(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXFWIMIYYDPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676869 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933743-55-6 | |
| Record name | 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the 5-Azaindole Scaffold
An In-depth Technical Guide to the Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structure, which marries an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile bioisostere for the native indole nucleus found in numerous biologically active molecules.[1] This unique electronic arrangement allows for fine-tuning of critical drug properties such as solubility, metabolic stability, and target binding affinity.[1][2] Consequently, derivatives of this core, particularly those functionalized at the C3 position like this compound, are integral components in the development of novel therapeutics, most notably as potent kinase inhibitors for oncology applications.[3][4][5]
This guide provides a detailed exploration of a robust and logical synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind methodological choices, potential challenges, and the self-validating nature of each experimental step, reflecting a field-proven approach to complex heterocyclic synthesis.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic strategy is paramount for a multi-step synthesis. Our approach dissects the target molecule to identify key intermediates and strategically advantageous bond disconnections. The primary disconnection targets the C3-aminomethyl group, simplifying the molecule to a C3-functionalized 5-azaindole core. This leads to two primary precursor candidates: a 3-carbaldehyde or a 3-carbonitrile. Both are readily converted to the target amine via well-established transformations. This analysis forms the foundation of our forward synthetic plan.
Caption: Retrosynthetic analysis of the target compound.
Part 2: The Forward Synthesis Pathway
Our selected pathway focuses on the functionalization of a pre-formed 1H-pyrrolo[3,2-c]pyridine core. This route is advantageous due to its convergent nature and reliance on well-characterized, high-yielding reactions. The pathway proceeds through the formation of a key aldehyde intermediate, followed by its conversion to the final aminomethyl product.
Caption: Selected forward synthesis workflow.
Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The construction of the bicyclic 5-azaindole core is the foundational stage. While numerous methods exist, a robust approach involves an intramolecular C-H amination/cyclization of an N-pyridin-4-yl amide precursor. This copper-mediated reaction provides a direct and efficient route to the desired scaffold.[6]
Protocol 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine
-
Amide Formation: To a solution of 4-(methylamino)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.0 equiv). Slowly add a solution of propanoyl chloride (1.1 equiv) in DCM. Allow the reaction to warm to room temperature and stir for 15 hours.
-
Causality: This standard acylation protects the amine and introduces the carbon backbone required for the subsequent cyclization. Triethylamine acts as a base to quench the HCl byproduct.
-
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the N-methyl-N-(pyridin-4-yl)propanamide intermediate.
-
Intramolecular Cyclization: In a dry flask under a nitrogen atmosphere, combine the amide intermediate (1.0 equiv), anhydrous CuCl₂ (2.2 equiv), and sodium tert-butoxide (5.0 equiv) in anhydrous toluene.
-
Causality: This is the key ring-forming step. A likely mechanism involves the formation of an amidyl radical via one-electron oxidation, which then cyclizes onto the pyridine ring.[6] Sodium tert-butoxide is a strong, non-nucleophilic base essential for this transformation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Final Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to afford 1H-pyrrolo[3,2-c]pyridine.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heterocyclic systems. The pyrrole moiety of the 5-azaindole is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.
Protocol 2: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Causality: The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.
-
-
Formylation: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by silica gel chromatography to yield the desired aldehyde.
Step 3: Reductive Amination to this compound
The final step involves the conversion of the C3-aldehyde to the target primary amine. Reductive amination is the method of choice, proceeding via the in-situ formation of an imine, which is then reduced to the amine.
Protocol 3: Synthesis of this compound
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv) in methanol, add ammonium acetate (10 equiv). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Causality: Ammonium acetate serves as the source of ammonia for the initial condensation with the aldehyde to form the imine. The large excess drives the equilibrium towards imine formation.
-
-
Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise.
-
Causality: NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the aldehyde, minimizing side reactions like the reduction of the starting material. Its reactivity is enhanced in mildly acidic conditions created by the ammonium acetate.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by adding 1 M HCl. Wash the aqueous layer with DCM to remove any unreacted aldehyde. Basify the aqueous layer to pH >10 with 2 M NaOH and extract with DCM or a DCM/isopropanol mixture (3x).
-
Final Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or chromatography if necessary.
Part 3: Quantitative Data and Characterization
The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical characterization. The following table summarizes expected outcomes and key analytical markers based on literature for analogous compounds.[3][7]
| Compound | Step | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| N-Methyl-N-(pyridin-4-yl)propanamide | 1 | 85-90% | Solid | ~8.6 (pyridine-α), ~7.2 (pyridine-β), ~3.4 (N-CH₃), ~2.5 (CH₂), ~1.1 (CH₃) | Calculated: 165.1028 |
| 1H-pyrrolo[3,2-c]pyridine | 1 | 70-75% | 125-128 | ~11.5 (NH), ~8.8 (pyridine-H), ~8.0 (pyridine-H), ~7.5 (pyrrole-H), ~6.7 (pyrrole-H) | Calculated: 119.0599 |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | 2 | 65-75% | 205-210 | ~12.0 (NH), ~9.9 (CHO), ~9.0 (pyridine-H), ~8.2 (pyrrole-H), ~8.1 (pyridine-H) | Calculated: 147.0553 |
| This compound | 3 | 55-65% | Oil or Low-Melt Solid | ~8.9 (pyridine-H), ~8.0 (pyridine-H), ~7.3 (pyrrole-H), ~4.0 (CH₂), ~2.5 (NH₂) (broad) | Calculated: 148.0875 |
Part 4: Alternative Synthetic Considerations
An alternative and equally viable route involves the reduction of a 3-carbonitrile intermediate. This pathway can be advantageous if the Vilsmeier-Haack reaction proves problematic for a specifically substituted core. The synthesis of a related 3-carbonitrile has been reported, starting from a pyridine precursor and constructing the pyrrole ring using chloro(formyl)acetonitrile.[8]
Caption: Alternative route via a 3-carbonitrile intermediate.
This approach involves a condensation reaction followed by reduction of the nitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney Nickel). While effective, this route requires subsequent removal of the 4-hydroxy group if the unsubstituted scaffold is desired, adding steps to the overall synthesis. The choice between the aldehyde and nitrile routes often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
References
- Moustafa, M. M., & Pagenkopf, B. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
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Dolédec, N., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(9), 16616-16654. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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ResearchGate. (n.d.). Synthesis of 2,3-disubstituted-5-azaindoles. [Link]
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ResearchGate. (n.d.). Synthesis of compounds 21–24 from 5-azaindole. [Link]
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Reddy, T. R., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13931-13936. [Link]
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Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 736-747. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]
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Journal of Medicinal Chemistry. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
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Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
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Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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An In-Depth Technical Guide to (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine: Properties, Synthesis, and Applications
Abstract
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a key heterocyclic amine belonging to the 6-azaindole class, represents a molecule of significant interest in contemporary medicinal chemistry. Its structural framework is a recognized "privileged scaffold," frequently incorporated into molecules designed to interact with critical biological targets, particularly protein kinases. This guide provides a comprehensive technical overview of its physicochemical properties, outlines plausible and robust synthetic pathways, details necessary analytical characterization protocols, and discusses its strategic importance for professionals in drug discovery and development. By synthesizing established chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers working with this versatile molecular building block.
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The indole nucleus is a cornerstone in drug discovery, but its bioisosteric replacement with an azaindole scaffold—where a carbon in the benzene ring is substituted with a nitrogen atom—offers a powerful strategy for modulating physicochemical and pharmacological properties. The 1H-pyrrolo[3,2-c]pyridine core, commonly known as 6-azaindole, introduces a hydrogen bond acceptor (the pyridine nitrogen) which can establish critical interactions with biological targets, often mimicking the adenine hinge-binding motif in ATP-competitive kinase inhibitors.[1]
The addition of a 3-(aminomethyl) substituent further enhances the scaffold's utility. This primary amine group provides a crucial vector for chemical modification and can act as a key pharmacophoric element, forming salt bridges or hydrogen bonds within a target's active site. Understanding the fundamental properties of this specific molecule is therefore paramount for its effective deployment in drug design programs.
Physicochemical Properties: A Foundation for Drug Development
Table 1: Predicted and Key Physicochemical Properties
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₉N₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 147.18 g/mol | Influences diffusion rates and adherence to "Rule of Five" guidelines. |
| pKa | Amine: ~8.5-9.5; Pyrrole N-H: ~17-18 | The basicity of the primary amine is crucial for salt formation, solubility, and target interaction. The pyrrole nitrogen is generally non-basic. |
| cLogP | ~0.5 - 1.5 | Indicates a relatively hydrophilic character, suggesting good aqueous solubility but potentially requiring optimization for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | A key indicator of membrane permeability; values in this range are generally favorable for oral bioavailability. |
| Hydrogen Bond Donors | 2 (Amine, Pyrrole N-H) | Provides opportunities for strong, directional interactions with protein targets. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Offers additional points for target binding and influences solubility. |
Causality Behind Physicochemical Properties
-
pKa (Acid Dissociation Constant): The primary aliphatic amine is the most basic center in the molecule. Its pKa is influenced by the electron-withdrawing nature of the aromatic ring system, making it slightly less basic than a simple alkylamine. The pyridine nitrogen is significantly less basic due to the delocalization of its lone pair within the aromatic system. The pyrrole N-H is acidic, not basic. Understanding the pKa is vital for designing salt forms to improve solubility and for predicting the compound's charge state at physiological pH (7.4), which affects target binding and cell penetration.
-
LogP/LogD (Lipophilicity): The predicted LogP (partition coefficient between octanol and water for the neutral species) suggests a balance between hydrophilicity and lipophilicity. The presence of three nitrogen atoms and the primary amine contributes to its water solubility. However, at physiological pH, the primary amine will be predominantly protonated, leading to a much lower LogD (the distribution coefficient at a specific pH), further increasing its aqueous solubility. For CNS-targeted drugs, an optimal LogP is often cited as around 2, suggesting this scaffold may require lipophilic modifications for brain penetration.[2]
Synthesis and Purification: A Proposed Experimental Workflow
A two-step pathway via a Vilsmeier-Haack formylation followed by reductive amination is a chemically sound and high-yielding strategy.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like azaindoles at the C3 position.[3][4][5]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 1H-pyrrolo[3,2-c]pyridine (1 equivalent), in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or aqueous NaOH.
-
Extraction and Purification: The resulting precipitate, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, can be collected by filtration, washed with cold water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step-by-Step Protocol 2: Reductive Amination
This protocol converts the intermediate aldehyde directly to the primary amine.
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the intermediate imine is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Make the aqueous residue basic (pH > 10) with NaOH and extract with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by silica gel chromatography. For long-term storage and improved handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of methanol or ether and adding a solution of HCl in ether.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Standard Analytical Protocols
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Purity | Aromatic protons on both rings, a singlet for the -CH₂- group, and broad singlets for the -NH₂ and pyrrole N-H protons. Integration should match the expected proton count. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons, and a characteristic upfield signal for the aliphatic -CH₂- carbon. |
| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The measured mass of the protonated molecule [M+H]⁺ should match the calculated exact mass to within 5 ppm. |
| HPLC | Purity Assessment | A single major peak (typically >95% purity) under various gradient conditions. |
In-Depth NMR Analysis
-
Solvent Choice: For the free base, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable. DMSO-d₆ is often preferred as it ensures the observation of exchangeable N-H protons.
-
Expected Chemical Shifts (δ):
-
Pyrrole N-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆).
-
Aromatic Protons: Signals between 7.0 and 8.5 ppm, with coupling constants characteristic of the pyridine and pyrrole ring systems.
-
Methylene (-CH₂-): A singlet around 3.8-4.2 ppm.
-
Amine (-NH₂): A broad singlet that is concentration and solvent-dependent.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.
Diagram: Role in Medicinal Chemistry
Caption: Versatility of the primary amine for chemical elaboration.
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Kinase Inhibitors: The primary amine can be acylated or converted into ureas and sulfonamides to extend into different pockets of a kinase active site. The core 6-azaindole acts as the hinge-binding element.
-
GPCR Modulators: Through reductive amination, the primary amine can be converted to secondary or tertiary amines, which are common pharmacophores in G-protein coupled receptor ligands.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal fragment for screening campaigns. Its relatively low molecular weight and complexity, combined with its rich pharmacophoric features, make it an excellent starting point for building more potent and selective leads.
Conclusion
This compound is a high-value chemical entity whose strategic importance belies the current scarcity of its published experimental data. This guide provides a robust framework for its synthesis, characterization, and application by leveraging established chemical principles. The proposed synthetic routes are reliable and scalable, and the analytical protocols ensure the generation of high-quality, validated material. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, this versatile 6-azaindole building block is poised to play a crucial role in the development of next-generation therapeutics.
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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LogP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
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An In-depth Technical Guide to the 1H-pyrrolo[3,2-c]pyridine Core and its Derivatives, with a Focus on (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system consisting of a pyrrole ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Its rigid framework and the presence of nitrogen atoms capable of forming hydrogen bonds make it an attractive starting point for the design of novel therapeutics.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant promise in oncology, with demonstrated activity as inhibitors of crucial cellular targets. For instance, various substituted 1H-pyrrolo[3,2-c]pyridines have been designed and synthesized as potent colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.[2][3][4] Furthermore, this scaffold has been utilized in the development of FMS kinase inhibitors, which are promising candidates for the treatment of cancer and inflammatory disorders.[5]
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
A common and effective method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence starting from readily available pyridine derivatives. One established route begins with 2-bromo-5-methylpyridine, as detailed in the synthesis of novel colchicine-binding site inhibitors.[6]
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[6]
Step 1: Oxidation of 2-bromo-5-methylpyridine
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of 2-bromo-5-methylpyridine-1-oxide
-
Add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature.
-
Carefully monitor the reaction until completion.
-
Isolate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide, after a suitable work-up procedure.
Step 3: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
React 2-bromo-5-methyl-4-nitropyridine 1-oxide with DMF-DMA in N,N-dimethylformamide.
-
This step forms a key intermediate.[6]
Step 4: Reductive Cyclization
-
Treat the intermediate from the previous step with iron powder in acetic acid.
-
This reductive cyclization yields the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[6]
Caption: Synthetic pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Proposed Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
With the 1H-pyrrolo[3,2-c]pyridine core in hand, functionalization at the C3 position is required to introduce the methanamine group. This can be achieved through a series of standard organic transformations. A plausible synthetic route is outlined below, starting from the parent 1H-pyrrolo[3,2-c]pyridine, which can be obtained by debromination of 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 1: Vilsmeier-Haack Formylation
-
The 1H-pyrrolo[3,2-c]pyridine core can be formylated at the C3 position using the Vilsmeier-Haack reagent (phosphoryl chloride and dimethylformamide). This reaction is a common method for introducing an aldehyde group onto electron-rich heterocyclic systems.
Step 2: Oxime Formation
-
The resulting 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Step 3: Reduction of the Oxime
-
The oxime can be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4), sodium borohydride in the presence of a transition metal catalyst, or catalytic hydrogenation. This final step yields the target compound, this compound.
Caption: Proposed synthetic route to the target compound.
Physicochemical Properties and Analytical Characterization
The physicochemical properties of this compound can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. The presence of the amine group may confer some aqueous solubility, particularly at acidic pH. |
| pKa | The pyridine nitrogen will have a pKa around 5-6, while the primary amine will have a pKa around 9-10. |
Spectroscopic Data
While experimental data for the specific target compound is unavailable, the expected spectroscopic features can be extrapolated from published data for related 1H-pyrrolo[3,2-c]pyridine derivatives.[3][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The methylene protons of the methanamine group would likely appear as a singlet or a doublet depending on the coupling to the amine protons, and the amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (100-150 ppm) and the methylene carbon appearing further upfield.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 148.0847.
Biological Activities and Therapeutic Potential
The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone for the development of various therapeutic agents. The introduction of a methanamine group at the C3 position creates a versatile intermediate that can be further functionalized to explore a wide range of biological activities.
-
Anticancer Activity: As previously mentioned, derivatives of this scaffold have shown potent anticancer activity.[2][3][4][5] The primary amine of this compound could serve as a handle for the attachment of various side chains to optimize interactions with biological targets like tubulin or kinases.
-
Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine core has been successfully employed in the design of FMS kinase inhibitors.[5] The target compound could be a building block for developing new kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Other Potential Applications: The broader class of pyrrolopyridines has been investigated for a wide array of biological activities, including antiviral, antibacterial, and neurological applications.[1][8]
Conclusion
While this compound is not a commercially available compound with a registered CAS number, this in-depth technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging the extensive research on the 1H-pyrrolo[3,2-c]pyridine scaffold, this document offers valuable insights for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of heterocyclic compounds. The proposed synthetic route provides a logical and experimentally feasible approach to obtaining this novel molecule, opening the door for its biological evaluation and the development of new drug candidates.
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][2][4]
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The Diverse Biological Landscape of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a prominent member of the azaindole family, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1H-pyrrolo[3,2-c]pyridine derivatives, with a particular focus on their anticancer, antiviral, and anti-inflammatory potential. We delve into the molecular mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics based on this versatile heterocyclic core.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle
The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. This unique arrangement of nitrogen atoms imparts distinct physicochemical properties compared to its indole counterpart, often leading to improved aqueous solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets. These favorable characteristics have positioned the 1H-pyrrolo[3,2-c]pyridine scaffold as a fertile ground for the discovery of novel bioactive molecules across a spectrum of therapeutic areas.
This guide will systematically explore the key biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives, providing a comprehensive resource for researchers in the field.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is their potent and diverse anticancer effects. These compounds have been shown to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: Targeting Key Players in Cancer Progression
1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting crucial cellular machinery involved in cell division and signaling.
A significant number of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[2][4][5] This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][5]
Signaling Pathway: Tubulin Inhibition and Induction of Apoptosis
Caption: General synthetic workflow for 6-aryl-substituted derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
This assay directly measures the effect of compounds on the in vitro polymerization of purified tubulin.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and quantify the inhibitory effect of the compound.
Antiviral Activity: A New Frontier
Emerging evidence suggests that 1H-pyrrolo[3,2-c]pyridine derivatives possess promising antiviral properties, particularly against influenza viruses.
Mechanism of Action: Blocking Viral Entry
Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza A and B viruses. [6][7]Time-of-addition assays have revealed that these compounds act at the early stages of the viral life cycle. [6][7]Further mechanistic studies indicate that their antiviral activity is attributed to interference with post-fusion events, specifically virus uncoating and the nuclear import of viral ribonucleoprotein complexes. [6][7]
Workflow: Influenza Virus Entry and Inhibition
Caption: Proposed mechanism of antiviral action.
Anti-inflammatory Activity: Modulating the Immune Response
The pyrrolopyridine scaffold is also present in compounds with anti-inflammatory properties, suggesting another promising therapeutic avenue for 1H-pyrrolo[3,2-c]pyridine derivatives.
Potential Mechanisms of Action
While direct studies on the anti-inflammatory mechanisms of 1H-pyrrolo[3,2-c]pyridine derivatives are limited, related pyrrolopyridine compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2). [8]The inhibition of FMS kinase by some 1H-pyrrolo[3,2-c]pyridine derivatives also points towards a potential anti-inflammatory role, as FMS is involved in the function of macrophages, which are key players in inflammation. [9]
Other Potential Biological Activities
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold suggests that its derivatives may possess other biological activities worth exploring, including:
-
Neuroprotective Effects: Given the prevalence of the azaindole core in compounds targeting neurological disorders, 1H-pyrrolo[3,2-c]pyridine derivatives represent a promising area for the discovery of novel neuroprotective agents. [10][11][12][13][14]* Antibacterial Activity: The pyrrole and pyridine moieties are present in numerous antibacterial agents, and some fused pyrrole compounds have shown antibacterial potential. [15][16]
Pharmacokinetics and ADMET Considerations
A critical aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While comprehensive ADMET data for 1H-pyrrolo[3,2-c]pyridine derivatives is not extensively available in the public domain, the inherent properties of the azaindole scaffold suggest the potential for favorable pharmacokinetic properties. The nitrogen atom in the pyridine ring can improve aqueous solubility and provide a handle for metabolic transformations. However, as with any chemical series, careful optimization is required to achieve a desirable balance of potency, selectivity, and drug-like properties. In silico ADMET prediction tools can be valuable in the early stages of discovery to guide the design of compounds with improved pharmacokinetic profiles.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The extensive research into their anticancer properties, particularly as tubulin and kinase inhibitors, has laid a strong foundation for the development of novel oncology therapeutics. Furthermore, the emerging evidence of their antiviral and potential anti-inflammatory activities opens up exciting new avenues for drug discovery.
Future research in this area should focus on:
-
Expanding the Scope of Biological Screening: A systematic evaluation of 1H-pyrrolo[3,2-c]pyridine libraries against a wider range of biological targets is warranted to uncover new therapeutic applications.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design and optimization.
-
Pharmacokinetic and Toxicology Profiling: Rigorous evaluation of the ADMET properties of lead compounds is essential to translate promising in vitro activity into in vivo efficacy and safety.
-
Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes will facilitate the generation of diverse and novel 1H-pyrrolo[3,2-c]pyridine derivatives for biological screening.
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- Peinsipp, C. (2022). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.
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Spectroscopic Blueprint of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine: A Technical Guide to Mass Spectrometry and NMR Characterization
Introduction
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is a heterocyclic amine built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer scaffold. Such nitrogen-containing bicyclic systems are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The precise structural elucidation of novel derivatives is paramount, and the foundational techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While direct experimental spectra for this compound are not widely published, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic characteristics. By synthesizing data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives and foundational principles of spectroscopic analysis for heterocyclic and benzylic amines, we can construct a reliable "spectroscopic blueprint." This document is intended for researchers and drug development professionals, offering both a predictive guide for this specific molecule and a methodological framework for characterizing similar novel compounds. We will explore the causality behind experimental choices and establish self-validating protocols to ensure scientific integrity.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of a compound. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.[1][2]
Experimental Protocol: ESI-MS Data Acquisition
A robust protocol for analyzing the target compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing signal intensity in positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of accurate mass measurements.
-
Ionization: Employ an ESI source in positive ion mode.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a range of m/z 50-500. The expected protonated molecule should be readily identifiable.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor for Collision-Induced Dissociation (CID). Ramping the collision energy (e.g., 10-40 eV) will generate a fragmentation spectrum, providing key structural information.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula for this compound is C₈H₉N₃.
-
Molecular Weight (Monoisotopic): 147.0797 g/mol
-
Predicted Protonated Ion ([M+H]⁺): m/z 148.0875
Nitrogen Rule: The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular weight (147), consistent with the Nitrogen Rule in mass spectrometry.[3]
Fragmentation Analysis: The fragmentation of the protonated molecule is anticipated to follow pathways common to benzylic amines and heterocyclic systems.[4][5] The primary cleavage events are dictated by the stability of the resulting fragment ions and neutral losses.
-
Loss of Ammonia (NH₃): The most probable initial fragmentation is the loss of a neutral ammonia molecule from the protonated aminomethyl group. This is a charge-driven process that results in a stable, resonance-delocalized carbocation.
-
Benzylic Cleavage: Cleavage of the C-C bond between the pyrrole ring and the aminomethyl group can lead to the formation of a protonated 1H-pyrrolo[3,2-c]pyridine fragment.
The predicted fragmentation cascade is visualized below.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.0875 | Protonated Molecular Ion |
| Fragment 1 | C₈H₇N₂⁺ | 131.0609 | Loss of neutral ammonia (NH₃) |
| Fragment 2 | C₇H₆N₂⁺• | 118.0613 | Radical cation from benzylic cleavage |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the definitive connectivity and chemical environment of atoms within a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous structural assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent. DMSO-d₆ is often a good choice for heterocyclic amines as the acidic N-H protons are typically observable and do not exchange as rapidly as in D₂O or CD₃OD.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion, especially in the aromatic region.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ and CH₂ carbons.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.
-
Predicted ¹H NMR Spectrum
The predicted chemical shifts (δ) are based on analysis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives and general substituent effects.[6][7] The aromatic region will contain signals for the five protons on the bicyclic core, while the aliphatic region will show signals for the aminomethyl group.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| 1-NH | ~11.5 - 12.0 | br s | - | Typical pyrrole N-H in DMSO, deshielded. |
| H-2 | ~7.8 - 8.0 | s | - | Pyrrole α-proton adjacent to N, no vicinal H. |
| H-4 | ~8.5 - 8.7 | d | J ≈ 5-6 Hz | Pyridine proton α to N, deshielded. |
| H-5 | ~7.2 - 7.4 | d | J ≈ 5-6 Hz | Pyridine proton β to N, coupled to H-4. |
| H-7 | ~8.2 - 8.4 | s | - | Pyridine proton with no vicinal H. |
| -CH₂- | ~3.8 - 4.0 | s | - | Benzylic methylene attached to an electron-rich pyrrole. |
| -NH₂ | ~2.5 - 3.5 | br s | - | Primary amine, chemical shift and broadening are concentration and temperature dependent. |
Predicted ¹³C NMR Spectrum
The carbon chemical shifts are predicted based on the electronic environment, with carbons on the pyridine ring generally appearing further downfield than those on the more electron-rich pyrrole ring.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-2 | ~125 - 128 | Pyrrole α-carbon. |
| C-3 | ~110 - 115 | Pyrrole β-carbon, site of substitution. |
| C-3a | ~140 - 143 | Pyrrole ring-junction carbon. |
| C-4 | ~145 - 148 | Pyridine α-carbon, deshielded by N. |
| C-5 | ~118 - 122 | Pyridine β-carbon. |
| C-7 | ~135 - 138 | Pyridine γ-carbon. |
| C-7a | ~128 - 132 | Pyridine ring-junction carbon. |
| -CH₂- | ~35 - 40 | Aliphatic carbon attached to the pyrrole ring and nitrogen. |
Structural Elucidation Workflow using 2D NMR
The definitive assignment of all signals relies on a logical workflow combining multiple 2D NMR experiments. This self-validating system ensures each assignment is supported by multiple data points.
Caption: Workflow for unambiguous NMR structural assignment.
Key HMBC Correlations for Verification:
-
From -CH₂- protons: Correlations to C-3, C-3a, and C-2 would confirm the position of the methanamine substituent.
-
From H-2 proton: Correlations to C-3, C-3a, and C-7a would confirm the pyrrole ring structure.
-
From H-4 proton: Correlations to C-5 and C-7a would anchor the pyridine ring assignments.
Conclusion
This technical guide provides a detailed, predictive framework for the mass spectrometric and NMR spectroscopic characterization of this compound. By leveraging established fragmentation patterns of related compounds and the extensive NMR data available for the 1H-pyrrolo[3,2-c]pyridine scaffold, we have constructed a reliable blueprint for its analysis. The outlined experimental protocols are designed to be self-validating, ensuring that researchers who synthesize this compound can achieve a rigorous and unambiguous structural elucidation. This synthesis of predictive data and robust methodology serves as a powerful tool for scientists engaged in the discovery and development of novel heterocyclic compounds.
References
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Bouchoux, G., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(2), 233-242. Available at: [Link]
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Gopalan, S. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(5), 654-663. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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PubChem. (n.d.). (1h-pyrrolo[3,2-c]pyridin-2-yl)methanamine. Available at: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
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Kwiecień, A., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(24), 5997. Available at: [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 471-482. Available at: [Link]
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University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Herbert, R. B., & Holliman, F. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Szilágyi, Z., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link]
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The Ascendancy of Pyrrolo[3,2-c]pyridines: A Technical Guide to Synthesis and Therapeutic Discovery
Abstract
The pyrrolo[3,2-c]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an ideal framework for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrrolo[3,2-c]pyridine compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind various synthetic methodologies, from multi-component reactions to transition-metal catalyzed cross-couplings, and explore the expanding therapeutic landscape of these remarkable compounds, including their roles as kinase inhibitors, anticancer agents, and potential treatments for neurodegenerative and viral diseases.
The Strategic Imperative for Pyrrolo[3,2-c]pyridine Analogs in Modern Drug Discovery
The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,2-c]pyridine core results in a bicyclic system with a distinct charge distribution and hydrogen bonding capabilities. This unique architecture allows for precise three-dimensional arrangements of substituents, facilitating targeted interactions with biological macromolecules. The inherent aromaticity and planarity of the scaffold provide a rigid core, which can reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency.
The true power of the pyrrolo[3,2-c]pyridine scaffold lies in its synthetic tractability, which allows for the systematic exploration of chemical space around the core. By strategically modifying the substituents at various positions, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds, optimizing for potency, selectivity, and pharmacokinetic profiles. This guide will illuminate the key synthetic strategies that unlock the full potential of this versatile scaffold.
Foundational Synthetic Strategies for the Pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine nucleus can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. Here, we present a detailed examination of the most robust and widely adopted synthetic methodologies.
Multi-Component Reactions: A Paradigm of Efficiency
Multi-component reactions (MCRs) have emerged as a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot. A notable example is the two-step, three-component synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones.
Causality Behind the Experimental Choices: This approach is predicated on the principles of atom economy and operational simplicity. The use of a recyclable solid acid catalyst not only promotes green chemistry but also simplifies the purification process. The stepwise nature of the reaction allows for controlled bond formation and minimizes the formation of side products.
Experimental Protocol: Two-Step, Three-Component Synthesis of Polysubstituted Pyrrolo[3,2-c]pyridin-4-ones
-
Step 1: Knoevenagel Condensation & Michael Addition:
-
To a solution of an aromatic aldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in a suitable solvent such as ethanol or water, add a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15).
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the Knoevenagel adduct is complete (monitored by TLC).
-
Add a β-ketoester (1.0 equiv.) and continue stirring at reflux for 4-6 hours. The reaction proceeds via a Michael addition followed by intramolecular cyclization.
-
-
Step 2: Annulation and Dehydration:
-
After cooling, filter the reaction mixture to recover the solid acid catalyst.
-
To the filtrate, add a source of ammonia (e.g., ammonium acetate, 2.0 equiv.) and heat the mixture to reflux for 8-12 hours. This step facilitates the formation of the pyridine ring through annulation and subsequent dehydration.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
Logical Workflow for Multi-Component Synthesis
Caption: Workflow for the multi-component synthesis of pyrrolo[3,2-c]pyridin-4-ones.
Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of pyrrolo[3,2-c]pyridines.
The Suzuki cross-coupling reaction is a cornerstone of modern synthetic chemistry, allowing for the formation of biaryl linkages. This reaction is instrumental in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, which have shown significant potential as anticancer agents.
Causality Behind the Experimental Choices: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical for the efficiency of the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The use of a base, typically an inorganic carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixed solvent system, often dioxane and water, is employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki Cross-Coupling for 6-Aryl-1H-pyrrolo[3,2-c]pyridines
-
Preparation of the Halogenated Precursor: The synthesis typically begins with the preparation of a halogenated pyrrolo[3,2-c]pyridine, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate is often synthesized from a commercially available substituted pyridine through a multi-step sequence involving oxidation, nitration, and cyclization[1].
-
The Coupling Reaction:
-
In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle of Suzuki Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A more recent innovation involves the use of a dual catalytic system of copper and zinc for the one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to furnish 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives[2].
Causality Behind the Experimental Choices: This synergetic approach leverages the distinct roles of the two metals. The copper catalyst is believed to activate the alkyne, facilitating the initial nucleophilic attack by the amino group of the arylnitrile. The zinc catalyst likely acts as a Lewis acid to activate the nitrile group, promoting the subsequent intramolecular cyclization to form the pyridine ring. This dual activation strategy enables a complex cascade of reactions to proceed in a single pot.
Synthesis via Ring Rearrangement
An alternative and elegant approach to the pyrrolo[3,2-c]pyridine scaffold involves the ring rearrangement of an isomeric pyrrolopyridine precursor, such as a pyrrolo[2,3-b]pyridine.
Causality Behind the Experimental Choices: This strategy relies on the thermodynamically driven rearrangement of a less stable isomer to the more stable pyrrolo[3,2-c]pyridine system under specific reaction conditions. The reaction is typically initiated by the formation of an N-oxide, followed by treatment with a chlorinating agent and subsequent fusion with an aniline derivative[3].
Therapeutic Applications and Biological Significance
The pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a range of disease areas.
Kinase Inhibition in Oncology
A significant body of research has focused on the development of pyrrolo[3,2-c]pyridine derivatives as potent and selective kinase inhibitors for the treatment of cancer.
-
FMS Kinase Inhibitors: Several series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages[3][4]. Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer. The pyrrolo[3,2-c]pyridine scaffold serves as an effective hinge-binding motif, enabling strong interactions with the ATP-binding site of the kinase.
-
Tubulin Polymerization Inhibitors: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells[1][5]. These compounds act as microtubule-targeting agents, a clinically validated strategy in cancer chemotherapy.
FMS Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the FMS kinase signaling pathway by a pyrrolo[3,2-c]pyridine derivative.
Antiviral Activity
Recent studies have highlighted the potential of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses. These compounds have demonstrated broad-spectrum activity against multiple strains of influenza A and B viruses by interfering with the post-fusion process of viral entry.
Neurodegenerative Diseases
The pyrrolopyridine scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease. While much of the research in this area has focused on other isomers like pyrrolo[2,3-b]pyridines as glycogen synthase kinase 3β (GSK-3β) inhibitors[6][7], the structural similarities suggest that pyrrolo[3,2-c]pyridine derivatives could also be promising candidates for targeting key pathological pathways in these diseases.
Data-Driven Insights: A Comparative Analysis
To provide a practical perspective for researchers, the following tables summarize key quantitative data for representative pyrrolo[3,2-c]pyridine compounds.
Table 1: Comparison of Synthetic Yields for Pyrrolo[3,2-c]pyridine Core Formation
| Synthetic Method | Key Reagents | Typical Yield (%) | Reference |
| Multi-Component Reaction | Aromatic aldehyde, malononitrile, β-ketoester | 60-85% | [8] |
| Suzuki Cross-Coupling | 6-Bromo-1H-pyrrolo[3,2-c]pyridine, arylboronic acid | 50-95% | [1] |
| Synergistic Cu/Zn Catalysis | 2-Aminoarylnitrile, ynamide-diyne | 45-70% | [2] |
Table 2: Biological Activity of Representative Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target | Assay | IC₅₀ | Reference |
| Compound 1r | FMS Kinase | Enzyme Inhibition | 30 nM | [3] |
| Compound 10t | Tubulin Polymerization | Antiproliferative (HeLa cells) | 0.12 µM | [1][5] |
| PPA-7 | Influenza A Virus | Viral Entry Inhibition | EC₅₀ ~5 µM | Not explicitly stated, inferred from study |
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a versatile and valuable platform in the ongoing quest for novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse libraries of these compounds, enabling the systematic exploration of structure-activity relationships. The demonstrated efficacy of pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors, anticancer agents, and their emerging potential in antiviral and neurodegenerative disease research underscores the immense promise of this heterocyclic system.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The continued application of rational drug design principles, coupled with the synthetic ingenuity of medicinal chemists, will undoubtedly lead to the discovery of new and impactful pyrrolo[3,2-c]pyridine-based medicines.
References
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300779. [Link]
-
Li, C., Zhang, F., & Qi, C. (2019). A multicomponent two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid as a recyclable catalyst. Green Chemistry, 21(11), 3109-3115. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300779. [Link]
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El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Maji, M., & Opatz, T. (2022). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1 H-pyrrolo[3,2- c]pyridines. Chemical Communications, 58(8), 1165-1168. [Link]
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Kim, J. I., Jung, Y. W., Kim, M. J., Lee, J. Y., & Park, S. B. (2016). Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. Antiviral Research, 134, 144-152. [Link]
-
Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]
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Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]
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An In-depth Technical Guide to the Therapeutic Targeting Potential of the (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Scaffold
Abstract
The (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine scaffold and its parent azaindole class represent a privileged chemotype in modern medicinal chemistry. Exhibiting a structural resemblance to the purine core of ATP, this heterocyclic system serves as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide synthesizes the current understanding of the therapeutic landscape for derivatives of this scaffold, with a primary focus on their well-established roles as kinase inhibitors and microtubule-targeting agents in oncology. Further, we explore emerging therapeutic avenues, including their potential as potassium-competitive acid blockers and epigenetic modulators. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key targets, mechanistic insights, and validated experimental protocols for advancing compounds based on this promising scaffold.
Introduction: The (1H-pyrrolo[3,2-c]pyridine Core as a Strategic Pharmacophore
The fusion of a pyrrole and a pyridine ring to form the pyrrolopyridine (or azaindole) nucleus creates a unique electronic and structural architecture that is highly amenable to drug-target interactions. The nitrogen atoms within the bicyclic system can act as hydrogen bond donors and acceptors, mimicking the hydrogen bonding pattern of the adenine moiety in ATP.[1][2] This bioisosteric relationship is a cornerstone of its success in targeting ATP-binding sites, particularly within the vast and therapeutically significant kinase family.[3]
Derivatives of the this compound scaffold have demonstrated significant therapeutic potential, primarily in the realm of oncology, but also in inflammatory diseases and acid-related disorders.[4][5] The versatility of this core allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will dissect the major therapeutic targets associated with this scaffold, providing the scientific rationale and experimental frameworks for their investigation.
Primary Therapeutic Target Class: Protein Kinases
The most extensively explored therapeutic application for pyrrolopyridine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrrolopyridine scaffold serves as an excellent starting point for developing both multi-targeted and selective kinase inhibitors.[6][7]
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which pyrrolopyridine-based compounds inhibit kinases is through competitive binding at the ATP-binding pocket of the enzyme. The azaindole core forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor.[1] Substituents on the scaffold can then be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby conferring potency and selectivity for specific kinases.
Key Kinase Targets and Therapeutic Indications
A variety of kinases have been successfully targeted by derivatives of the broader azaindole and pyrrolopyridine class:
-
FMS Kinase (CSF-1R): Overexpressed in several cancers, including ovarian, prostate, and breast cancer, FMS kinase is a key regulator of macrophage function.[4] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent and selective FMS kinase inhibitors, showing promise for both anticancer and anti-inflammatory applications.[4][5]
-
VEGFR2, EGFR, and HER2: These receptor tyrosine kinases are central to tumor angiogenesis and cell proliferation. Several pyrrolo[2,3-d]pyridine derivatives have demonstrated multi-kinase inhibitory activity against these targets, akin to the action of established drugs like sunitinib.[6][7]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrrolopyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[6][8]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers. 7-Azaindole and 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, demonstrating significant anti-tumor activity in preclinical models.[9][10]
Experimental Workflow: Screening and Characterization of Kinase Inhibitors
A robust pipeline for identifying and validating pyrrolopyridine-based kinase inhibitors involves a multi-tiered approach, from broad screening to in-depth mechanistic studies.
2.3.1. Primary Screening: In Vitro Kinase Inhibition Assays
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled peptide are used. When the peptide is phosphorylated, the antibody binds, bringing the donor (Europium) and acceptor (XL665) into proximity, resulting in a FRET signal.
-
Procedure:
-
Prepare a reaction buffer containing the target kinase, the biotinylated substrate peptide, and ATP.
-
Add the test compound (derivatives of this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and XL665-streptavidin.
-
Incubate to allow for antibody binding.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission signals and determine the IC50 values for each compound.
-
2.3.2. Secondary Validation: Cellular Assays
Protocol: Western Blot Analysis of Phospho-Protein Levels
-
Principle: To confirm that the inhibitor is active in a cellular context, this assay measures the phosphorylation status of the kinase's downstream targets.
-
Procedure:
-
Culture cancer cell lines known to have activated signaling of the target kinase.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.
-
Diagram: Kinase Inhibitor Screening Workflow
Caption: A typical workflow for identifying and validating kinase inhibitors.
Secondary Target Class: Microtubule Dynamics
A distinct and highly promising therapeutic application for the 1H-pyrrolo[3,2-c]pyridine scaffold is the disruption of microtubule dynamics, a validated strategy in cancer chemotherapy.[11] By designing derivatives that act as colchicine-binding site inhibitors, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[12][13]
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and cell shape maintenance.[11] Compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been engineered to bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[11][13]
Experimental Workflow: Evaluating Microtubule-Targeting Agents
3.2.1. In Vitro Tubulin Polymerization Assay
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Principle: This assay monitors the polymerization of tubulin into microtubules in real-time. A fluorescent reporter that preferentially binds to microtubules is included, and the increase in fluorescence is proportional to the extent of polymerization.
-
Procedure:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP and a fluorescent reporter like DAPI).
-
Add the test compound (1H-pyrrolo[3,2-c]pyridine derivatives) or a known inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.
-
Incubate at 37°C to induce polymerization.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Plot fluorescence intensity versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of fluorescence increase.
-
3.2.2. Cellular Imaging of Microtubule Disruption
Protocol: Immunofluorescence Staining of the Microtubule Network
-
Principle: This technique allows for the direct visualization of the effects of the compound on the cellular microtubule network.
-
Procedure:
-
Grow cancer cells (e.g., HeLa, MCF-7) on glass coverslips.
-
Treat the cells with the test compound at its IC50 concentration for several hours.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Observe for disruption of the filamentous microtubule network, characterized by diffuse cytoplasmic staining and condensed, fragmented nuclei indicative of mitotic arrest.
-
Diagram: Mechanism of Microtubule Disruption
Caption: Binding of a pyrrolopyridine derivative to the colchicine site on β-tubulin.
Emerging Therapeutic Targets
While kinase and tubulin inhibition are the most established applications, the versatility of the this compound scaffold extends to other promising therapeutic targets.
Potassium-Competitive Acid Blockers (P-CABs)
Derivatives of the related 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold have been identified as potent potassium-competitive acid blockers (P-CABs).[14] These compounds inhibit the gastric H+/K+-ATPase (proton pump) by competing with K+ ions, thereby reducing gastric acid secretion. This mechanism offers a potential alternative to traditional proton pump inhibitors (PPIs) for treating acid-related diseases.[15]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Recent research has highlighted 1H-pyrrolo[2,3-c]pyridin derivatives as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in acute myeloid leukemia (AML).[16] Inhibition of LSD1 can induce differentiation and suppress the growth of leukemia cells, representing a novel therapeutic strategy for this malignancy.
Summary and Future Directions
The this compound core and its isomers are exceptionally valuable scaffolds in drug discovery. Their proven success in targeting kinases and microtubules has established them as a cornerstone for the development of novel anticancer agents. The demonstrated activity of derivatives against a diverse range of targets, including FMS kinase, VEGFR, EGFR, tubulin, and emerging targets like the gastric proton pump and LSD1, underscores the remarkable versatility of this chemical framework.
Future research should focus on:
-
Improving Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or other targets to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against resistant mutants of kinases or other targets.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's properties to investigate its potential in other diseases, such as neurodegenerative and infectious diseases, where relevant targets may be present.
By integrating rational drug design, robust screening protocols, and in-depth mechanistic studies, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of innovative and effective medicines.
References
- Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.Google Scholar.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.Taylor & Francis Online.
- Azaindole Therapeutic Agents.PubMed Central.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.PubMed.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.PubMed.
- Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.PubMed Central.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucid
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.PubMed Central.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.MDPI.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.PubMed.
- Azaindoles in Medicinal Chemistry.PharmaBlock.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.PubMed.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.MDPI.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.RSC Publishing.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.Semantic Scholar.
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The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, a fused heterocyclic system comprising a pyrrole and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridine derivatives, offering field-proven insights into their design, synthesis, and biological evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
I. The Synthetic Keystone: Constructing the Pyrrolo[3,2-c]pyridine Core
A robust and versatile synthetic strategy is the cornerstone of any successful SAR campaign. The ability to readily access a variety of analogs with diverse substitution patterns is paramount. One common and effective route to the 1H-pyrrolo[3,2-c]pyridine core is a multi-step synthesis starting from commercially available pyridine derivatives.
Experimental Protocol: A General Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate
This protocol outlines a frequently employed pathway to a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as a versatile building block for further diversification.
Step 1: Oxidation of 2-bromo-5-methylpyridine
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up involves quenching the excess peracid, followed by extraction and purification to yield 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of the Pyridine N-oxide
-
Carefully add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at low temperature.
-
The reaction is highly exothermic and requires strict temperature control.
-
After the reaction is complete, the mixture is poured onto ice and the precipitated product, 2-bromo-5-methyl-4-nitropyridine 1-oxide, is collected by filtration.
Step 3: Formation of the Enamine Intermediate
-
The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
-
This step introduces the two-carbon unit required for the formation of the pyrrole ring.
Step 4: Reductive Cyclization to the Pyrrolo[3,2-c]pyridine Core
-
The enamine intermediate is subjected to reductive cyclization using iron powder in acetic acid.
-
This reaction reduces the nitro group and facilitates the intramolecular cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.
This synthetic sequence provides a reliable method for accessing the core structure, which can then be functionalized at various positions to explore the SAR.
II. Targeting Cellular Proliferation: Pyrrolo[3,2-c]pyridines as Anticancer Agents
The pyrrolo[3,2-c]pyridine scaffold has demonstrated significant potential in the development of novel anticancer therapeutics. Two prominent areas of investigation are its role as a tubulin polymerization inhibitor and as a kinase inhibitor.
A. Disrupting the Cytoskeleton: Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[1] Pyrrolo[3,2-c]pyridine derivatives have been designed as conformationally restricted analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[1]
Extensive SAR studies on 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines have revealed key structural features that govern their antiproliferative activity.[1][2]
-
The N1-Substituent: A 3,4,5-trimethoxyphenyl group at the N1 position is consistently found to be optimal for high potency, mimicking the A-ring of CA-4.[1][2]
-
The C6-Substituent: The nature of the aryl group at the C6 position significantly influences activity.
-
Electron-donating groups (EDGs) on the C6-aryl ring, such as methyl (-CH3) or methoxy (-OCH3) groups, generally lead to an increase in antiproliferative activity.[2]
-
Conversely, electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), or nitro (-NO2) at the para-position of the C6-aryl ring tend to decrease activity.[2]
-
The position of EDGs on the C6-aryl ring is also critical, with the general order of potency being ortho- < meta- < para-substituted.[2]
-
Replacing the phenyl ring with other aromatic systems, such as an indole, can lead to a significant enhancement in potency. For instance, compound 10t (see table below) with an indolyl group at C6 exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[1]
-
| Compound | C6-Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-Methylphenyl | - | - | - |
| 10h | 4-Methoxyphenyl | - | - | - |
| 10l | 4-Fluorophenyl | - | - | - |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | (Positive Control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Data extracted from Wang et al. (2024).[1][2]
This fluorescence-based assay is a robust method for quantifying the effect of compounds on tubulin assembly.
-
Principle: The assay monitors the polymerization of purified tubulin into microtubules. A fluorescent reporter that preferentially binds to polymerized microtubules is used, resulting in an increase in fluorescence intensity over time.
-
Reagents: Purified tubulin (e.g., from porcine brain), general tubulin buffer (PIPES, MgCl2, EGTA), GTP, glycerol, and a fluorescent reporter (e.g., DAPI).
-
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compound (dissolved in a suitable solvent like DMSO) and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) to a 96-well plate.
-
Initiate the polymerization by adding the cold tubulin reaction mix to the wells.
-
Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC50 value for inhibition of polymerization can then be calculated.
B. Targeting Signaling Pathways: Pyrrolo[3,2-c]pyridines as Kinase Inhibitors
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop potent kinase inhibitors.
FMS kinase (Colony-Stimulating Factor 1 Receptor) is over-expressed in various cancers and inflammatory diseases, making it a valuable therapeutic target.[3] Diarylurea and diarylamide derivatives bearing the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[3]
-
A detailed SAR study of a series of diarylamide and diarylurea derivatives revealed that subtle structural modifications can significantly impact potency and selectivity.
-
Compound 1r , a diarylamide derivative, emerged as a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM, which was 3.2 times more potent than the lead compound.[3]
-
This compound also demonstrated excellent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range.[3]
-
Importantly, compound 1r showed a favorable selectivity index, being significantly more potent against cancer cells than normal fibroblasts.[3]
A common method for assessing kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen®.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
-
Procedure:
-
Optimize the kinase concentration required for a robust signal.
-
Determine the apparent ATP Km value.
-
Perform the inhibition assay by incubating the kinase, substrate, and ATP with varying concentrations of the test compound.
-
After the kinase reaction, add the terbium-labeled antibody and measure the TR-FRET signal.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
III. Visualizing the SAR Workflow and Key Relationships
To effectively guide a drug discovery campaign, it is crucial to visualize the overall workflow and the key relationships between chemical structures and biological activity.
Diagram: A Generalized SAR Workflow for Pyrrolo[3,2-c]pyridines
Caption: A typical workflow for a structure-activity relationship study of pyrrolo[3,2-c]pyridines.
Diagram: Key SAR Insights for Anticancer Pyrrolo[3,2-c]pyridines
Caption: A summary of key structure-activity relationships for anticancer pyrrolo[3,2-c]pyridines.
IV. Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modification and robust biological evaluation in optimizing the potency and selectivity of these compounds. Future research in this area will likely focus on exploring novel substitution patterns, developing more selective kinase inhibitors, and investigating the potential of these compounds in other therapeutic areas beyond oncology. The continued application of the principles of medicinal chemistry, guided by a deep understanding of SAR, will undoubtedly lead to the development of next-generation pyrrolo[3,2-c]pyridine-based drugs with improved efficacy and safety profiles.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
El-Gamal, M. I., Oh, C.-H., & Lee, W. S. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-160. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
El-Gamal, M. I., Jung, M.-H., Lee, W. S., Sim, T. B., Oh, C.-H., & Lee, K.-W. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 485-494. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Sources
molecular formula and weight of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine.
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The landscape of kinase inhibitor development is in a perpetual state of evolution, driven by the need for greater selectivity and potency against a myriad of human diseases, most notably cancer. Within this dynamic field, the pyrrolopyridine scaffold has emerged as a privileged structure, mimicking the purine ring of ATP and serving as a foundational template for a new generation of targeted therapeutics.[1] This guide focuses on a specific, yet highly promising, member of this family: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. Our objective is to provide a comprehensive technical resource that delves into its fundamental properties, a robust and validated synthetic protocol, and the underlying scientific rationale for its significance in modern drug discovery.
Core Molecular Attributes of this compound
This compound is a heterocyclic amine built upon the 6-azaindole (pyrrolo[3,2-c]pyridine) core. The strategic placement of the methanamine group at the C3-position of the pyrrole ring is a key structural feature, offering a vector for chemical modification and a potential key interaction point with biological targets.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and corresponding molecular weights are calculated as follows:
| Attribute | Value |
| Molecular Formula | C₈H₉N₃ |
| Average Molecular Weight | 147.18 g/mol |
| Monoisotopic Mass | 147.07965 Da |
This data is consistent with isomeric structures such as (1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine and (1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine, underscoring the importance of precise positional chemistry in defining biological activity.[2][3]
The Scientific Rationale: A Privileged Scaffold in Kinase Inhibition
The pyrrolopyridine nucleus is of significant interest in medicinal chemistry due to its structural resemblance to adenosine, a key component of adenosine triphosphate (ATP). This mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][4]
Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory effects against a range of kinases, including FMS kinase, and are being actively investigated for their potential in treating cancer and inflammatory conditions like arthritis.[4] The introduction of a methanamine substituent, as in our compound of interest, provides a primary amine group. This functional group is a versatile handle for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, the amine can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the kinase active site.
Potential Therapeutic Applications
Given the established biological activities of the pyrrolopyridine core, this compound is a compelling starting point for the development of novel therapeutics in the following areas:
-
Oncology: As inhibitors of various protein kinases implicated in tumor growth and proliferation.[1][4]
-
Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.[4]
-
Neurological Disorders: The nitrogen-containing heterocyclic structure holds potential for targeting kinases involved in neurodegenerative processes.
Synthesis Protocol: A Validated Pathway
Synthetic Workflow Overview
The synthesis of this compound can be conceptualized as a two-stage process: first, the construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the aminomethyl group at the C3 position.
Caption: A three-step workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
A plausible route to the 1H-pyrrolo[3,2-c]pyridine core involves the cyclization of a suitably substituted pyridine precursor. One established method is the Larock indole synthesis, adapted for azaindoles.
Step 2: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine
This reaction selectively introduces a formyl group at the electron-rich C3 position of the pyrrole ring.
-
Reagents and Equipment:
-
1H-Pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Dissolve 1H-pyrrolo[3,2-c]pyridine in DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Purify the crude product by column chromatography.
-
Step 3: Reductive Amination to Yield this compound
This final step converts the aldehyde to the desired primary amine.
-
Reagents and Equipment:
-
1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in methanol in a round-bottom flask.
-
Add a molar excess of ammonium acetate.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Carefully add the reducing agent (sodium cyanoborohydride or STAB) portion-wise.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and adjust the pH to basic.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the final product by column chromatography to obtain this compound.
-
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. Expected spectroscopic data, based on analogous structures, are presented below.[5][6]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings, a singlet for the CH₂ group adjacent to the amine, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Distinct signals for the eight carbon atoms in the molecule, including the characteristic shift for the aminomethyl carbon. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine and the pyrrole N-H, as well as C-H and C=C stretching frequencies for the aromatic rings. |
Future Directions and Conclusion
This compound represents a valuable building block in the design of novel kinase inhibitors and other targeted therapies. Its strategic design, incorporating the privileged pyrrolopyridine scaffold with a versatile aminomethyl group, positions it as a high-potential starting point for library synthesis and lead optimization campaigns. The synthetic protocol detailed herein provides a reliable and scalable method for accessing this compound, thereby enabling further investigation into its biological activities. As the quest for more selective and effective therapeutics continues, the exploration of focused chemical libraries based on scaffolds such as this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]
-
p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Organic Syntheses. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]
-
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Semantic Scholar. [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
(1h-pyrrolo[3,2-c]pyridin-2-yl)methanamine. PubChemLite. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Abstract
This document provides a detailed protocol for the synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2] This protocol outlines a robust and reproducible multi-step synthesis, commencing with the construction of the 5-azaindole core, followed by regioselective functionalization at the C3 position, and culminating in the formation of the primary amine. The causality behind experimental choices, safety precautions, and detailed analytical characterization are thoroughly discussed to ensure successful execution and validation of the synthesis.
Introduction & Strategic Overview
The synthesis of functionalized azaindoles is a topic of significant interest in the pharmaceutical industry.[3] The strategic approach for obtaining this compound is a three-stage process:
-
Construction of the 1H-pyrrolo[3,2-c]pyridine core: This foundational step can be achieved through various methods, with a common approach being the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[4]
-
C3-Formylation of the 5-Azaindole Scaffold: Introduction of a formyl group at the C3 position is a critical step to enable the subsequent elaboration to the aminomethyl group. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich heterocyclic systems like pyrroles.
-
Reductive Amination of the C3-Aldehyde: The final step involves the conversion of the aldehyde to the target primary amine. This is efficiently accomplished through a one-pot reductive amination procedure.[5]
This protocol will detail a specific and reliable pathway, providing the rationale for the selection of reagents and reaction conditions at each stage.
Visualized Synthetic Workflow
Caption: Overall synthetic strategy for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine (5-Azaindole)
The synthesis of the 5-azaindole core can be accomplished through various published methods. A common approach involves the cyclization of a substituted pyridine derivative. For this protocol, we will assume the starting material, 1H-pyrrolo[3,2-c]pyridine, is either commercially available or synthesized according to established literature procedures, such as those involving palladium-catalyzed coupling reactions.[6]
Stage 2: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This stage employs the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the 5-azaindole ring.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1H-pyrrolo[3,2-c]pyridine | ≥97% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | |
| Ethyl Acetate | HPLC Grade | |
| Hexanes | HPLC Grade |
Protocol:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Formation of the Vilsmeier Reagent: Cool the DMF to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Addition of 5-Azaindole: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF (20 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a solid.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Stage 3: Synthesis of this compound
This final stage involves the reductive amination of the aldehyde synthesized in Stage 2.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | As synthesized in Stage 2 | |
| Ammonium Acetate (NH₄OAc) | ≥98% | Sigma-Aldrich |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) |
Protocol:
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask, add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL).
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Adjust the pH of the aqueous residue to >10 with a 1 M NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel chromatography using a mobile phase of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1) to afford the pure product.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity assessed by HPLC.
Mechanistic Insight: Reductive Amination
Caption: Simplified mechanism of reductive amination.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium cyanoborohydride (NaBH₃CN): Toxic and can release hydrogen cyanide gas upon contact with acid. Perform the reaction in a well-ventilated fume hood and quench carefully.
-
General Precautions: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) where anhydrous conditions are required. Standard laboratory safety practices should be followed at all times.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for their drug discovery and development programs.
References
- Moustafa, M. M., & Pagenkopf, B. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Various Authors. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Various Authors. (n.d.). Synthesis of 2,3-disubstituted-5-azaindoles.
- Various Authors. (n.d.).
- Various Authors. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Based Therapeutic Agents.
- ChemScene. (n.d.). (1H-Pyrrolo[2,3-c]pyridin-7-yl)methanamine.
- BenchChem. (n.d.).
- Various Authors. (n.d.).
- AChemBlock. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95%.
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
- Various Authors. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Various Authors. (2018). Search Results. Beilstein Journals.
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
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Application Notes & Protocols for In Vitro Profiling of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Introduction: A Privileged Scaffold for Modern Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, engaging with a wide array of protein targets.[1][2] Published research has identified potent activity of pyrrolo[3,2-c]pyridine derivatives against critical therapeutic targets, including protein kinases like FMS (CSF-1R)[3], tubulin polymerization via the colchicine binding site[4][5][6], and various G-Protein Coupled Receptors (GPCRs).[1][7] This diversity underscores the necessity for a robust, multi-tiered in vitro assay strategy to accurately characterize the mechanism of action, potency, and selectivity of novel compounds such as (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine.
This guide presents a logical, field-proven workflow for the comprehensive in vitro characterization of this compound class. Our approach is structured to move from initial target identification and potency determination to direct confirmation of target engagement in a cellular context, and finally, to the quantification of downstream pathway modulation. Each protocol is designed as a self-validating system, providing researchers with the tools to generate high-quality, reproducible data for informed decision-making in drug development programs.
Application Note 1: Primary Target Identification via Kinase Inhibition Assays
Scientific Rationale: Given that pyrrolo[3,2-c]pyridine derivatives are potent FMS kinase inhibitors[3], a primary screening against a panel of kinases is a logical starting point. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are industry-standard for their robustness, high-throughput compatibility, and non-radioactive format.[8][9] The LanthaScreen™ TR-FRET Eu Kinase Binding Assay is an exemplary platform that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a direct measure of competitive inhibition.[10][11]
Workflow Visualization: TR-FRET Kinase Binding Assay Principle
Caption: Workflow for a TR-FRET kinase binding assay.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for FMS Kinase
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh.
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Subsequently, create intermediate dilutions in Assay Buffer to minimize final DMSO concentration to <1%.
-
FMS Kinase: Dilute recombinant His-tagged FMS kinase in Assay Buffer to a 2X final concentration (e.g., 10 nM).
-
Kinase Tracer: Dilute the fluorescent tracer (specific for the kinase family) in Assay Buffer to a 4X final concentration.
-
Eu-anti-His Antibody: Dilute the LanthaScreen™ Eu-anti-His TAG Antibody[12][13] in Assay Buffer to a 4X final concentration (e.g., 4 nM).
2. Assay Procedure (384-well Plate Format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of the serially diluted test compound to the respective wells. For controls, add 1 µL of DMSO.
-
Add 2.5 µL of the 4X Kinase Tracer solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 4X FMS Kinase/Eu-Antibody mixture to all wells.
-
Seal the plate and centrifuge briefly (1000 rpm, 1 min).
-
Incubate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader (e.g., BMG LABTECH PHERAstar).[11]
-
Set the excitation wavelength to 340 nm.
-
Set dual emission wavelengths for the Europium donor (615 nm) and the tracer acceptor (665 nm).
-
Calculate the Emission Ratio (665 nm / 615 nm).
4. Data Analysis:
-
Normalize the data using "0% inhibition" (DMSO only) and "100% inhibition" (high concentration of a known inhibitor or no kinase) controls.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ represents the concentration of the compound required to inhibit 50% of the kinase activity.[14]
| Parameter | Description | Expected Value |
| IC₅₀ | Concentration for 50% inhibition of FMS kinase binding. | Sub-micromolar (nM to µM) |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
| Max Inhibition | The maximum achievable inhibition percentage. | >95% |
Application Note 2: Validating On-Target Activity with Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: A potent IC₅₀ in a biochemical assay is essential, but it doesn't guarantee the compound engages its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability and melting temperature (Tₘ).[17][18] This allows for unambiguous confirmation that the compound reaches and binds its intended target in a physiological context.
Workflow Visualization: CETSA Experimental Flow
Caption: Standard workflow for a CETSA experiment.
Protocol: CETSA for FMS Kinase Target Engagement
1. Cell Culture and Treatment:
-
Culture a relevant cell line endogenously expressing or overexpressing FMS kinase (e.g., MV4-11 AML cells) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable culture medium.
-
Divide the cell suspension into two pools: one for treatment with the test compound (e.g., at 10x its biochemical IC₅₀) and one for the vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Aliquot the treated and vehicle cell suspensions into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 10 temperatures from 40°C to 67°C). Include a non-heated control at 4°C.
-
Immediately cool the tubes on ice after heating.
3. Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, unfolded proteins.[19]
-
Carefully transfer the supernatant (containing the soluble, folded protein fraction) to new tubes.
4. Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a validated primary antibody against FMS kinase.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
5. Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment group (vehicle and compound), normalize the band intensity at each temperature to the intensity of the non-heated (4°C) sample.
-
Plot the normalized intensity versus temperature for both groups.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ) for each condition. The difference in Tₘ between the compound-treated and vehicle-treated samples (ΔTₘ) confirms target engagement.
| Parameter | Description | Expected Result |
| Tₘ (Vehicle) | Melting temp. of FMS kinase with DMSO. | e.g., 52°C |
| Tₘ (Compound) | Melting temp. of FMS kinase with compound. | e.g., 57°C |
| ΔTₘ | The thermal shift induced by the compound. | Positive shift of several degrees (°C) |
Application Note 3: Measuring Downstream Pathway Modulation with Reporter Gene Assays
Scientific Rationale: Confirming target engagement is critical, but understanding its functional consequence is the ultimate goal. Reporter gene assays are a versatile tool to quantify the activity of a signaling pathway downstream of the target protein.[20][21][22] For a kinase inhibitor, this involves measuring the decreased activity of a transcription factor regulated by the kinase. A dual-luciferase system provides high sensitivity and allows for internal normalization to control for cell viability and transfection efficiency, ensuring trustworthy data.[23]
Workflow Visualization: Dual-Luciferase Reporter Assay Logic
Caption: Signaling pathway leading to reporter gene activation.
Protocol: Dual-Luciferase® Reporter Assay for FMS Pathway Activity
1. Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in a 96-well plate at a density that will result in ~90% confluency at the time of transfection.
-
Co-transfect the cells with two plasmids:
-
Experimental Plasmid: Containing a Firefly luciferase gene under the control of a promoter with response elements for a transcription factor downstream of FMS (e.g., a STAT3 response element).
-
Control Plasmid: Containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40 or CMV).
-
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Pathway Stimulation:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the test compound. Incubate for 1-2 hours (pre-treatment).
-
Stimulate the FMS pathway by adding its ligand, CSF-1, to all wells (except for the unstimulated control) at a concentration known to elicit a strong response (e.g., 100 ng/mL).
-
Incubate for an additional 6-8 hours.
3. Cell Lysis and Luminescence Reading:
-
Remove the medium and gently wash the cells with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Using a dual-injector luminometer, perform the following for each well:
-
Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.
-
Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.
-
4. Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. This normalization corrects for variations in cell number and transfection efficiency.
-
Normalize the data to the stimulated control (e.g., CSF-1 + DMSO = 100% activity) and the unstimulated control (no CSF-1 = 0% activity).
-
Plot the normalized pathway activity against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ for pathway inhibition.
| Parameter | Description | Expected Value |
| IC₅₀ | Concentration for 50% inhibition of the downstream signaling pathway. | Correlates with biochemical and cellular engagement values. |
| Z'-factor | A measure of assay quality and robustness (calculated from controls). | > 0.5 |
References
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Gene reporter assays. BMG Labtech. [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Recent progress in assays for GPCR drug discovery. ACTA PHARMACEUTICA SINICA B. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
CETSA. CETSA. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
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The (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. The (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic promise. This bicyclic heteroaromatic system, featuring a fusion of pyrrole and pyridine rings, offers a unique three-dimensional architecture and electronic properties conducive to potent and selective interactions with a variety of biomolecular targets. Its inherent structural rigidity, coupled with the reactive potential of the primary amine, provides a robust platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities.
This comprehensive guide delves into the multifaceted applications of the this compound scaffold in medicinal chemistry. We will explore its critical role in the development of novel anticancer agents and kinase inhibitors, providing detailed protocols and insights into the underlying principles that govern its therapeutic efficacy.
Core Application I: Anticancer Drug Discovery - Targeting Microtubule Dynamics
A significant application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the design of potent anticancer agents that function as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[1][2][3] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by rapid polymerization and depolymerization of α/β-tubulin heterodimers, is a well-validated target for cancer chemotherapy.
By incorporating the 1H-pyrrolo[3,2-c]pyridine core, medicinal chemists have successfully developed compounds that inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][3] The rigid scaffold serves to orient appended pharmacophoric groups, such as the 3,4,5-trimethoxyphenyl moiety, into the colchicine-binding pocket of tubulin with high affinity.[1][2]
Illustrative Signaling Pathway: Disruption of Microtubule Dynamics
The following diagram illustrates the mechanism by which 1H-pyrrolo[3,2-c]pyridine derivatives disrupt microtubule function, leading to apoptosis.
Caption: Mechanism of action for (1H-pyrrolo[3,2-c]pyridine)-based tubulin inhibitors.
Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro antiproliferative activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. The IC50 values demonstrate the potent anticancer effects of these compounds.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][2] |
| 10t | SGC-7901 (Gastric Cancer) | 0.15 | [1][2] |
| 10t | MCF-7 (Breast Cancer) | 0.21 | [1][2] |
| 8c | A375P (Melanoma) | Superior to Sorafenib | [4] |
| 9b | A375P (Melanoma) | Superior to Sorafenib | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines a general synthetic route for the preparation of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, a class of compounds with potent antitubulin activity. The synthesis involves a key Suzuki cross-coupling reaction.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding arylboronic acid (1.2 eq) and Na2CO3 (2.0 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
Pd(dppf)Cl2 (0.1 eq) is added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
Causality: The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this protocol, it enables the efficient introduction of various aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine core, allowing for the exploration of structure-activity relationships.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value for each compound.
Self-Validation: The inclusion of a positive control (e.g., a known anticancer drug like paclitaxel) and a negative control (vehicle-treated cells) is crucial for validating the assay results.
Core Application II: Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed in the development of kinase inhibitors. Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural features of the pyrrolo[3,2-c]pyridine core allow for the design of compounds that can selectively bind to the ATP-binding pocket of specific kinases, thereby modulating their activity.
For instance, derivatives of this scaffold have been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[5] Inhibition of FMS kinase is a promising therapeutic strategy for the treatment of various cancers and inflammatory diseases.
General Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the discovery and validation of this compound-based kinase inhibitors.
Caption: Workflow for the screening and validation of kinase inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its successful application in the development of potent anticancer agents and kinase inhibitors underscores its potential for addressing a wide range of therapeutic needs. The synthetic tractability of this core allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on expanding the diversity of substituents on the pyrrolo[3,2-c]pyridine ring system to explore new biological targets and therapeutic indications.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]
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Abdel-Aal, M. T., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362–4367. Available from: [Link]
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El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 75–81. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]
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The (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient drug discovery. The pyrrolopyridine nucleus, an isostere of indole, has emerged as one such valuable scaffold, present in a range of biologically active molecules.[1] Among its isomers, the 1H-pyrrolo[3,2-c]pyridine core has garnered significant attention for its role in potent kinase inhibitors and anticancer agents.[2] This application note provides a comprehensive guide for researchers on leveraging the (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine scaffold, a key derivative that offers a strategic handle for extensive chemical modification and the development of novel therapeutics.
This guide will navigate the synthetic rationale for accessing this core structure, detail protocols for its derivatization into compound libraries, and provide step-by-step methodologies for evaluating the biological activity of the resulting molecules against key cancer-related targets, including FMS-like tyrosine kinase 3 (FMS) and tubulin.
Part 1: The Scaffold - Synthesis and Foundation
The strategic advantage of the this compound scaffold lies in its primary amine functionality at the 3-position. This amine serves as a versatile nucleophile, readily amenable to a wide array of chemical transformations, most notably amide bond formation, to generate large and diverse compound libraries. While a direct, one-pot synthesis of this specific aminomethyl derivative is not extensively documented, a plausible and efficient synthetic strategy can be devised based on established azaindole chemistry.
Proposed Synthetic Protocol: Accessing the Core Scaffold
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine. A common strategy involves a palladium-mediated domino reaction.[3] To introduce the aminomethyl group at the C3 position, a subsequent functionalization step is necessary. A well-established method for introducing substituents at the 3-position of indoles and azaindoles is the Mannich reaction or a related electrophilic substitution.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine core. This can be achieved via established literature procedures, for example, through a palladium-catalyzed coupling of a suitably substituted aminopyridine with an alkyne.[3]
-
Step 2: Vilsmeier-Haack Formylation. The 1H-pyrrolo[3,2-c]pyridine is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position, yielding 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Step 3: Reductive Amination. The resulting aldehyde is then converted to the desired primary amine via reductive amination. This can be accomplished using a variety of reagents, such as sodium cyanoborohydride (NaBH₃CN) and ammonium acetate, or through a two-step process of oxime formation followed by reduction.
This synthetic sequence provides a reliable route to the target scaffold, which can then be used as a key building block for library synthesis.
Part 2: Library Development - Exploring Chemical Space
The primary amine of this compound is the gateway to chemical diversity. Parallel synthesis techniques can be employed to rapidly generate a library of derivatives, most commonly through amide bond formation with a diverse set of carboxylic acids.
Workflow for Parallel Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Protocol 2: Parallel Amide Synthesis in a 96-Well Format
-
Reagent Preparation: Prepare stock solutions of this compound, a diverse set of carboxylic acids, and a coupling agent cocktail (e.g., HATU, HOBt, and a non-nucleophilic base like DIEA) in a suitable aprotic solvent such as DMF or NMP.
-
Dispensing: In a 96-well reaction block, dispense the this compound solution to all wells. Subsequently, add a unique carboxylic acid solution to each well.
-
Reaction Initiation: Add the coupling agent cocktail to each well to initiate the amide bond formation.
-
Incubation: Seal the reaction block and incubate at room temperature with agitation for 12-24 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.
-
Work-up: Upon completion, quench the reaction with water and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The crude products can be purified using high-throughput parallel preparative HPLC.
-
Analysis and Storage: The purity and identity of the final compounds should be confirmed by LC-MS. The purified compounds are then typically dissolved in DMSO to create a stock solution plate for biological screening.
Part 3: Biological Evaluation - From Scaffold to Lead
Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of pyrrolopyridine scaffolds, promising therapeutic targets include protein kinases and tubulin.
Application Note: Targeting FMS Kinase
FMS-like tyrosine kinase 3 (FMS, also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells.[3] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[2]
FMS Kinase Signaling Pathway
Caption: Simplified FMS kinase signaling pathway.
Protocol 3: In Vitro FMS Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes a commercially available luminescent kinase assay kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
| Reagent/Parameter | Recommendation |
| Enzyme | Recombinant human FMS kinase |
| Substrate | Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) |
| ATP Concentration | Determined empirically, often near the Km value |
| Assay Buffer | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA |
| Plate Format | 384-well, low-volume, white plates |
-
Compound Preparation: Perform a serial dilution of the test compounds from the library plate in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 mM).
-
Kinase Reaction: In the wells of the 384-well plate, add the diluted compounds, FMS kinase, and the substrate peptide in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the luminescent assay kit.[4]
-
Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application Note: Targeting Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, and their disruption is a well-validated anticancer strategy.[5] Some 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors, which prevent tubulin polymerization.[6]
Microtubule Dynamics and Inhibition
Caption: Inhibition of microtubule polymerization.
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[5][7]
| Reagent/Parameter | Recommendation |
| Tubulin | Purified bovine or human tubulin (>99% pure) |
| Reporter | Fluorescence reporter dye (e.g., DAPI) |
| Buffer | General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) |
| Initiator | GTP |
| Plate Format | 96-well, black, clear-bottom plates |
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a known inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.
-
Reaction Setup: In a pre-warmed 96-well plate, add the diluted compounds.
-
Initiation: To initiate polymerization, add a pre-chilled solution of tubulin, GTP, and the fluorescent reporter to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[8]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compounds can be quantified by comparing the initial rate of polymerization and the maximum polymer mass to the vehicle control.
Application Note: Assessing Cellular Cytotoxicity
A primary goal of cancer drug discovery is to identify compounds that are toxic to cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.[9][10]
Protocol 5: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Part 4: Computational Insights - Guiding the Design
Structure-based drug design can significantly accelerate the optimization of hit compounds. Molecular docking is a powerful tool to predict the binding mode of inhibitors to their target proteins and to rationalize structure-activity relationships (SAR).
Protocol 6: Molecular Docking of Kinase Inhibitors
-
Protein Preparation: Obtain the crystal structure of the target kinase (e.g., FMS) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate 3D structures of the synthesized derivatives and perform energy minimization.
-
Binding Site Definition: Define the binding site based on the co-crystallized ligand or known active site residues.
-
Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the defined binding site.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and use scoring functions to rank the compounds. The predicted binding modes can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to inhibitory activity and guide the design of more potent analogs.
Conclusion: A Scaffold for Future Discoveries
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability, coupled with the proven biological relevance of the pyrrolopyridine core, makes it an attractive platform for medicinal chemists. By employing the integrated strategies of parallel synthesis, robust biological evaluation, and computational modeling as outlined in this guide, researchers can efficiently explore the chemical space around this privileged scaffold and accelerate the journey from a chemical starting point to a potential clinical candidate.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
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Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing.
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Structure and signaling pathways of activated and mutated FMS-like... ResearchGate.
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
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In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH.
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FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. PubMed.
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
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FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews.
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate.
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MTT (Assay protocol). Protocols.io.
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MTT assay protocol. Abcam.
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
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Automated and Parallel Amide Synthesis. Request PDF. ResearchGate.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH.
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI.
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Understanding Microtubule Dynamics with Colchicine: A Potent Inhibitor. NINGBO INNO PHARMCHEM CO.,LTD.
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC - NIH.
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Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia. PubMed.
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Parallel synthesis of α-Branched amines. American Chemical Society.
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Automated and Parallel Amide Synthesis. ETH Research Collection.
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Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. PMC - NIH.
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Sci-Hub.
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
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(1H-Pyrrolo[2,3-c]pyridin-7-yl)methanamine. ChemScene.
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Application Notes and Protocols for the N-Alkylation of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Introduction: The Strategic Importance of N-Alkylation in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives have shown promise as potent anticancer and anti-inflammatory agents, often targeting key enzymes like FMS kinase.[1] The strategic modification of this core structure is paramount in the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various synthetic transformations, N-alkylation of the primary amine at the 3-position, (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, represents a critical step in the diversification of this molecular framework. This modification allows for the introduction of a wide array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.[2][3][4]
This document provides a comprehensive guide to the N-alkylation of this compound, with a focus on the widely employed and highly efficient method of reductive amination. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Reductive Amination: A Preferred Method for N-Alkylation
Reductive amination is a cornerstone of modern organic synthesis, offering a reliable and versatile one-pot procedure for the N-alkylation of primary and secondary amines.[5][6] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild and selective reducing agent to afford the corresponding alkylated amine.[5]
For the N-alkylation of this compound, reductive amination is particularly advantageous due to its broad substrate scope, operational simplicity, and generally high yields. The choice of the reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a reagent of choice for its remarkable selectivity and mildness.[7][8][9]
Mechanism and Rationale for Reagent Selection
The reductive amination process can be visualized as a two-step sequence occurring in a single reaction vessel:
-
Imine/Iminium Ion Formation: The primary amine, this compound, reacts with an aldehyde or ketone to form a carbinolamine intermediate. This intermediate subsequently dehydrates to yield an imine (for aldehydes) or an enamine (for ketones), which can be protonated to form a reactive iminium ion. The formation of this intermediate is often the rate-limiting step and can be catalyzed by the addition of a weak acid, such as acetic acid.[8]
-
In Situ Reduction: The imine or iminium ion is then selectively reduced by a hydride source. Sodium triacetoxyborohydride is particularly well-suited for this step as it is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones.[7][9] This selectivity prevents the competitive reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields of the desired N-alkylated product.[7] The steric and electron-withdrawing effects of the three acetoxy groups on the borohydride reagent are responsible for its tempered reactivity.[8]
Experimental Workflow: A Visual Guide
The overall experimental workflow for the N-alkylation of this compound via reductive amination is depicted in the following diagram:
Caption: Workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound using an aldehyde or ketone. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Starting material. |
| Aldehyde or Ketone | Reagent Grade | Various | The alkylating agent. Use 1.0-1.2 equivalents. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Various | Mild and selective reducing agent. Use 1.5 equivalents. Handle in a fume hood as it is hygroscopic and can release acetic acid.[10] |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. DCE is often preferred.[8] THF can also be used.[7] Avoid protic solvents like methanol which can react with NaBH(OAc)₃.[9][10] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Various | Used to quench the reaction.[5] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |
| Hexanes | ACS Grade | Various | Eluent for column chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Various | Stationary phase for column chromatography. |
| Triethylamine (TEA) | Reagent Grade | Various | Optional additive for column chromatography to prevent product tailing.[11][12] |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid (0.1 eq.) can be beneficial.[8]
-
-
Reduction:
-
To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. The addition can be exothermic, so it is important to control the rate of addition.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[5]
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
To minimize tailing of the basic amine product on the acidic silica gel, the eluent can be modified by the addition of a small amount of triethylamine (0.1-1%).[11][13] Alternatively, the silica gel can be pre-treated with a solution of triethylamine in the eluent.[11]
-
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated this compound derivative should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Workflow
Caption: Analytical workflow for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show the disappearance of the primary amine protons and the appearance of new signals corresponding to the newly introduced alkyl group. The chemical shifts and coupling patterns of the protons on the pyrrolo[3,2-c]pyridine core will also be affected by the N-alkylation.
-
¹³C NMR spectroscopy will confirm the presence of the new alkyl carbons and show shifts in the signals of the carbons adjacent to the nitrogen atom.[14]
-
-
Mass Spectrometry (MS):
-
Low-resolution mass spectrometry (LRMS), often coupled with liquid chromatography (LC-MS), is useful for confirming the molecular weight of the product.
-
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.[3][14]
-
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure that the reagents are of high purity and the solvents are anhydrous.
-
Formation of Byproducts: The formation of dialkylated products can sometimes be an issue, especially with highly reactive alkylating agents. Using a slight excess of the amine or adding the alkylating agent slowly can help to minimize this.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts by column chromatography, consider derivatization of the amine to a less polar functional group (e.g., a Boc-protected amine) before purification, followed by deprotection. Acid-base extraction can also be a powerful purification technique for amines.[12]
-
Reagent Stability: Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.[10] It is also incompatible with protic solvents like methanol.[9][10]
Conclusion
The N-alkylation of this compound via reductive amination with sodium triacetoxyborohydride is a robust and efficient method for the synthesis of diverse libraries of compounds for drug discovery. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this important transformation. Careful attention to the experimental details and analytical characterization will ensure the reliable synthesis of novel and potentially therapeutic molecules.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(19), 2829-2833. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
-
ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]
-
Wróbel, D., & Sławiński, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4983. [Link]
-
Gorgas, N., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12640. [Link]
-
El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-169. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301312. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301312. [Link]
-
Clennan, E. L., & Guchi, E. (2007). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: A 15N NMR Spectroscopic Study. The Journal of Organic Chemistry, 72(10), 3897–3900. [Link]
-
University of Oxford. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(19), 6129-6132. [Link]
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301312. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with a Pyrrolo[3,2-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets in the 21st century. Kinase inhibitors have revolutionized treatment paradigms, but the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds.
The pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold in medicinal chemistry. This bicyclic heterocycle serves as a versatile and effective bioisostere for purines, enabling it to form key hydrogen bond interactions within the ATP-binding site of many kinases. Its rigid structure provides a defined vector for substituents, allowing for the precise tuning of pharmacological properties. Derivatives of this core have shown potent inhibitory activity against a range of kinases, including FMS kinase (CSF-1R), making them promising candidates for developing anticancer and anti-inflammatory therapeutics[1][2]. For instance, a pyrrolo[3,2-c]pyridine derivative, compound 1r , was identified as a highly potent and selective FMS kinase inhibitor with IC50 values as low as 30 nM[1][2].
This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and initial optimization of kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold.
Part 1: Synthesis and Library Development
The foundation of any kinase inhibitor discovery program is a robust and flexible synthetic chemistry strategy. The ability to rapidly generate analogs is crucial for establishing a structure-activity relationship (SAR).
Workflow for Pyrrolo[3,2-c]pyridine Analog Synthesis
Caption: General workflow for the synthesis and diversification of a pyrrolo[3,2-c]pyridine-based compound library.
Protocol 1: Synthesis of a Substituted Pyrrolo[3,2-c]pyridine Amide
This protocol is adapted from a known synthetic route for potent FMS kinase inhibitors and outlines the final coupling step to generate a target compound[1].
Objective: To synthesize a diarylamide derivative possessing the pyrrolo[3,2-c]pyridine scaffold via an amide coupling reaction.
Materials:
-
Substituted 1H-pyrrolo[3,2-c]pyridin-4-amine (Intermediate)
-
Substituted benzoic acid derivative (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (2.0 mmol), HOBt (2.2 mmol), and EDCI (2.6 mmol) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the substituted 1H-pyrrolo[3,2-c]pyridin-4-amine intermediate (1.0 mmol) to the reaction mixture.
-
Slowly add TEA (2.0 mmol) to the cooled mixture.
-
Remove the ice bath and heat the reaction mixture to 80 °C.
-
Stir the reaction at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity[3].
Expert Insight: The choice of coupling reagents (HOBt/EDCI) is critical for efficient amide bond formation while minimizing side reactions. Running the reaction at an elevated temperature (80 °C) is often necessary to drive the coupling of these heterocyclic systems to completion[1].
Part 2: Biological Evaluation - A Tiered Screening Approach
A structured screening cascade is essential for efficiently identifying promising lead compounds from a synthesized library.
Screening Cascade Overview
Caption: A tiered approach for screening a kinase inhibitor library, from initial biochemical potency to cellular activity and selectivity.
Protocol 2: Primary Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase using a luminescence-based assay like ADP-Glo™ (Promega).
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and substrate in the reaction buffer.
-
Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing the complete reaction mix into the wells containing the compounds. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This converts the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Trustworthiness Check: The validity of the IC50 value is highly dependent on the ATP concentration. Using an ATP concentration close to the Michaelis constant (Km) provides a more accurate measure of the inhibitor's intrinsic potency.
Protocol 3: Secondary Cellular Proliferation Assay
Objective: To assess the effect of lead compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Principle: The MTS assay (or similar assays like MTT or CellTiter-Glo®) measures the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell proliferation or an increase in cytotoxicity.
Materials:
-
Cancer cell line (e.g., ovarian, prostate, or breast cancer lines for an FMS inhibitor)[1].
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Expert Insight: It is crucial to assess the compound's effect on normal, non-cancerous cell lines (e.g., fibroblasts) in parallel. A large difference between the GI50 in cancer cells and normal cells indicates a favorable therapeutic window and selectivity for cancer cells[1].
Part 3: Data Presentation and Lead Optimization
Clear data presentation is key to making informed decisions. Structure-activity relationship (SAR) data should be summarized in tables to easily compare compounds.
Table 1: Example SAR Data for Pyrrolo[3,2-c]pyridine Analogs
| Compound ID | R¹ Group | R² Group | Target Kinase IC50 (nM) | Cell Line GI50 (µM) |
| 1a | -H | -Phenyl | 150 | 5.2 |
| 1b | -Cl | -Phenyl | 95 | 2.1 |
| 1c | -H | 4-F-Phenyl | 120 | 4.8 |
| 1r | -Cl | 4-Morpholinyl | 30 | 0.15 |
This is example data for illustrative purposes.
This table allows for a quick assessment of how different substituents (R¹ and R²) affect both biochemical potency and cellular activity. For example, the data suggests that a chlorine at R¹ and a morpholine-containing group at R² (as in compound 1r ) dramatically improves both metrics[1].
Lead Optimization Strategies
Once a hit compound with promising biochemical and cellular activity is identified (e.g., compound 1r ), the next phase focuses on optimizing its properties:
-
Potency and Selectivity: Further explore the SAR around the core scaffold. A critical step is to profile the lead compound against a broad panel of kinases to assess its selectivity. A highly selective inhibitor is less likely to cause off-target side effects. For instance, compound 1r showed 81% inhibition against FMS kinase at 1 µM, while showing significantly less inhibition against other kinases like FLT3 and c-MET, demonstrating its selectivity[1][2].
-
Pharmacokinetic Properties (ADME): Evaluate the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
-
In Vivo Efficacy: Test the optimized lead candidate in animal models of the target disease to confirm its therapeutic effect in a living system.
By systematically applying this integrated approach of synthesis, tiered screening, and data-driven optimization, the pyrrolo[3,2-c]pyridine scaffold can be effectively leveraged to develop novel and potent kinase inhibitors for therapeutic intervention.
References
-
Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 748-756. Available at: [Link]
-
Lv, P-C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Bioorganic Chemistry, 143, 107068. Available at: [Link]
-
An overview of the biological activity of Pyrrolo[3,4-c]pyridine derivatives. (2022). Molecules, 27(15), 4989. Available at: [Link]
-
Wang, W., et al. (2021). Novel diosgenin–amino acid–benzoic acid mustard trihybrids exert antitumor effects via cell cycle. Molecules, 26(1), 52. Available at: [Link]
-
Al-Rashood, S. T., et al. (2019). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Introduction: Unveiling the Cytotoxic Potential of a Novel Pyrrolopyridine Derivative
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potent antitumor properties, often through mechanisms such as kinase inhibition or disruption of microtubule dynamics.[4][5][6] This has led to their investigation as promising candidates for novel cancer therapeutics.[7] The compound of interest, (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, belongs to this promising class of molecules. Therefore, a thorough evaluation of its cytotoxic effects on various cell lines is a critical first step in elucidating its therapeutic potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting a multi-assay approach, offer detailed, step-by-step protocols for key cell-based assays, and provide insights into data interpretation. This guide is designed to ensure scientific integrity and generate robust, reproducible data.
The Strategic Imperative: A Multi-Faceted Approach to Cytotoxicity Assessment
Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular parameters. A compound might inhibit cell proliferation without directly causing cell death, an effect that could be misinterpreted by an assay that only measures membrane integrity.[8] To build a comprehensive cytotoxicity profile for this compound, we advocate for a tripartite strategy that interrogates cell health from multiple angles: metabolic activity, membrane integrity, and apoptosis induction.
This multi-assay approach allows for a more nuanced understanding of the compound's mechanism of action. For instance, a decrease in metabolic activity (measured by the MTT assay) coupled with a delayed increase in membrane permeability (measured by the LDH assay) might suggest an apoptotic mechanism of cell death. Concurrent activation of caspases would further substantiate this hypothesis.
Experimental Design: Foundational Considerations
Before proceeding to specific protocols, several key aspects of experimental design must be addressed to ensure the validity and reproducibility of the results.
Cell Line Selection: Targeting Relevant Cancer Types
Given that pyrrolopyridine derivatives have shown efficacy against a range of cancers, a panel of cell lines is recommended to assess the breadth and selectivity of this compound's activity.[4][5]
Recommended Human Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research, representing a luminal A subtype of breast cancer.
-
A549 (Lung Carcinoma): A model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.
-
PC-3 (Prostate Adenocarcinoma): A model for androgen-independent prostate cancer.
Recommended Non-Cancerous Control Cell Line:
-
MRC-5 (Human Fetal Lung Fibroblast): To assess the compound's selectivity for cancer cells versus non-transformed cells. A higher IC50 value in this cell line compared to the cancer cell lines would indicate a favorable therapeutic window.[4]
Compound Preparation and Dosing
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations for the assay. It is crucial to maintain a consistent, low percentage of the solvent (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.
A dose-response curve should be generated by testing a range of concentrations of the compound. A common approach is to use a serial dilution, for example, from 0.01 µM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).[9][10]
Core Cytotoxicity Assays: Protocols and Rationale
Here, we provide detailed protocols for three fundamental cell-based assays to construct a comprehensive cytotoxicity profile.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9][12]
LDH Release Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-3/7 Activation Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7. When the substrate is cleaved by active Caspase-3/7, a luminescent signal is produced that is proportional to the amount of caspase activity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using the MTT assay) to account for differences in cell number.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and structured table for easy comparison of the IC50 or EC50 values across different cell lines and assays.
| Compound | Assay | MCF-7 | A549 | HCT116 | PC-3 | MRC-5 |
| This compound | MTT (IC50, µM) | Value | Value | Value | Value | Value |
| LDH (EC50, µM) | Value | Value | Value | Value | Value | |
| Caspase-3/7 (Fold Induction) | Value | Value | Value | Value | Value | |
| Positive Control (e.g., Doxorubicin) | MTT (IC50, µM) | Value | Value | Value | Value | Value |
Interpreting the Results:
-
Potency: A lower IC50/EC50 value indicates higher potency.[9]
-
Selectivity: A significantly lower IC50 value in cancer cell lines compared to the non-cancerous MRC-5 cell line suggests selective cytotoxicity.[4]
-
Mechanism of Action:
-
A potent effect in the MTT assay with a delayed or less potent effect in the LDH assay may indicate a cytostatic effect (inhibition of proliferation) or apoptosis.
-
Strong activation in the Caspase-3/7 assay confirms apoptosis as a mechanism of cell death.
-
Concurrent and potent effects in both MTT and LDH assays might suggest a necrotic mechanism of cell death.
-
Conclusion
This comprehensive guide provides a robust framework for assessing the cytotoxicity of this compound. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can gain a detailed understanding of the compound's biological effects. The provided protocols and data interpretation guidelines are designed to ensure the generation of high-quality, reliable data, which is essential for advancing the development of this promising class of molecules.
References
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(21), 6439. [Link]
-
Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. (2023). Archiv der Pharmazie, 356(11), e2300227. [Link]
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Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2015). Methods in Molecular Biology, 1263, 19–31. [Link]
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Cell Based Assays Development. (n.d.). Sygnature Discovery. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(19), 6932. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4864–4868. [Link]
-
Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (2018). Current Medicinal Chemistry, 25(16), 1887–1904. [Link]
-
The Importance of IC50 Determination. (2022). Visikol. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). International Journal of Molecular Sciences, 24(13), 11116. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7113–7117. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(18), 12186–12204. [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate. [Link]
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Application Note & Protocol: A Guide to the Dissolution of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine for Experimental Applications
For: Researchers, scientists, and drug development professionals
Abstract
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and anticancer agents.[1][2][3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a comprehensive guide to the dissolution of this compound, offering detailed protocols, insights into solvent selection, and methods for validating solution integrity.
Introduction: Understanding the Compound
This compound belongs to the azaindole family, a class of heterocyclic compounds that are bioisosteres of indoles.[5] The presence of both a pyrrole and a pyridine ring, along with a primary amine, imparts specific physicochemical properties that influence its solubility. The aromatic rings contribute to its hydrophobicity, while the amine group and the nitrogen atoms in the rings can be protonated, potentially increasing its solubility in acidic aqueous solutions. This dual nature requires a careful and systematic approach to solvent selection. The compound may be available as a free base or as a salt (e.g., dihydrochloride), which will significantly impact its solubility profile.[6][7][8][9]
Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical factor in preparing a stock solution of this compound. The ideal solvent will fully dissolve the compound at the desired concentration, be compatible with downstream experimental systems, and maintain the compound's stability.
Recommended Solvents
Based on the chemical structure and common practices for similar heterocyclic compounds in biological research, the following solvents are recommended as starting points for solubility testing:
| Solvent | Rationale | Suitability for Biological Assays |
| DMSO (Dimethyl Sulfoxide) | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions of test compounds for in vitro screening. | High, but the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| DMF (Dimethylformamide) | Another polar aprotic solvent with strong solvating properties. It can be an alternative if DMSO is not suitable. | Moderate. DMF can be more toxic to cells than DMSO, so its final concentration must be carefully controlled. |
| Ethanol | A polar protic solvent that can be effective for some compounds. It is generally less toxic to cells than DMSO or DMF. | High, but its lower solvating power may limit the achievable stock concentration. |
| Aqueous Buffers (Acidic) | For the hydrochloride salt form, acidic buffers (e.g., pH 4-6) can be effective by protonating the amine and pyridine nitrogens, thereby increasing aqueous solubility. | High, as it avoids the use of organic solvents. However, the pH must be compatible with the experimental system. |
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the appropriate solvent for this compound.
Caption: A decision tree for selecting an appropriate solvent for this compound.
Detailed Protocols for Dissolution
Safety First: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution for serial dilution in biological assays.
Materials:
-
This compound
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber glass vial or cryovial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Weighing the Compound: Carefully weigh the desired amount of this compound into the vial. Record the exact weight.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but monitor for any signs of degradation.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Stock Solution (for Salt Forms)
This protocol is suitable for the hydrochloride or other salt forms of the compound and is ideal for applications where organic solvents are not desirable.
Materials:
-
This compound salt
-
Sterile, aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0)
-
Sterile, clear glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter
Procedure:
-
Pre-Weighing: Tare a sterile glass vial on a calibrated analytical balance.
-
Weighing the Compound: Weigh the desired amount of the compound salt into the vial.
-
Solvent Addition: Add a portion (e.g., 80%) of the final volume of the acidic buffer to the vial.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Sonication can be used to aid dissolution.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution with dilute HCl or NaOH, ensuring it remains within a range that maintains solubility and is compatible with the downstream application.
-
Final Volume: Add the remaining buffer to reach the final desired volume and concentration.
-
Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the aqueous solution at 4°C for short-term use or at -20°C for longer-term storage. Assess stability for the intended storage duration.
Validation and Quality Control
It is essential to validate the concentration and stability of the prepared stock solution.
-
Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectroscopy by creating a standard curve, or by HPLC analysis.
-
Solubility Assessment: After preparation, visually inspect the solution for any precipitation, both at room temperature and after storage at the recommended temperature.
-
Stability Testing: For long-term experiments, it is advisable to assess the stability of the compound in the chosen solvent and storage conditions. This can be done by periodically analyzing aliquots of the stock solution by HPLC to check for degradation products.
Troubleshooting Common Dissolution Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve | Insufficient solvent power or low solubility limit. | Try a different solvent (see Section 2.1). Use sonication or gentle warming. Re-evaluate if a lower stock concentration is acceptable. |
| Precipitation upon dilution | The compound is not soluble in the aqueous diluent. | Decrease the final concentration in the assay. Increase the percentage of the organic co-solvent in the final solution if the assay allows. |
| Solution color changes | Compound degradation or reaction with the solvent. | Prepare fresh stock solutions. Store at a lower temperature and protect from light. Evaluate the stability of the compound in the chosen solvent. |
Experimental Workflow Visualization
The following diagram outlines the general workflow from receiving the solid compound to its use in a typical in vitro experiment.
Caption: A standard workflow for preparing and using this compound in experiments.
Conclusion
The successful use of this compound in research depends on the correct preparation of stock solutions. By systematically selecting an appropriate solvent, following detailed dissolution protocols, and performing necessary quality control checks, researchers can ensure the accuracy and reproducibility of their experimental data. This guide provides a robust framework for these critical initial steps.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
-
PubMed. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
PubChem. 1H,2H,3H-pyrrolo(3,2-c)pyridine. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
PubMed. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Available at: [Link]
-
PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Available at: [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Available at: [Link]
-
ChemBK. (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride. Available at: [Link]
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- 8. 2408959-99-7・(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride・(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. chembk.com [chembk.com]
Application Note: Strategic Deployment of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine for Fragment-Based Screening Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but highly efficient binders, which then serve as starting points for rational drug design.[4][5] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This application note details the strategic use of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a versatile 6-azaindole derivative, as a high-value fragment for screening against a variety of protein targets, with a particular focus on kinases. We provide an in-depth guide covering fragment quality control, primary screening protocols using Surface Plasmon Resonance (SPR), and orthogonal hit validation techniques.
Introduction: The Rationale for this compound in FBDD
The selection of fragments is a cornerstone of FBDD, aiming to cover a broad chemical space with a minimal number of compounds.[1][6] this compound, an isomer of azaindole, presents a compelling scaffold for several reasons:
-
Bioisosteric Replacement: The 1H-pyrrolo[3,2-c]pyridine core is an effective bioisostere for indole and other bicyclic heteroaromatics commonly found in kinase inhibitors and other therapeutic agents.[7][8] This scaffold can engage in crucial hydrogen bonding and aromatic interactions within protein active sites.
-
Vector for Elaboration: The primary amine (-CH₂NH₂) group serves as a "poised" functional handle.[9] It provides a well-defined vector for synthetic elaboration, allowing medicinal chemists to "grow" the fragment into unoccupied pockets of the binding site to enhance potency and selectivity.[3]
-
Favorable Physicochemical Properties: As a fragment, it generally adheres to the "Rule of Three," possessing low molecular weight, a good balance of hydrophilicity and hydrophobicity, and sufficient aqueous solubility, which is critical for biophysical screening assays.[5]
-
Proven Scaffold: The broader pyrrolopyridine scaffold is present in numerous biologically active compounds, including kinase inhibitors and anticancer agents, validating its utility in engaging with therapeutically relevant targets.[7][8][10]
This guide will use the proto-oncogene PIM-1 kinase as a representative target, as its inhibitors are of significant interest in oncology and its structure is well-suited for FBDD approaches.[11][12][13]
Fragment Quality Control (QC)
Before initiating any screening campaign, rigorous quality control of the fragment is mandatory to prevent false positives and ensure data reproducibility.
Protocol 2.1: QC for this compound
-
Identity and Purity Confirmation:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H-NMR Spectroscopy.
-
Procedure:
-
Dissolve the fragment in a suitable solvent (e.g., DMSO, Methanol) to a concentration of ~1 mg/mL.
-
Analyze via LC-MS to confirm the expected molecular weight (147.18 g/mol ) and assess purity. The purity should be ≥98%.[14]
-
Acquire a ¹H-NMR spectrum in a deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and identify any potential impurities.
-
-
-
Solubility Assessment:
-
Technique: Nephelometry or visual inspection.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 100 mM in 100% DMSO).
-
Serially dilute the stock into the intended aqueous screening buffer (e.g., HBS-EP+ buffer for SPR) to a final concentration of at least 2x the highest planned screening concentration (e.g., 1 mM).
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for precipitation or measure turbidity using a nephelometer. The fragment must remain soluble to avoid artifacts in biophysical assays.
-
-
-
Aggregation Potential:
-
Technique: Dynamic Light Scattering (DLS) or a detergent-based counterscreen.
-
Rationale: Promiscuous inhibitors often act via aggregation. It is crucial to rule this out.
-
Procedure: Analyze the fragment solution in the screening buffer using DLS. The presence of large, polydisperse particles suggests aggregation. Alternatively, repeat a primary screening hit confirmation experiment in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100); a significant loss of activity suggests non-specific aggregation-based binding.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₉N₃ | [14] |
| Molecular Weight | 147.18 g/mol | [14] |
| Purity Standard | ≥98% | [14] |
| "Rule of Three" Compliance | Yes | Calculated |
| H-Bond Donors | 2 | Calculated |
| H-Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[15][16] It measures changes in refractive index upon binding of an analyte (fragment) to a ligand (protein target) immobilized on a sensor chip.[15]
Protocol 3.1: SPR-Based Primary Screening against PIM-1 Kinase
-
Protein Immobilization:
-
Objective: To covalently couple purified, active PIM-1 kinase to a sensor chip surface.
-
Procedure:
-
Use a CM5 sensor chip (or equivalent). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject purified PIM-1 kinase (~50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
-
Fragment Screening:
-
Objective: To identify fragments that bind to the immobilized PIM-1 kinase.
-
Procedure:
-
Prepare a stock of this compound in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+ with 1% DMSO) to the desired screening concentration (e.g., 200 µM).
-
Perform a single-concentration screen by injecting the fragment solution over the PIM-1 and reference flow cells.
-
A binding event is detected as an increase in RU in the active cell relative to the reference cell.
-
A positive "hit" is a fragment that produces a reproducible, concentration-dependent, and specific binding response.
-
-
-
Hit Characterization (Affinity Determination):
-
Objective: To determine the dissociation constant (K_D) for validated hits.
-
Procedure:
-
Inject the fragment over the PIM-1 and reference surfaces across a range of concentrations (e.g., 10 µM to 1 mM).
-
Measure the steady-state binding response (Req) at each concentration.
-
Plot Req against the fragment concentration and fit the data to a 1:1 steady-state affinity model to calculate the K_D. Fragment hits typically exhibit K_D values in the high µM to mM range.[6]
-
-
Orthogonal Hit Validation
Due to the challenges of weak affinity, it is essential to validate primary hits using an orthogonal biophysical method to confirm binding and eliminate technique-specific artifacts.[6][16]
Protocol 4.1: Hit Validation using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T_m).
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing:
-
Purified PIM-1 kinase (e.g., 2 µM final concentration).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Screening buffer.
-
The fragment hit (e.g., at 500 µM) or DMSO vehicle control.
-
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the T_m.
-
A positive hit is defined by a significant thermal shift (ΔT_m) of ≥ 2 °C in the presence of the fragment compared to the DMSO control.
-
Workflow & Data Integration
The overall process follows a logical cascade from initial quality assessment to validated, structurally-characterized hits ready for chemical elaboration.
Caption: FBDD cascade for this compound.
Structural Biology for Fragment Elaboration
The ultimate goal of FBDD is to leverage structural information to guide the optimization of fragment hits into potent lead compounds.[3][15][17]
Protocol 5.1: X-ray Co-crystallography
-
Crystal Soaking or Co-crystallization:
-
Soaking: Grow apo-crystals of PIM-1 kinase under established conditions. Transfer the crystals to a solution containing a high concentration (e.g., 5-10 mM) of this compound and incubate for several hours.
-
Co-crystallization: Set up crystallization trials with PIM-1 kinase pre-incubated with a 2-5 fold molar excess of the fragment.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Solve the structure using molecular replacement and refine the model.
-
-
Binding Mode Analysis:
-
The resulting electron density map should clearly show the fragment bound in the ATP-binding site of PIM-1.
-
Analyze the specific interactions. The pyrrolopyridine core will likely form key hydrogen bonds with the kinase hinge region (e.g., Glu121, Val126), while the aminomethyl group provides a vector pointing towards the solvent-exposed region, which is ideal for synthetic elaboration. This structural insight is critical for designing the next generation of more potent molecules.
-
Hypothetical Binding Mode and Elaboration Strategy
Based on known PIM-1 inhibitor binding modes, a plausible interaction model for the fragment can be proposed, guiding the next steps.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Welcome to the technical support center dedicated to the synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The this compound scaffold is a valuable building block in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. However, its synthesis can be challenging due to the specific reactivity of the pyrrolopyridine core. This guide outlines a robust synthetic strategy, addresses potential pitfalls, and provides detailed protocols to enhance your success in obtaining this target molecule with improved yields.
A common and effective synthetic route involves a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the 1H-pyrrolo[3,2-c]pyridine core to yield the key intermediate, 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Reductive Amination: Conversion of the aldehyde to the primary amine, this compound.
A crucial consideration for this synthetic pathway is the potential need for N-protection of the pyrrole nitrogen to prevent unwanted side reactions and improve regioselectivity during the formylation step.
Visualizing the Workflow
Figure 1. A generalized workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the pyrrole nitrogen necessary for the Vilsmeier-Haack formylation?
A1: While not always strictly necessary, N-protection of the pyrrole nitrogen is highly recommended. The Vilsmeier-Haack reaction is an electrophilic substitution, and the unprotected pyrrole ring is highly electron-rich and can lead to side reactions, including dimerization or polymerization under the acidic reaction conditions.[1] Protecting groups such as tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can mitigate these side reactions and improve the regioselectivity and yield of the formylation at the C3 position.[2]
Q2: What is the best position to achieve formylation on the 1H-pyrrolo[3,2-c]pyridine ring?
A2: The Vilsmeier-Haack reaction on pyrrole and its fused derivatives typically occurs at the position adjacent to the nitrogen atom and with the highest electron density. For the 1H-pyrrolo[3,2-c]pyridine system, the C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most likely site of formylation.[3]
Q3: I am observing a low yield in my reductive amination step. What are the common causes?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial condensation of the aldehyde with the ammonia source to form the imine can be a reversible and incomplete reaction.
-
Side Reactions of the Aldehyde: The aldehyde can undergo self-condensation or other side reactions under the reaction conditions.
-
Over-reduction: Some powerful reducing agents can reduce the pyrrolopyridine ring system.
-
Formation of Secondary and Tertiary Amines: The newly formed primary amine can react with the starting aldehyde to form secondary and tertiary amine byproducts.[4]
Q4: How can I purify the final product, this compound?
A4: The purification of heterocyclic amines can be challenging due to their basicity and potential for interaction with silica gel.[5] A common method is column chromatography on silica gel, often with the addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent tailing.[5] Alternatively, purification via formation of a salt (e.g., hydrochloride) and recrystallization can be an effective strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | Incomplete reaction; Decomposition of starting material; Incorrect stoichiometry of Vilsmeier reagent. | Ensure anhydrous conditions. Use a protecting group on the pyrrole nitrogen. Optimize the reaction temperature and time. Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents). |
| Formation of multiple products in the formylation step | Lack of regioselectivity; Side reactions on the pyridine ring. | Use a N-protected starting material. Perform the reaction at a lower temperature to improve selectivity. |
| Low yield of this compound | Incomplete imine formation; Ineffective reducing agent; Formation of byproducts. | Use a high concentration of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Choose a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[6] Consider a two-step procedure where the imine is formed first, followed by reduction. |
| Final product is difficult to purify | Tailing on silica gel column; Co-elution with byproducts. | Use an amine-deactivated silica gel column or add a basic modifier (e.g., 1-2% triethylamine) to the eluent.[5] Consider converting the amine to its hydrochloride salt for purification by recrystallization. |
Experimental Protocols
PART 1: Synthesis of N-Protected 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This protocol is based on the Vilsmeier-Haack formylation of an N-protected pyrrolopyridine derivative. The use of a protecting group is strongly advised for optimal results.
Step 1: N-Protection of 1H-pyrrolo[3,2-c]pyridine (Example with SEM-Cl)
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-c]pyridine in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base (e.g., NaH, 1.1 eq.) at 0 °C under an inert atmosphere.
-
Addition of Protecting Group: After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Reaction: Add a solution of the N-protected 1H-pyrrolo[3,2-c]pyridine in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition, warm the reaction mixture to room temperature and then heat to 40-60 °C until the starting material is consumed (monitor by TLC).
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an aqueous sodium acetate solution.
-
Workup: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude aldehyde by column chromatography.
Figure 2. Workflow for the Vilsmeier-Haack formylation step.
PART 2: Synthesis of this compound
This part details the reductive amination of the aldehyde intermediate followed by deprotection.
Step 1: Reductive Amination
-
Reaction Setup: Dissolve the N-protected 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a suitable solvent (e.g., methanol).
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq.) or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) in portions.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water, adjust the pH to basic with an aqueous solution of sodium carbonate, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude N-protected amine can be purified by column chromatography or taken directly to the deprotection step.
Step 2: N-Deprotection (Example for SEM group)
-
Reaction Setup: Dissolve the N-protected amine in a suitable solvent (e.g., dichloromethane or THF).
-
Deprotection Reagent: Add a deprotection reagent such as trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF).[2]
-
Reaction: Stir at room temperature until the deprotection is complete.
-
Workup: Neutralize the reaction mixture and extract the final product.
-
Purification: Purify the this compound by column chromatography with a basic modifier or by recrystallization of its salt.
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Stoichiometry (relative to substrate) | Typical Reaction Time | Expected Yield Range |
| N-Protection (SEM) | SEM-Cl, NaH | 1.2 eq. SEM-Cl, 1.1 eq. NaH | 2-4 hours | 70-90% |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1.5 eq. POCl₃ | 2-6 hours | 50-75% |
| Reductive Amination | NH₄OAc, NaBH₃CN | 10 eq. NH₄OAc, 1.5 eq. NaBH₃CN | 12-24 hours | 40-60% |
| N-Deprotection (SEM) | TFA or TBAF | Excess | 1-3 hours | 80-95% |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification efficiency. The values provided are estimates based on analogous reactions in the literature.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). In the reductive amination of some aldehydes with primary amines where dialkylation is a problem, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4 was developed. Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available at: [Link]
-
Skaane, F., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ResearchGate. (2006). Pyrrole Protection. Available at: [Link]
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- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Solubility Issues of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We will delve into the physicochemical properties of this compound, provide actionable troubleshooting steps, and offer detailed protocols to ensure the reliability and reproducibility of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrrolopyridine core.[1][2] The presence of the methanamine group classifies it as a primary amine, which is a critical determinant of its chemical behavior.[3] Like most aliphatic amines, this functional group imparts a weakly basic character to the molecule.[3][4] Consequently, its aqueous solubility is highly dependent on pH. Understanding this fundamental property is the first step in troubleshooting. In acidic environments, the amine group becomes protonated, forming a more polar, and thus more water-soluble, cationic salt. Conversely, at neutral or alkaline pH, it exists predominantly as the less soluble, neutral free base.[5][6][7]
This guide will provide a framework for systematically addressing solubility issues, ensuring that your experimental outcomes are based on a true solution of the compound at the intended concentration.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a weakly basic compound, its solubility profile is dictated by pH.[4][7]
-
Acidic Aqueous Solutions (pH < 6): Higher solubility is expected due to the protonation of the primary amine group, forming a more soluble salt.[5][6]
-
Neutral to Basic Aqueous Solutions (pH ≥ 7): Low solubility is likely as the compound will be in its neutral, free base form.
-
Organic Solvents: Good solubility is anticipated in polar aprotic solvents like DMSO and DMF. It is expected to have lower solubility in non-polar solvents.[3]
Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium (pH 7.4). Why did this happen?
A2: This is a common issue known as "crashing out." While the compound is soluble in the 100% DMSO stock, its solubility is significantly lower in the final, predominantly aqueous, medium, especially at a neutral pH of 7.4.[8] When the DMSO stock is diluted, the concentration of the compound may exceed its solubility limit in the aqueous buffer, causing it to precipitate. The final concentration of DMSO in your assay should also be kept low, as it can have an independent effect on the biological system.
Q3: Is it possible to improve the aqueous solubility without using organic co-solvents like DMSO?
A3: Yes. The most effective strategy is to leverage the compound's basicity by preparing an acidic aqueous stock solution. By dissolving the compound in a dilute acidic solution (e.g., 10 mM HCl), you can protonate the amine, forming a hydrochloride salt in situ, which typically has much greater aqueous solubility.[7] This acidic stock can then be further diluted into your final assay buffer, provided the final pH of the buffer is not significantly altered.
Q4: My compound is supplied as a hydrochloride (HCl) salt. Does this guarantee its solubility in water?
A4: While a salt form, such as a dihydrochloride, generally indicates improved aqueous solubility compared to the free base, it does not guarantee solubility at all concentrations or pH values.[9][10] The solubility of the salt still has a limit. If you are working at high concentrations, you may still encounter issues. Furthermore, if you dilute the salt into a basic buffer, the protonated amine can be neutralized, potentially leading to the precipitation of the less soluble free base. It is always crucial to verify the final solution for clarity.
In-Depth Troubleshooting Guide
Issue 1: Compound fails to dissolve in neutral aqueous buffers (e.g., PBS at pH 7.4).
-
Probable Cause: At neutral pH, this compound exists as the poorly soluble free base. The hydrogen bonding capability of the amine is not sufficient to overcome the hydrophobicity of the larger pyrrolopyridine scaffold in a neutral aqueous environment.[3]
-
Solution Pathway:
-
pH Adjustment (Preferred Method): The most direct approach is to lower the pH of your solvent. The Henderson-Hasselbalch equation predicts that the solubility of a basic compound increases as the pH drops below its pKa.[11][12] Prepare your stock solution in a slightly acidic medium (e.g., water adjusted to pH 4-5 with HCl) before diluting it into your final buffer. See Protocol 1 for a detailed methodology.
-
Use of Co-solvents: If pH modification is not suitable for your experiment, a water-miscible organic co-solvent can be used.[7] Prepare a high-concentration stock in 100% DMSO or DMF. When diluting into your aqueous buffer, do so dropwise with vigorous stirring to minimize localized high concentrations that can lead to precipitation. Aim for the lowest possible final concentration of the organic solvent.
-
Employ Surfactants: For certain applications, a small amount of a non-ionic surfactant (e.g., Tween-20, Poloxamer) in the aqueous medium can help maintain solubility by forming micelles.[13][14] This should be validated to ensure the surfactant does not interfere with the assay.
-
Issue 2: Inconsistent results or low potency observed in biological assays.
-
Probable Cause: Undissolved compound particles may be present, leading to an inaccurate effective concentration and unreliable results.[15] These micro-precipitates can scatter light in absorbance-based assays or physically interfere with cell-based experiments.
-
Solution Pathway:
-
Confirm Solubility Under Assay Conditions: Before conducting a full experiment, perform a preliminary solubility test. Prepare the compound at the highest intended concentration in the final assay buffer. Let it equilibrate (e.g., shake for 1-2 hours at the experimental temperature) and then visually inspect for any precipitate or cloudiness against a dark background.
-
Centrifugation/Filtration: After preparation, centrifuge your final solution at high speed (e.g., >10,000 x g for 10 minutes) and use the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This ensures you are working with a true solution.
-
Re-evaluate Dosing Method: If diluting from a DMSO stock, try a serial dilution approach in the final buffer rather than a single large dilution step. This can sometimes prevent the compound from crashing out.
-
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common solubility issues.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Acidic Aqueous Stock Solution
This protocol details the preparation of a water-soluble stock of this compound by forming its hydrochloride salt in situ.
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration. For the free base (Molecular Weight ≈ 161.20 g/mol ), 1.61 mg is needed for 1 mL of a 10 mM solution.
-
Prepare Acidic Solvent: Prepare a 20 mM solution of Hydrochloric Acid (HCl) in high-purity water. Rationale: Using a slight molar excess of acid ensures complete protonation of the basic amine.
-
Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube. Add the appropriate volume of the 20 mM HCl solvent.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a bath sonicator to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be completely clear.
-
Final Filtration (Recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a new sterile tube. This removes any potential micro-precipitates.
-
Storage: Store the stock solution at -20°C or -80°C. Note the new concentration and that the compound is in an HCl salt form.
pH-Dependent Ionization
The solubility of this compound is governed by the equilibrium between its neutral (free base) and protonated (cationic) forms.
Caption: The pH-dependent equilibrium driving the solubility of the amine.
Table 1: Predicted Solubility in Common Lab Solvents
| Solvent/Buffer System | Predicted Solubility | Rationale & Comments |
| Water (pH 7.0) | Poor | The compound is in its neutral, less soluble free base form. |
| PBS (pH 7.4) | Poor | Similar to neutral water; the compound is predominantly uncharged. |
| Aqueous HCl (0.1 M) | High | The amine group is fully protonated, forming a highly polar and soluble hydrochloride salt.[7] |
| Aqueous NaOH (0.1 M) | Very Poor | The compound is fully deprotonated and in its least soluble form. |
| DMSO | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules.[8] |
| Ethanol | Moderate to High | A polar protic solvent; solubility may be better than water but likely lower than DMSO.[3] |
| Methanol | Moderate to High | Similar to ethanol, good for dissolving polar organic compounds. |
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
Amine compounds. SlideShare. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]
-
Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available at: [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
-
Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. PubMed. Available at: [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
-
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. Available at: [Link]
-
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride. ChemBK. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB. Available at: [Link]
-
Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. Available at: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. Available at: [Link]
-
5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. PubChem. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this important heterocyclic scaffold. Pyrrolo[3,2-c]pyridines are a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for potential anticancer therapies.[1][2][3] This guide will equip you with the knowledge to navigate the common challenges associated with their synthesis and to rationally optimize your reaction conditions for improved yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrrolo[3,2-c]pyridine derivatives. The troubleshooting steps are presented in a logical, step-by-step manner to help you diagnose and resolve common experimental problems.
Issue 1: Low or No Product Yield
Low product yield is one of the most common challenges in organic synthesis. For pyrrolo[3,2-c]pyridine synthesis, this can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.
Initial Diagnosis and Quick Checks:
-
Confirm Starting Material Integrity: Verify the purity and identity of your starting materials using techniques like NMR or LC-MS. Impurities can inhibit catalysts or participate in side reactions.
-
Reagent Stoichiometry: Double-check all calculations for reagent stoichiometry. For multi-step syntheses, ensure that the limiting reagent is correctly identified.
-
Inert Atmosphere: For reactions employing air- and moisture-sensitive reagents and catalysts (e.g., organometallics, phosphine ligands), ensure that the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in pyrrolo[3,2-c]pyridine synthesis.
In-Depth Optimization Strategies:
-
Catalyst and Ligand Screening: In many modern synthetic routes to pyrrolo[3,2-c]pyridines, such as Suzuki or Buchwald-Hartwig couplings, the choice of catalyst and ligand is critical.[4][5] If you are experiencing low yields, consider screening a panel of palladium catalysts and phosphine ligands. For instance, in a Suzuki coupling to introduce an aryl group at the 6-position, you might compare the efficacy of Pd(PPh₃)₄ with other catalysts like Pd(dppf)Cl₂.[4][5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and equilibria. For instance, in a Suzuki coupling, a mixture of an organic solvent like 1,4-dioxane and water is often used.[4] If your reaction is not proceeding as expected, consider screening other solvent systems such as toluene, DMF, or acetonitrile.
-
Temperature and Reaction Time: Many reactions for constructing the pyrrolo[3,2-c]pyridine core or for its subsequent functionalization are sensitive to temperature. Running the reaction at too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of starting materials, intermediates, or products. Monitor the reaction progress by TLC or LC-MS at different time points to determine the optimal reaction time. For microwave-assisted syntheses, precise control of temperature and time is crucial.[4]
-
Base Selection: The choice of base is often critical, particularly in cross-coupling reactions. The strength and solubility of the base can impact the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine, DBU). If you are observing low yields, screening different bases is a worthwhile endeavor.
Issue 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the overall yield of the desired pyrrolo[3,2-c]pyridine derivative.
Common Side Products and Their Causes:
-
Homocoupling of Boronic Acids (in Suzuki reactions): This side product arises from the reaction of two molecules of the boronic acid coupling partner. This is often exacerbated by the presence of oxygen or suboptimal catalyst conditions.
-
Protodeborylation/Protodehalogenation: This involves the replacement of the boronic acid or halide functional group with a hydrogen atom, leading to the formation of an undesired, unfunctionalized starting material.
-
Formation of Positional Isomers: Depending on the synthetic route, there may be a possibility of forming other pyrrolopyridine isomers.[6]
-
Over-reaction or Decomposition: In some cases, the desired product may be unstable under the reaction conditions and can decompose or react further to form undesired byproducts.
Strategies for Minimizing Side Product Formation:
-
Degassing of Solvents and Reagents: For cross-coupling reactions, thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen-induced side reactions like boronic acid homocoupling.
-
Optimize Catalyst/Ligand Ratio: The ratio of the catalyst to the ligand can influence the selectivity of the reaction. A slight excess of the ligand is sometimes beneficial.
-
Control Rate of Addition: In some cases, slow addition of a reagent can help to maintain a low instantaneous concentration, which can disfavor certain side reactions.
-
Temperature Control: As with low yields, precise temperature control can be crucial for minimizing the formation of side products that may be favored at higher temperatures.
-
Choice of Precursors: The nature of the leaving group on the pyridine ring and the specific organometallic reagent can influence the propensity for side reactions.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrrolo[3,2-c]pyridine derivative can be challenging.
Common Purification Hurdles:
-
Co-elution of Product with Starting Materials or Side Products: This is a common issue in column chromatography when the polarities of the desired product and impurities are very similar.
-
Product Insolubility: The product may have limited solubility in common organic solvents, making purification by chromatography or recrystallization difficult.
-
Product Instability on Silica Gel: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.
Purification Optimization Strategies:
-
Chromatography System Optimization:
-
Solvent System Screening: Experiment with different solvent systems for column chromatography. A good starting point is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.[7]
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking and decomposition of basic compounds on silica gel.
-
Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A systematic screening of different solvents and solvent mixtures is recommended to find suitable conditions.
-
Acid-Base Extraction: The basic nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system can be exploited for purification. An acid-base workup can be used to separate the basic product from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the pyrrolo[3,2-c]pyridine core?
A1: Several synthetic strategies are employed for the construction of the pyrrolo[3,2-c]pyridine core. One common approach involves a multi-step sequence starting from a substituted pyridine. For example, a 2-bromo-5-methylpyridine can be converted to a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate through a series of reactions including oxidation, nitration, and reductive cyclization.[4][8] Another powerful method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to build the core or functionalize it.[4] More recently, synergetic copper/zinc catalysis has been reported for a one-step annulation reaction to form fused 1H-pyrrolo[3,2-c]pyridines.[9]
Q2: I am performing a Suzuki coupling on a 6-bromo-1H-pyrrolo[3,2-c]pyridine. What are the key parameters to optimize for a high yield?
A2: For a successful Suzuki coupling on this scaffold, several parameters are crucial:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[4]
-
Base: A moderately strong inorganic base is required. Potassium carbonate (K₂CO₃) is often a good choice.[4]
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. A common system is 1,4-dioxane and water.[4]
-
Temperature: The reaction often requires heating. Microwave irradiation at a specific temperature (e.g., 125 °C) can significantly reduce the reaction time.[4]
-
Inert Atmosphere: As with most palladium-catalyzed reactions, it is essential to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
Q3: My pyrrolo[3,2-c]pyridine product is a dark oil that is difficult to purify. What could be the issue?
A3: The formation of a dark, oily product often indicates the presence of impurities, which could be polymeric materials or baseline impurities from the reaction. Here are a few things to consider:
-
Reaction Conditions: Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities. Try reducing the reaction temperature or time.
-
Purification Strategy: If standard silica gel chromatography is not effective, consider the purification strategies mentioned in the troubleshooting section, such as using a different stationary phase (e.g., alumina) or employing an acid-base extraction to isolate your basic product.
-
Product Stability: The product itself might be unstable. Ensure that you are handling it appropriately, for example, by storing it under an inert atmosphere and protecting it from light.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki cross-coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine with an arylboronic acid.[4]
Reagents and Conditions:
| Reagent/Parameter | Recommended Quantity/Condition |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 1.0 equivalent |
| Arylboronic acid | 1.5 equivalents |
| Pd(PPh₃)₄ | 0.06 equivalents |
| K₂CO₃ | 5.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (3:1 mixture) |
| Temperature | 125 °C (Microwave) |
| Time | 26 minutes |
Step-by-Step Procedure:
-
To a microwave reactor vial, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (5.0 eq), and Pd(PPh₃)₄ (0.06 eq).
-
Add the 1,4-dioxane and water (3:1 mixture).
-
Seal the vial and degas the mixture with nitrogen for 10-15 minutes.
-
Place the vial in the microwave reactor and heat to 125 °C for 26 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
References
- BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
- Reddy, T. R., et al. (n.d.). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Al-Qawasmeh, R. A., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 22(1), 134.
- BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem.
- Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
- Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
- Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Abadi, A. H., et al. (2006). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 14(10), 3443-3449.
- El-Damasy, A. K., et al. (2019). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 24(18), 3298.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
- Czarnecka, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
preventing degradation of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: My solution of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is changing color. What is happening?
A color change, often to a reddish or darker hue, is a common indicator of degradation, particularly oxidation.[1] Aromatic amines and heterocyclic compounds can be susceptible to air oxidation, leading to the formation of colored impurities.[1] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
Q3: Which solvents are recommended for dissolving and storing this compound?
For short-term use, aprotic solvents like acetonitrile or ethyl acetate are often effective choices.[5] If an aqueous buffer is required, ensure it is deoxygenated. For long-term storage, it is advisable to store the compound as a solid under an inert atmosphere.[1][6] If a stock solution is necessary, use a dry, aprotic solvent and store it at low temperatures.
Q4: How should I handle the solid compound and its solutions to minimize degradation?
Always handle the compound in a controlled environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1] Use tightly sealed containers made of inert materials like amber glass or high-density polyethylene (HDPE) to protect from light and moisture.[7] For solutions, purging the solvent with an inert gas before dissolution can help remove dissolved oxygen.[1]
II. Troubleshooting Guide: Degradation Pathways and Mitigation Strategies
This section delves into the primary mechanisms of degradation for this compound and provides detailed protocols for their prevention.
Issue 1: Suspected Oxidative Degradation
Symptoms:
-
Development of color in the solution (e.g., yellow, brown, or red).
-
Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
-
Loss of compound potency or activity.
Root Cause Analysis: The pyrrolopyridine core and the primary amine group in this compound are susceptible to oxidation.[8][9] This can occur via autoxidation, a radical-mediated process involving atmospheric oxygen, or be catalyzed by light (photo-oxidation) or trace metal impurities.[10] The electron-rich nature of the heterocyclic ring system can make it a target for oxidative attack.[8]
Mitigation Strategies:
-
Inert Atmosphere:
-
Protocol: Before preparing solutions, purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[1] When handling the solid or solutions, work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.
-
Causality: By displacing oxygen, you remove a key reactant in the oxidative degradation pathway.[11]
-
-
Use of Antioxidants:
-
Protocol: Consider adding a suitable antioxidant to the solution. Common choices for organic compounds include butylated hydroxytoluene (BHT) or α-tocopherol.[10] The optimal concentration will need to be determined empirically but typically ranges from 0.01% to 0.1% (w/v).
-
Causality: Antioxidants act as free radical scavengers, terminating the chain reactions involved in autoxidation and protecting the primary compound by being preferentially oxidized.[10][11]
-
-
Chelating Agents:
-
Protocol: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution (typically in the micromolar to low millimolar range).
-
Causality: EDTA sequesters metal ions that can catalyze oxidative reactions, thereby inhibiting this degradation pathway.
-
Issue 2: pH-Mediated Hydrolytic Degradation
Symptoms:
-
Significant loss of the parent compound over time in aqueous solutions.
-
pH-dependent rate of degradation.
-
Identification of hydrolysis products (e.g., cleavage of the pyrrole or pyridine ring) via mass spectrometry.
Root Cause Analysis: Heterocyclic rings, especially those containing amide-like structures or susceptible to tautomerization, can be prone to hydrolysis under either acidic or basic conditions.[2][3] For pyrrolopyridine derivatives, studies have shown that both specific acid- and base-catalyzed hydrolysis can occur, leading to ring-opening.[2][3][4]
Mitigation Strategies:
-
pH Optimization and Control:
-
Protocol: Conduct a pH-rate profile study. Prepare a series of buffered solutions across a range of pH values (e.g., pH 2 to 10). Dissolve the compound in each buffer, store at a controlled temperature, and monitor the concentration of the parent compound over time using a stability-indicating HPLC method.
-
Causality: This allows for the identification of the pH of maximum stability, which is critical for formulating aqueous solutions.[2]
-
-
Aprotic Solvents:
-
Protocol: Whenever possible, use dry aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions.
-
Causality: The absence of water prevents hydrolysis from occurring. Amines are known to be hygroscopic, so ensuring a dry environment is key.[7]
-
Issue 3: Photodegradation
Symptoms:
-
Rapid degradation when solutions are exposed to ambient or UV light.
-
Formation of unique degradation products not seen in dark controls.
Root Cause Analysis: Many aromatic and heterocyclic compounds can absorb UV or visible light, leading to an excited state that can then undergo chemical reactions, including oxidation or rearrangement. The ICH Harmonised Tripartite Guideline Q1B outlines the importance of photostability testing for new active substances.[12]
Mitigation Strategies:
-
Protection from Light:
-
Protocol: Always store the solid compound and its solutions in amber-colored vials or wrap containers in aluminum foil to block light.[6][7] Conduct experimental manipulations in a dimly lit area or under yellow light.
-
Causality: This is the most direct way to prevent the initiation of photochemical degradation pathways.
-
-
Formal Photostability Study:
-
Protocol: To systematically evaluate photostability, follow ICH Q1B guidelines.[12] Expose the compound in solution and as a solid to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration. A dark control sample must be stored under the same conditions to differentiate between thermal and photodegradation.[12]
-
Causality: This provides definitive data on the compound's intrinsic photostability and helps in developing appropriate handling and packaging procedures.
-
III. Experimental Protocols & Data
Protocol 1: Developing a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and resolve it from any potential degradants.
Objective: To separate this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient from low to high organic (B) content to ensure elution of both the polar parent compound and potentially less polar degradants. A starting point could be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) and to assess peak purity. Mass spectrometry (MS) detection is highly recommended for identifying unknown degradant peaks.[13]
-
Forced Degradation: To validate the method's stability-indicating properties, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[13] The method must be able to separate the parent peak from all degradant peaks generated.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at -20°C under an inert atmosphere (Argon or Nitrogen). Protect from light. | Minimizes thermal degradation, oxidation, and photodegradation. |
| Solution Storage | Short-term: 2-8°C in a tightly sealed amber vial. Long-term: -20°C or -80°C in a dry, aprotic solvent (e.g., DMSO, Acetonitrile). | Reduces reaction kinetics. Aprotic solvents prevent hydrolysis.[7] |
| Solvent Choice | Aprotic solvents (DMSO, DMF, Acetonitrile). For aqueous solutions, use deoxygenated, buffered solutions at the optimal pH. | Avoids hydrolysis and reduces oxidative potential. |
| pH (Aqueous) | Empirically determine optimal pH. Start in the slightly acidic to neutral range (pH 4-6). | Pyrrolopyridine stability is highly pH-dependent.[2] |
| Atmosphere | Handle under an inert gas (Argon or Nitrogen). | Prevents air oxidation.[1] |
| Additives | Consider antioxidants (e.g., BHT) or chelators (e.g., EDTA) if oxidation is a persistent issue. | Scavenges free radicals and sequesters catalytic metal ions.[10][11] |
IV. Visualizing Degradation and Mitigation Logic
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for the target compound in solution.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and mitigating degradation.
V. References
-
Jelińska, A., & Cielecka-Piontek, J. (2005). Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions. Acta Poloniae Pharmaceutica, 62(3), 189-193. [Link]
-
Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-9. [Link]
-
Jelińska, A., et al. (2010). Stability of New Derivative from the Mannich Base Group and the Review of the Studies on Stability of the Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives Exhibiting Analgesic Activity. Acta Poloniae Pharmaceutica, 67(2), 129-36. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Jelińska, A., et al. (2007). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 64(4), 293-8. [Link]
-
Cherniienko, A., et al. (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 30(1), 1-15. [Link]
-
Barman, B. N., & Grigsby, R. A., Jr. (2012). U.S. Patent Application No. 13/345,619.
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]
-
Jelińska, A., et al. (2016). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 170. [Link]
-
Arora, J. S., et al. (1991). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Chemical Research in Toxicology, 4(3), 356-62. [Link]
-
Jelińska, A., & Cielecka-Piontek, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(10), 2398. [Link]
-
Jelińska, A., et al. (2007). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. [Link]
-
BfArM. (2023). Guideline on Photostability Testing. [Link]
-
Sree Ganesh, M., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(1), 105-120. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Introduction: Welcome to the technical support guide for the synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. This molecule, a key building block in medicinal chemistry, features a pyrrolopyridine core, which is a prevalent scaffold in kinase inhibitors and other therapeutic agents[1]. While its synthesis is achievable at the bench scale, scaling up production presents significant challenges, particularly concerning reaction control, impurity profiles, and final product purification. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. We will address common questions and provide robust troubleshooting strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and frequently employed strategy involves a multi-step synthesis that builds the heterocyclic core first, followed by the installation and reduction of a nitrile group. This approach allows for better control and purification of intermediates.
Caption: General synthetic workflow for this compound.
The final and most critical step is the reduction of the nitrile intermediate, (1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile. The choice of reduction method is paramount for scale-up success.
Q2: Should a protecting group be used for the pyrrole nitrogen during synthesis?
A2: The use of a protecting group on the pyrrole nitrogen is highly context-dependent. For certain steps, such as metal-catalyzed cross-couplings or reactions involving strong bases, protection is essential to prevent side reactions and improve solubility.[2] Common protecting groups for such systems include SEM (trimethylsilylethoxymethyl) or BOC (tert-butyloxycarbonyl).[2][3] However, for the final nitrile reduction step, particularly via catalytic hydrogenation, it is often preferable to proceed with the unprotected pyrrole NH. Adding protection and deprotection steps increases costs and complexity in a scale-up scenario. Deprotection of groups like SEM can also be challenging and lead to side-product formation.[2]
Q3: What are the primary safety and handling concerns during the scale-up of the nitrile reduction step?
A3: The final reduction step poses the most significant scale-up hazards.
-
Catalytic Hydrogenation: This is the most common industrial method for nitrile reduction.[4] It involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts like Raney Nickel. Proper grounding of equipment, inert atmosphere handling of the catalyst, and careful monitoring of temperature and pressure are critical.
-
Metal Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful but react violently with water and are difficult to handle on a large scale.[5] Their use requires specialized equipment and stringent safety protocols. Borane complexes (BH₃-THF or BH₃-SMe₂) are alternatives but can also have thermal stability issues.[5]
Q4: Why is the purification of the final amine product so difficult?
A4: this compound is a highly polar and basic compound. This combination leads to several purification challenges:
-
Silica Gel Chromatography: The basic amine interacts strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation.[6] This can lead to product loss and contamination.
-
Solubility: The compound is often highly soluble in polar solvents like water and methanol but poorly soluble in common organic solvents used for extraction and crystallization.
-
Volatility: The free amine may have limited volatility, making solvent removal under high vacuum a slow process.
Troubleshooting Guide
Problem 1: The nitrile reduction by catalytic hydrogenation is stalling or showing low conversion.
-
Potential Cause A: Catalyst Poisoning. The pyrrolopyridine core, like other nitrogen heterocycles, can act as a ligand and poison the surface of metal catalysts (e.g., Pd/C, Raney Ni). Trace impurities from previous steps, particularly sulfur-containing compounds, can also deactivate the catalyst.
-
Solution A:
-
Recrystallize the Nitrile Intermediate: Ensure the starting nitrile is of high purity before the reduction step.
-
Catalyst Screening: Test different catalysts. Raney Nickel or Cobalt Boride (Co₂B) are often more robust for nitrile reductions than Palladium or Platinum catalysts.[4]
-
Increase Catalyst Loading: While not ideal for cost, increasing the weight percentage of the catalyst can sometimes overcome partial poisoning.
-
-
Potential Cause B: Insufficient Hydrogen Pressure or Temperature. The reaction kinetics may be too slow under the current conditions.
-
Solution B:
-
Optimize Conditions: Systematically increase the hydrogen pressure and reaction temperature. A Design of Experiments (DoE) approach can efficiently identify the optimal parameter space.
-
Solvent Choice: Ensure the chosen solvent (e.g., methanol, ethanol, THF) can dissolve hydrogen sufficiently at the reaction pressure.
-
Problem 2: Significant formation of secondary and tertiary amine byproducts during nitrile reduction.
-
Potential Cause: The primary amine product is reacting with the intermediate imine formed during the reduction process. This is a very common side reaction in nitrile hydrogenations.[5]
-
Solution:
-
Add Ammonia: The most effective industrial solution is to conduct the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia).[5] The excess ammonia shifts the equilibrium away from byproduct formation by competitively reacting with the intermediate imine.
-
Use a Regioselective Catalyst: Certain catalysts, like cobalt boride, are known to be more selective for the formation of primary amines.[4]
-
Control Reaction Rate: Slower addition of the nitrile substrate to the reaction mixture can help maintain a low concentration of the intermediate imine, thus minimizing dimerization.
-
Caption: Troubleshooting workflow for the nitrile reduction step.
Problem 3: The final amine product streaks badly during column chromatography on silica gel.
-
Potential Cause: The basic amine is interacting ionically with acidic silanol (Si-OH) groups on the surface of the silica gel, preventing clean elution.[6]
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or a 1-5% solution of 7N ammonia in methanol mixed with dichloromethane.[6][7]
-
Change the Stationary Phase: Use a less acidic or basic stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.[7] Alternatively, amine-functionalized silica can provide good results.[8]
-
Use an Alternative Technique: For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more effective.[8][9] Reversed-phase C18 columns can be used with aqueous mobile phases (e.g., water/acetonitrile with a buffer like ammonium bicarbonate).
-
Caption: Decision guide for selecting a suitable purification strategy.
Data & Protocols
Table 1: Comparison of Nitrile Reduction Methods for Scale-Up
| Method | Reagent/Catalyst | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | Raney® Ni, Pd/C, Co₂B | Methanol, Ethanol, THF | Economical, high atom economy, well-established industrially.[4] | Requires pressure equipment, catalyst can be pyrophoric, risk of catalyst poisoning, potential for side products.[5] |
| Metal Hydride Reduction | LiAlH₄ | THF, Diethyl Ether | Very effective and fast for a broad range of nitriles.[5][10] | Dangerous on a large scale (violent reaction with water), generates significant waste, difficult workup. |
| Borane Reduction | BH₃·THF, BH₃·SMe₂ | THF | Milder than LiAlH₄, good functional group tolerance. | Reagents can be thermally unstable, unpleasant odor (BH₃·SMe₂), requires careful quenching.[5] |
Protocol: Scale-Up Hydrogenation and Purification
This protocol outlines the reduction of (1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile (100 g scale) and subsequent purification.
Part 1: Catalytic Hydrogenation
-
Vessel Preparation: Ensure a high-pressure hydrogenation vessel (e.g., Parr reactor) is clean, dry, and has been leak-tested.
-
Catalyst Loading: Under a nitrogen atmosphere, carefully add Raney® Nickel (5-10 wt% loading, e.g., 10 g) to the vessel as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled wet and under inert gas.
-
Substrate Addition: In a separate flask, dissolve (1H-pyrrolo[3,2-c]pyridin-3-yl)acetonitrile (100 g) in 7N methanolic ammonia (1 L).
-
Reaction Setup: Transfer the substrate solution to the hydrogenation vessel via cannula. Seal the vessel.
-
Hydrogenation: Purge the vessel headspace with nitrogen (3x), followed by hydrogen (3x). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. A small sample can be carefully withdrawn (after depressurizing and purging) to check for completion by LC-MS.
-
Workup: Once complete, cool the vessel to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may become hot upon exposure to air; quench carefully with water after filtration is complete.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound, typically as a thick oil or solid.
Part 2: Purification by Column Chromatography
-
Column Packing: Slurry pack a column with an appropriate amount of basic alumina in dichloromethane (DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM/methanol. Adsorb this solution onto a small amount of alumina and dry it completely. Carefully load the dried powder onto the top of the packed column.
-
Elution: Elute the column using a gradient solvent system. Start with 100% DCM and gradually increase the polarity by adding a solution of 5% (7N methanolic ammonia) in DCM. For example:
-
0-2% gradient: Elutes non-polar impurities.
-
2-5% gradient: Elutes the desired product.
-
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS.
-
Final Concentration: Combine the pure fractions and concentrate under reduced pressure. If the product is stubborn to dry, co-evaporation with a solvent like toluene or lyophilization from a water/dioxane mixture can be effective.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). Ch22: RCN to RNH2. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 19, 2026, from [Link]
-
Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3469. Available at: [Link]
-
Molecules. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5122. Available at: [Link]
-
ResearchGate. (2024). Synthesis of polycyclic pyrrolopyridine derivatives through 1,5‐diketones. Retrieved January 19, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Available at: [Link]
- Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
-
Molecules. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 26(11), 3169. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Retrieved January 19, 2026, from [Link]
-
Bentham Science. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Org. Synth., 91, 221-232. Available at: [Link]
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Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved January 19, 2026, from [Link]
-
Pharmaceuticals. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Journal of Medicinal Chemistry. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved January 19, 2026, from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 19, 2026, from [Link]
-
Molecules. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Molecules, 23(11), 2901. Available at: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 19, 2026, from [Link]
-
Molecules. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6939. Available at: [Link]
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ResearchGate. (2024). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. Retrieved January 19, 2026, from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Purification
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for resolving impurities in the purification of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. This molecule, with its fused heterocyclic core and reactive primary amine, presents unique challenges that require a systematic and well-understood approach. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. We will explore common issues from analytical characterization to final isolation, ensuring you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter during the purification workflow.
Question 1: My post-reaction crude NMR looks clean, but my HPLC/LC-MS analysis shows multiple unexpected peaks. What is the cause and how do I proceed?
Answer:
This is a frequent and often perplexing issue. The discrepancy between NMR and HPLC/LC-MS data typically arises from the different sensitivities and detection principles of these techniques. While ¹H NMR is excellent for structural elucidation and identifying major components, HPLC with UV detection can reveal minor impurities at levels (<1-2%) often invisible by NMR.
Possible Causes & Investigation Strategy:
-
Non-UV Active Impurities vs. High-Molar-Absorptivity Impurities: Your NMR might show impurities that are not UV-active and thus invisible to the HPLC UV detector. Conversely, highly conjugated impurities might appear as significant peaks in the HPLC even at very low concentrations.
-
Starting Materials & Reagents: The most common impurities are unreacted starting materials or residual reagents from the synthesis. For instance, in syntheses involving cross-coupling reactions, residual catalysts or unreacted boronic esters might be present.[1]
-
Isomeric Byproducts: The synthesis of pyrrolopyridine scaffolds can sometimes yield regioisomers that are difficult to distinguish by NMR alone but may separate under the right HPLC conditions.
-
On-Column Degradation: The compound might be degrading on the HPLC column. The stationary phase (e.g., acidic silanols on a C18 column) can sometimes catalyze the degradation of sensitive molecules.
Troubleshooting Workflow:
-
Identify the Impurities: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical first step. The mass data will help you hypothesize the structures—are they related to starting materials, dimers, or degradation products?
-
Spiking Experiment: Inject a co-mixture of your crude product and known starting materials. If an impurity peak increases in area, you have confirmed its identity.
-
Method Validation: Test a different HPLC column or mobile phase conditions to rule out on-column degradation. For amine-containing compounds, using a buffer in the mobile phase (e.g., ammonium formate or triethylammonium acetate) can improve peak shape and prevent unwanted interactions with the stationary phase.[2]
The following diagram outlines a logical flow for diagnosing this issue:
Sources
Technical Support Center: Enhancing the Stability of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine derivatives. This resource is designed to provide expert insights and practical troubleshooting for the stability-related challenges encountered during the experimental lifecycle of these promising heterocyclic compounds. The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous developmental drug candidates for a range of diseases.[1][2] However, the inherent reactivity of the amine functionality and the fused heterocyclic system can present significant stability hurdles.
This guide moves beyond simple protocols to explain the causal mechanisms behind degradation and the scientific rationale for stabilization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative is showing unexpected degradation in aqueous solution. What are the likely degradation pathways?
A1: Based on the chemical structure, which features a pyrrolopyridine core and a primary amine, several degradation pathways are plausible, especially under forced degradation conditions.[3][4] The primary routes of degradation are likely to be hydrolysis and oxidation .
-
Hydrolytic Degradation: The pyrrole ring, in particular, can be susceptible to cleavage under strongly acidic or alkaline conditions. Studies on related pyrrolopyridine derivatives have shown that cleavage of bonds within the heterocyclic ring system can occur, especially in the presence of hydroxyl ions (alkaline hydrolysis).[5][6] The exocyclic methanamine group can also influence the electron density of the ring system, potentially affecting its susceptibility to hydrolysis. The pH of the solution is a critical factor in determining the rate and mechanism of hydrolysis.[7][8]
-
Oxidative Degradation: The pyrrole nitrogen and the primary amine are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents. Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, or more complex polymeric impurities. The pyrrolo[2,3-b]pyridine core, a related isomer, is known to undergo oxidative metabolism catalyzed by enzymes like Cytochrome P450, which often involves hydroxylation.[9]
To definitively identify the degradation products, we recommend conducting forced degradation studies followed by analysis using a stability-indicating method like LC-MS/MS to elucidate the structures of the degradants.[10]
Q2: I'm observing poor recovery of my compound during analysis. Could it be related to the analytical method itself?
A2: Absolutely. Poor recovery can be a result of compound instability under the analytical conditions or interactions with the analytical hardware. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the stability and ionization state of your amine-containing compound. If the pH is too high or too low, it could be inducing on-column degradation. Experiment with a range of buffered mobile phases to find an optimal pH that ensures both good chromatography and compound stability.
-
Injector/Column Temperature: Elevated temperatures can accelerate degradation. If you are using a heated column or injector, try reducing the temperature to see if recovery improves.
-
Adsorption to Surfaces: Primary amines are known to adsorb to the metal surfaces of HPLC systems (e.g., frits, columns) and glass vials, leading to poor peak shape and low recovery. To mitigate this, consider using deactivated glass vials and an HPLC system with biocompatible or PEEK tubing. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help to block active sites on the column stationary phase.
-
Detector Choice: Ensure your chosen detection method is suitable. While UV detection is common, it's important to know the UV maxima of your parent compound and its potential degradants. Mass spectrometry (MS) is invaluable for confirming the identity of peaks and detecting non-chromophoric degradation products.[11]
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of your this compound derivatives.[12] These studies help identify potential degradation products and establish stability-indicating analytical methods.[4] A typical forced degradation study involves exposing the compound to conditions more severe than those it would encounter during storage or use.[3][13]
Protocol: Standard Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the parent compound.[13] The conditions below are starting points and should be optimized for your specific derivative.
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | 2 to 24 hours at RT or elevated temp (e.g., 60 °C) | Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | 2 to 24 hours at RT or elevated temp (e.g., 60 °C) | Neutralize with an equivalent amount of acid before analysis. |
| Oxidation | 3% to 30% H₂O₂ | 2 to 24 hours at RT | Protect from light to prevent photolytic contributions. |
| Thermal Degradation | 60 °C to 80 °C (in solution and as solid) | 24 to 72 hours | Compare degradation in solution versus the solid state. |
| Photostability | ICH Q1B recommended light source (UV & visible) | Expose for a defined period (e.g., 1.2 million lux hours and 200 watt hours/m²) | Run a dark control in parallel to differentiate between thermal and photolytic degradation. |
Table 1: Recommended starting conditions for forced degradation studies.[13]
Workflow for a Forced Degradation Study
Below is a visual representation of a typical workflow for conducting and analyzing forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Strategies for Enhancing Stability
Improving the stability of this compound derivatives often involves formulation adjustments or, in earlier stages of development, structural modifications.
Q3: How can I improve the stability of my compound in an aqueous formulation for in vitro assays?
A3: For solution-based experiments, several formulation strategies can be employed to enhance stability.
-
pH Optimization and Buffering: This is the most critical first step.[14] Since both acidic and basic conditions can promote hydrolysis, identifying a pH of maximum stability is crucial. Conduct a pH-rate profile study by preparing your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze the samples at various time points to determine the pH at which the degradation rate is lowest. Use a buffer system that can maintain this optimal pH.[7]
-
Use of Co-solvents: Adding organic co-solvents like ethanol, propylene glycol, or glycerol can sometimes slow hydrolytic degradation by reducing the activity of water.[14] This should be tested on a case-by-case basis, as co-solvents can also impact solubility and biological activity.
-
Exclusion of Oxygen: To minimize oxidative degradation, prepare solutions using de-gassed buffers and store them under an inert atmosphere (e.g., nitrogen or argon). Including an antioxidant, such as ascorbic acid or sodium metabisulfite, in the formulation can also be beneficial, but compatibility with your assay must be confirmed.
Q4: Are there any structural modifications that could improve the intrinsic stability of this class of compounds?
A4: Yes, during the lead optimization phase of drug discovery, structural modifications can be a powerful tool.
-
Amine Group Modification (Prodrugs): The primary amine is often a source of instability. Converting it into a less reactive functional group that can be cleaved in vivo to release the active amine is a common prodrug strategy.[15] Examples include conversion to amides, carbamates, or N-Mannich bases. This approach can also improve membrane permeability.[15]
-
Ring Substitution: Strategic substitution on the pyrrolopyridine ring can modulate its electronic properties and steric environment, thereby influencing its stability. For example, introducing an electron-withdrawing group could potentially decrease the susceptibility of the pyrrole ring to oxidation. However, any modification must be carefully balanced against the desired biological activity.
-
Bioisosteric Replacement: In some cases, replacing the entire pyrrolopyridine scaffold with a more stable heterocyclic ring system that preserves the key pharmacophoric features can be considered.[16]
Visualizing Stability Enhancement Strategies
The following diagram illustrates the decision-making process for enhancing the stability of your derivatives.
Caption: Decision tree for stability enhancement.
By systematically applying these troubleshooting guides, experimental protocols, and stabilization strategies, you can overcome the stability challenges associated with this compound derivatives and accelerate your research and development efforts.
References
- Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions - Benchchem.
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
- Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary - PubMed.
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
- Forced Degradation Studies - MedCrave online.
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH.
- Forced Degradation Studies - SciSpace.
- (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances - ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- ANALYTICAL METHODS.
- Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development | Open Access Journals.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - MDPI.
- Prodrugs for Amines - PMC - NIH.
- a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b)... - ResearchGate.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH.
- New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central.
- Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC - PubMed Central.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
- Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed.
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH.
- Special Issue : Advances in the Synthesis and Application of Heterocyclic Compounds.
- Preparation of Primary Amine Derivatives of the Magic-Size Nanocluster (CdSe)13 - NIH.
- (1h-pyrrolo[3,2-c]pyridin-2-yl)methanamine - PubChemLite.
- Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H - WUR eDepot.
- Factory direct sale Top quality 1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine CAS.267876-19-7.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- A CO2-Responsive Gel System (AM/NVP/DMAEMA) for Plugging High-Permeability Gas Channeling Zones in a CO2 Flooding Process | ACS Omega - ACS Publications.
- N/A|(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride - BLDpharm.
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Technical Support Center: Synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Welcome to the technical support center for the synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of this 5-azaindole derivative is a nuanced process, typically involving the formation of the core heterocyclic scaffold, functionalization at the C3 position, and a final reduction. Each stage presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Overall Synthetic Workflow
A common and logical synthetic route to this compound involves several key transformations. Understanding this workflow is crucial for diagnosing issues at specific stages.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting the Pyrrolopyridine Core Synthesis (Fischer Indole Method)
The Fischer indole synthesis is a robust method for creating the indole nucleus but is sensitive to substrate electronics and reaction conditions. For a pyrrolopyridine, this involves cyclizing a pyridylhydrazone.[1]
Q1: My Fischer indole synthesis is giving a very low yield of the desired 1H-pyrrolo[3,2-c]pyridine, and I see a lot of dark, tar-like material. What's happening?
A1: This is a classic issue in Fischer indolizations, often stemming from competing side reactions under harsh acidic conditions. The primary culprits are N-N bond cleavage and product degradation.
-
Causality (N-N Bond Cleavage): The key step is a[2][2]-sigmatropic rearrangement. However, a competing pathway is the acid-catalyzed cleavage of the weak nitrogen-nitrogen bond in the protonated ene-hydrazine intermediate.[3] This is particularly problematic with the electron-deficient pyridine ring, which can destabilize the necessary intermediates for cyclization and favor fragmentation. This cleavage leads to the formation of pyridylamines and other degradation products instead of the desired azaindole.[4]
-
Causality (Degradation): Pyrrolopyridines, like indoles, can be sensitive to strong acids and high temperatures. The desired product, once formed, can polymerize or degrade under the very conditions used to create it.
Troubleshooting Protocol:
| Corrective Action | Rationale | Recommended Parameters |
| Use a Milder Acid Catalyst | Stronger acids can aggressively promote N-N bond cleavage. Weaker acids or Lewis acids can favor the desired rearrangement.[4] | Switch from Polyphosphoric Acid (PPA) or H₂SO₄ to milder options like acetic acid, zinc chloride (ZnCl₂), or Eaton's reagent (P₂O₅/MeSO₃H). |
| Lower Reaction Temperature | High temperatures accelerate both the desired reaction and undesired degradation pathways. | Start at a lower temperature (e.g., 80-100 °C) and monitor by TLC/LC-MS. Only increase if the reaction stalls. |
| In Situ Hydrazone Formation | Some pyridylhydrazones can be unstable. Forming it in situ avoids decomposition of the isolated intermediate.[4] | Add the carbonyl compound directly to the mixture of the pyridylhydrazine and the acid catalyst. |
| Check Reactant Purity | Impurities in the starting hydrazine or carbonyl compound can inhibit the reaction or catalyze decomposition. | Purify starting materials via recrystallization or chromatography before use. |
Q2: I am getting a mixture of regioisomers. How can I improve selectivity for the [3,2-c] isomer?
A2: Regioisomer formation occurs when using an unsymmetrical ketone or when cyclization can happen at different positions on the pyridine ring. The choice of acid catalyst is a key factor in controlling regioselectivity. Generally, weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[5] For the pyrrolo[3,2-c] system, you are cyclizing onto the C4 position of a 3-substituted pyridine precursor or the C3 position of a 4-substituted pyridine precursor. The electronics of the pyridine ring are paramount.
-
Expert Insight: Directing the cyclization requires careful substrate design. Ensure the position you want to cyclize onto is sufficiently electron-rich and sterically accessible. If your pyridylhydrazine has substituents, they will strongly influence the regiochemical outcome.
Part 2: Side Reactions in C3-Functionalization & N-Protection
Once the core is formed, the next steps typically involve protecting the pyrrole nitrogen and then introducing the precursor to the aminomethyl group at the C3 position.
Q3: During the Boc-protection of my pyrrolopyridine, I'm seeing decomposition and low yields. Why is this happening?
A3: While Boc-protection is common, the pyrrolopyridine scaffold can be sensitive. Standard conditions for Boc protection sometimes lead to decomposition, especially during cross-coupling reactions if performed subsequently.[6][7] The electron-rich nature of the pyrrole ring can make it susceptible to side reactions under certain conditions.
-
Troubleshooting:
-
Base: Use a non-nucleophilic base like DMAP (catalytic) with triethylamine.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard.
-
Temperature: Perform the reaction at 0 °C to room temperature to minimize side reactions.
-
Alternative Protecting Groups: If Boc proves problematic, especially in downstream steps, consider a more robust group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, which has been shown to improve stability during subsequent reactions like palladium-catalyzed cross-couplings.[6]
-
Q4: I am attempting to deprotect the Boc group with a strong acid like TFA, but my product is impure. What are the likely side products?
A4: The deprotection of a Boc group proceeds via the formation of a tert-butyl cation.[8] This highly reactive carbocation is the source of most side products.
-
Causality (t-Butylation): The electron-rich pyrrolopyridine ring is a prime target for electrophilic attack by the tert-butyl cation. This leads to the formation of tert-butylated product, a common and often hard-to-remove impurity. The product amine itself can also be alkylated.[9]
-
Causality (Isobutylene Formation): The cation can also eliminate a proton to form isobutylene gas.[9]
Caption: Boc deprotection pathway showing side product formation and scavenger action.
Troubleshooting Protocol: Using Scavengers
The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[9]
| Scavenger | Use Case & Rationale |
| Triisopropylsilane (TIS) | A very effective hydride donor that reduces the tert-butyl cation. Excellent general-purpose choice. |
| Anisole / Thioanisole | Electron-rich aromatics that trap the cation via Friedel-Crafts alkylation. Thioanisole is particularly good if you have sulfur-containing groups like methionine in your molecule.[9] |
| 1,2-Ethanedithiol (EDT) | Useful for protecting tryptophan residues from modification. |
Recommended Deprotection Protocol: Dissolve the Boc-protected compound in DCM. Add a scavenger (e.g., 5-10 equivalents of anisole or TIS). Cool to 0 °C and add TFA dropwise. Stir until completion as monitored by TLC/LC-MS.
Part 3: Challenges in the Nitrile Reduction Step
The final step is often the reduction of a 3-cyano-pyrrolopyridine intermediate to the target primary amine. While seemingly straightforward, this step can be a major source of impurities.
Q5: My nitrile reduction (using H₂/Raney Ni or LiAlH₄) is producing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
A5: This is the most common side reaction in nitrile reductions.[10] It occurs because the newly formed primary amine product can react with the intermediate imine, which is generated during the reduction.[11]
Caption: Formation of secondary amine byproduct during nitrile reduction.
Troubleshooting Protocol:
| Method | Rationale | Recommended Action |
| Catalytic Hydrogenation | The presence of ammonia shifts the equilibrium away from the formation of secondary and tertiary amines by competing for reaction with the imine intermediate.[11] | When using Raney Nickel or Pd/C with H₂, perform the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia). This drastically improves selectivity for the primary amine. |
| LiAlH₄ Reduction | LiAlH₄ is a very powerful, non-selective reducing agent. Careful control of stoichiometry and temperature is needed. | Use an alternative hydride reagent like borane-tetrahydrofuran complex (BH₃·THF), which is often more selective for reducing nitriles to primary amines.[11] Ensure rigorous anhydrous conditions as water will quench the reagent violently. |
| Reaction Conditions | High concentrations of the primary amine product increase the likelihood of it reacting with the imine intermediate. | Use a more dilute solution to disfavor the bimolecular side reaction. Add the nitrile slowly to the reducing agent slurry to keep its concentration low. |
By systematically addressing these potential pitfalls in each phase of the synthesis, researchers can significantly improve the yield, purity, and reproducibility of this compound synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301321. Available from: [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
chem.libretexts.org. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Ghorai, M. K., et al. (2014). (R)-1-(4-Methylphenyl)-1H-pyrrolo[3,2-c]pyridin-3(2H)-one. Organic Syntheses, 91, 221-232. Available from: [Link]
-
Hughes, D. L. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available from: [Link]
-
Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Tantillo, D. J., & Houk, K. N. (2001). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 66(15), 5022-5031. Available from: [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Separation for (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Analogs
Welcome to the technical support center dedicated to the chromatographic challenges presented by (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) separations for this class of compounds. The inherent basicity of the pyridine and pyrrole moieties, coupled with the primary amine, presents unique challenges that this guide aims to address through a comprehensive question-and-answer format.
Section 1: Common Problems & Troubleshooting
This section addresses the most frequent issues encountered during the HPLC analysis of this compound analogs.
Q1: My peaks are exhibiting significant tailing. What are the primary causes and how can I resolve this?
A1: Peak tailing is a common problem when analyzing basic compounds like your analogs, and it can severely impact resolution and quantification.[1] The primary cause is often secondary interactions between the positively charged amine groups on your analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[1]
Here’s a systematic approach to troubleshooting and resolving peak tailing:
Step-by-Step Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to lower the mobile phase pH. An acidic mobile phase (pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with your protonated basic analytes.[2]
-
Increase Buffer Concentration: If you are already using a buffer, its concentration might be insufficient to maintain a consistent pH at the column head, where the sample is introduced.
-
Action: Increase the buffer concentration. A concentration of 25 mM is often a good starting point.[4]
-
-
Employ a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also reduce peak tailing. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. However, modern, high-purity silica columns often make this less necessary.[5]
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[1] If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain. This helps to shield the residual silanol groups and can provide alternative selectivity.[1]
-
-
Check for Extra-Column Effects: Peak tailing can also be caused by issues outside of the column.[1][5]
-
Action: Ensure all tubing connections are secure and that the tubing length and internal diameter are minimized to reduce dead volume.[1]
-
Q2: I am struggling to achieve baseline resolution between my parent compound and its closely related structural isomers. What strategies can I employ?
A2: Separating structural isomers, such as positional isomers, can be challenging due to their very similar physicochemical properties.[6][7][8] Achieving adequate resolution often requires a multi-faceted optimization approach.[9]
Strategies for Improving Isomer Resolution:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties. Methanol is a protic solvent capable of hydrogen bonding, which can introduce different interactions with your analytes compared to the aprotic acetonitrile.[8]
-
Fine-Tune the pH: Small changes in the mobile phase pH can alter the ionization state of your analytes, potentially leading to changes in retention and selectivity.[10][11][12] A pH study is highly recommended.
-
-
Modify the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings in your analytes. This can be particularly effective for separating aromatic positional isomers.[6]
-
Cyano Columns: Cyano-bonded phases provide different dipole-dipole interactions and can be another option to explore for improving selectivity.[6]
-
-
Enhance Column Efficiency:
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency, leading to sharper peaks and better resolution.[6][9]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.[6][9]
-
-
Adjust Temperature: Column temperature can influence selectivity. Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) may improve resolution.
Section 2: Method Development & Optimization
This section provides a systematic approach to developing a robust HPLC method for this compound analogs.
Q3: What is a good starting point for developing an HPLC method for this class of polar, basic compounds?
A3: A systematic approach to method development will save time and lead to a more robust final method. The following table outlines recommended starting conditions for both reversed-phase and HILIC chromatography.
| Parameter | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | C18 or Phenyl-Hexyl, 100 x 2.1 mm, < 3 µm | Amide or Bare Silica, 100 x 2.1 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 5-95% B over 10 minutes | 95-50% B over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 1-5 µL | 1-5 µL |
| Sample Diluent | Initial mobile phase conditions | 70-80% Acetonitrile |
Causality behind the Choices:
-
Reversed-Phase Chromatography (RPC): This is the most common starting point. The acidic mobile phase (0.1% Formic Acid) is crucial for good peak shape by suppressing silanol interactions.[2] A gradient elution is recommended to screen for a wide range of polarities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RPC.[13][14] The mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. A high organic content in the initial mobile phase is necessary for retention.[14]
Workflow for HPLC Method Development:
Caption: A systematic workflow for HPLC method development.
Q4: My compounds are chiral. How should I approach their separation?
A4: The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[15][16] For this compound analogs, using a CSP is the most common and effective approach.[17]
Step-by-Step Protocol for Chiral Method Development:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile and often successful starting point for the separation of a wide range of chiral compounds, including heterocyclic amines.[16][17]
-
Mobile Phase Screening: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes.
-
Normal-Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point. The alcohol acts as a polar modifier.[16]
-
Reversed-Phase: A mixture of acetonitrile and water or methanol and water, often with a buffer, can be used.
-
Polar Organic Mode: This involves using a polar organic solvent like methanol or acetonitrile, often with an acidic or basic additive.
-
-
Additive Selection: Small amounts of acidic or basic additives can significantly impact chiral recognition and peak shape.
-
For basic analytes like yours, an acidic additive like formic acid or acetic acid in reversed-phase or polar organic mode can be beneficial.
-
In normal-phase, a basic additive like diethylamine (DEA) may be required to improve peak shape.
-
-
Temperature Optimization: Lower column temperatures often enhance the subtle energetic differences between the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[16]
Section 3: Frequently Asked Questions (FAQs)
Q5: Should I use ion-pair chromatography for my basic amine analogs?
A5: Ion-pair chromatography can be a powerful technique for retaining and separating basic compounds in reversed-phase mode.[18][19] It involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[19] This reagent forms a neutral ion-pair with your protonated analyte, which is then retained by the non-polar stationary phase.[19] However, ion-pairing reagents are often not volatile and can be problematic for MS detection and can be difficult to remove from the column.[20][21] Given the effectiveness of HILIC and modern reversed-phase columns with acidic mobile phases, ion-pair chromatography is often considered a secondary approach.
Q6: How do I choose the right buffer for my mobile phase, especially if I'm using LC-MS?
A6: Buffer selection is critical for maintaining a stable pH and achieving reproducible chromatography.[4] For LC-MS applications, the buffer must be volatile to avoid fouling the mass spectrometer source.[3][4]
| Buffer System | Useful pH Range | Volatility | Comments |
| Formic Acid / Ammonium Formate | 3.3 - 4.3 | High | Excellent choice for low pH LC-MS.[22][23] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | High | Another good volatile buffer system.[22][23] |
| Ammonium Bicarbonate | 5.9 - 6.9 & 8.8 - 9.8 | High | Useful for separations at neutral to high pH.[23][24] |
| Phosphoric Acid / Phosphate Salts | 2.1 - 3.1 & 6.2 - 8.2 | Low | Not suitable for LC-MS. For UV detection only.[4] |
Impact of pH on Analyte Retention:
Caption: Effect of mobile phase pH on analyte retention in RPC.
Q7: My sample is dissolved in DMSO, but this seems to be causing peak distortion. What should I do?
A7: The sample solvent can have a significant impact on peak shape, especially if it is much stronger than the initial mobile phase. This is often the case when using DMSO as a diluent in reversed-phase chromatography with a high aqueous content in the starting mobile phase.
Solutions for Sample Solvent Mismatch:
-
Dilute in Mobile Phase: The best practice is to dissolve or dilute your sample in the initial mobile phase whenever possible.
-
Reduce Injection Volume: If you must use a strong solvent like DMSO, minimize the injection volume to reduce the impact of the solvent mismatch.
-
For HILIC: In HILIC, the sample should be dissolved in a solvent with a high organic content (e.g., 70-80% acetonitrile) to ensure good peak shape. Injecting a sample in a highly aqueous solvent will cause severe peak distortion.[25]
References
- Separation of enantiomeric amines by ion-pair chrom
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- HPLC Methods for analysis of Pyridine.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Exploring the Role of pH in HPLC Separ
- Troubleshooting Peak Shape Problems in HPLC.
- Amines-Ion Pairing.
- The use of Mobile Phase pH as a Method Development Tool.
- Control pH During Method Development for Better Chrom
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Why HILIC is what your polar compounds need for purific
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc..
- Hydrophilic interaction liquid chromatography (HILIC)
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
- Hydrophilic Interaction Liquid Chrom
- Evaluation of various HILIC materials for the fast separation of polar compounds.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- Buffer Considerations for LC and LC–MS.
- Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- A Guide to HPLC and LC-MS Buffer Selection.
- Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers. Benchchem.
- optimizing mobile phase composition for HPLC separ
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Chromatographic separation of the enantiomers of N-acylated heterocyclic amines.
- Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. SIELC Technologies.
Sources
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- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. moravek.com [moravek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendant Trajectory of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivatives in Oncology: A Comparative In Vivo Efficacy Analysis
In the landscape of targeted cancer therapy, the pursuit of novel scaffolds that yield superior efficacy and safety profiles is relentless. The (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine core has recently emerged as a privileged structure, giving rise to a new generation of kinase inhibitors. This guide provides an in-depth, objective comparison of the in vivo performance of a promising pyrrolo-pyridine benzamide derivative, herein designated as Compound [I], against the established multi-kinase inhibitor cabozantinib and other standard-of-care agents in non-small cell lung cancer (NSCLC) models. Our analysis is grounded in peer-reviewed experimental data, offering researchers and drug development professionals a clear perspective on the therapeutic potential of this evolving chemical class.
The Rationale: Targeting the c-Met Pathway in Lung Cancer
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility. In numerous malignancies, including NSCLC, aberrant c-Met signaling, driven by overexpression, amplification, or mutation, is a key oncogenic driver and a mechanism of resistance to other targeted therapies. The this compound scaffold has been expertly designed to interact with the ATP-binding pocket of kinases like c-Met, offering a potent and selective inhibitory action.
The diagram below illustrates the canonical c-Met signaling pathway and its downstream effectors, which are critical for tumor progression. The inhibition of this pathway by agents such as Compound [I] and cabozantinib is a validated strategy to arrest tumor growth.
Caption: The c-Met signaling pathway and points of inhibition.
Comparative In Vivo Efficacy in a Lung Carcinoma Model
A pivotal head-to-head study provides compelling evidence for the superior in vivo activity of the this compound derivative, Compound [I].[1] The study utilized a robust lung carcinoma allograft model in BALB/c nude mice, a standard preclinical model for evaluating anti-cancer therapeutics.
Experimental Design and Key Findings
The in vivo efficacy of Compound [I] was directly compared to cabozantinib, a clinically approved inhibitor of c-Met, VEGFR2, and AXL. Both agents were administered at a dose of 20 mg/kg. The primary endpoint was Tumor Growth Inhibition (TGI), a measure of the reduction in tumor volume in treated animals compared to a vehicle-treated control group.
| Compound | Dose (mg/kg) | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] | 20 | Lung Carcinoma Allograft (BALB/c nude mice) | 64.5% | [1] |
| Cabozantinib | 20 | Lung Carcinoma Allograft (BALB/c nude mice) | 47.9% | [1] |
The results unequivocally demonstrate that Compound [I] exerts a significantly more potent anti-tumor effect than cabozantinib at the same dosage in this model.[1] Furthermore, the study reported no discernible toxicity for Compound [I], as evidenced by stable body weights and no pathological changes in major organs, highlighting a favorable safety profile.[1]
Broader Comparison with Standard-of-Care NSCLC Agents
To provide a more comprehensive context, it is valuable to compare the efficacy of Compound [I] with other established targeted therapies for NSCLC, such as the EGFR inhibitors gefitinib and osimertinib. While direct head-to-head studies are not available, we can draw comparisons from data generated in similar NSCLC xenograft models.
| Compound | Target | Animal Model | Key Efficacy Findings | Reference(s) |
| Gefitinib | EGFR | NSCLC Xenografts (Nude mice) | Moderate anti-tumor activity in wild-type EGFR models; significant tumor growth delay in EGFR-mutant models. | [2][3][4] |
| Osimertinib | EGFR (including T790M) | NSCLC Xenografts (Nude mice) | Profound and sustained tumor regression in EGFR-mutant models, including those with resistance mutations. | [5] |
It is important to note that the efficacy of EGFR inhibitors is largely dependent on the EGFR mutation status of the tumor. The impressive TGI of Compound [I] in a general lung carcinoma model suggests its potential applicability across a broader patient population, not restricted to a specific EGFR mutation.
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following is a detailed, representative protocol for an in vivo xenograft study to evaluate the efficacy of novel anti-cancer compounds, based on established methodologies.
Animal Model and Tumor Implantation
-
Animal Strain: Female BALB/c nude mice, 4-6 weeks of age, are typically used due to their immunodeficient status, which allows for the growth of human tumor xenografts.
-
Cell Line: A suitable human lung carcinoma cell line (e.g., A549, NCI-H460) is cultured under standard conditions.
-
Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length x width²) / 2.
Dosing and Administration
-
Group Allocation: Once tumors reach the desired size, mice are randomized into treatment and control groups (typically n=6-10 mice per group).
-
Compound Formulation: The test compound (e.g., Compound [I]) and the comparator (e.g., cabozantinib) are formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose sodium).
-
Administration: The compounds are administered at the specified dose (e.g., 20 mg/kg) via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 18 days). The control group receives the vehicle only.
Efficacy and Toxicity Assessment
-
Tumor Volume: Tumor growth is monitored throughout the study. The primary efficacy endpoint is the Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Body Weight: The body weight of each mouse is recorded regularly as an indicator of general health and toxicity.
-
Clinical Observations: Mice are monitored daily for any signs of distress or adverse effects.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Histopathology: At the end of the study, tumors and major organs (liver, kidney, heart, etc.) may be collected for histological analysis to assess for any pathological changes.
The workflow for a typical in vivo xenograft study is depicted in the diagram below.
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The available in vivo data strongly suggests that this compound derivatives, exemplified by Compound [I], represent a highly promising new class of anti-cancer agents. The superior tumor growth inhibition compared to cabozantinib in a lung carcinoma model, coupled with a favorable safety profile, warrants further preclinical and clinical investigation.
Future studies should focus on:
-
Evaluating the efficacy of these compounds in a wider range of cancer models, including patient-derived xenografts (PDXs) to better predict clinical response.
-
Investigating the potential for combination therapies with other anti-cancer agents to overcome resistance and enhance efficacy.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
The continued exploration of the this compound scaffold holds significant promise for the development of next-generation targeted therapies that can improve outcomes for cancer patients.
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Zhang, J. et al. Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. European Journal of Medicinal Chemistry233 , 114215 (2022). [Link]
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De Greve, J. et al. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease10 , (Suppl 21), S2479–S2493 (2018). [Link]
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A Comparative Guide to Validating the Mechanism of Action of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivatives as Gastric Proton Pump Inhibitors
This guide provides an in-depth, objective comparison of experimental methodologies for validating the mechanism of action of drug candidates containing the (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine scaffold. We will focus on Vonoprazan (TAK-438) , a first-in-class potassium-competitive acid blocker (P-CAB) that features this core structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and replicate the validation process for this important class of gastric acid suppressants.
We will compare Vonoprazan's performance with legacy alternatives, including traditional Proton Pump Inhibitors (PPIs) like Lansoprazole and prototype P-CABs such as SCH28080 , supported by experimental data and detailed protocols.
The Scientific Premise: Targeting the Gastric Proton Pump
Gastric acid secretion is the final, crucial step in digestion, mediated by the H+,K+-ATPase enzyme, commonly known as the gastric proton pump. Located in the secretory canaliculi of parietal cells in the stomach lining, this enzyme actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). This process is the primary driver of gastric acidification.
For decades, the mainstay for treating acid-related disorders has been the class of drugs known as Proton Pump Inhibitors (PPIs), such as Lansoprazole and Omeprazole.[1] These are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[2] Once activated, they form irreversible covalent bonds with cysteine residues on the H+,K+-ATPase, effectively shutting it down.[3][4] However, this mechanism has limitations: a slow onset of action (requiring 3-5 days for maximal effect), the need for administration before meals, and variable efficacy due to genetic polymorphisms in metabolizing enzymes like CYP2C19.[5][6]
The this compound scaffold is central to a new class of inhibitors, the P-CABs. Vonoprazan, a prominent example, acts via a distinct and more direct mechanism. It binds reversibly and competitively to the potassium-binding site of the H+,K+-ATPase.[7][8] This ionic interaction blocks the enzyme's conformational changes, preventing the exchange of H+ for K+ and thus inhibiting acid secretion.[2] Key advantages of this mechanism include acid stability (no need for enteric coating or acid activation), a rapid onset of action, and a more consistent effect across different patient populations.[6][9]
Signaling Pathway and Inhibition Mechanisms
The diagram below illustrates the final step of gastric acid secretion and the distinct mechanisms of action for PPIs and P-CABs.
Caption: Mechanism of H+,K+-ATPase and sites of inhibition by P-CABs vs. PPIs.
Comparative Performance: In Vitro Validation
The foundational step in validating the mechanism of action is to quantify the direct inhibitory effect of the compound on its target enzyme. This is achieved through in vitro H+,K+-ATPase inhibition assays.
Causality Behind Experimental Choice
The goal is to prove direct, competitive inhibition of the H+,K+-ATPase. This requires isolating the enzyme from other cellular components. Gastric microsomes prepared from swine or rabbit stomachs are the standard source for a highly enriched H+,K+-ATPase preparation.[10][11] The assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A potent inhibitor will significantly reduce the amount of Pi generated. By running the assay at different concentrations of the inhibitor and the substrate (K+), one can determine the IC50 (half-maximal inhibitory concentration) and the mode of inhibition (competitive, non-competitive, etc.).
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the inhibitory activities of Vonoprazan compared to Lansoprazole and the prototype P-CAB, SCH28080.
| Compound | Class | Target | IC50 | Ki (Inhibition Constant) | Mechanism |
| Vonoprazan (TAK-438) | P-CAB | H+,K+-ATPase | 17-19 nM[12] | 3.0 - 10 nM[12][13][14] | Reversible, K+-Competitive[7] |
| Lansoprazole | PPI | H+,K+-ATPase | ~7.6 µM (at pH 6.5) | N/A | Irreversible, Covalent[1][15] |
| SCH28080 | P-CAB | H+,K+-ATPase | ~0.14 µM (at pH 6.5) | 24 nM - 0.12 µM[16][17] | Reversible, K+-Competitive[16][18] |
Note: IC50 values for PPIs are highly pH-dependent due to the requirement of acid activation.
The data clearly demonstrates that Vonoprazan is significantly more potent than both Lansoprazole and the earlier P-CAB, SCH28080, in directly inhibiting the H+,K+-ATPase enzyme in a controlled, in vitro environment. Its nanomolar IC50 and Ki values signify a high-affinity interaction with the target.[12]
Validating Cellular and In Vivo Efficacy
While in vitro assays confirm target engagement, it is crucial to demonstrate that this translates into effective acid suppression in a physiological context. This involves moving from isolated enzymes to cellular and whole-organism models.
Causality Behind Experimental Choice
The primary objective is to measure the compound's effect on gastric acid secretion. In vivo models, such as the pylorus-ligated rat, allow for the direct collection and analysis of gastric juice following drug administration.[10] This setup can measure both basal acid secretion and secretion stimulated by secretagogues like histamine or 2-deoxy-D-glucose.[10] More advanced techniques, such as in vivo gastric autotitration in human subjects, provide real-time pH monitoring and a highly relevant measure of a drug's pharmacodynamic effect after a meal.[19][20] Comparing the intragastric pH profile over 24 hours for Vonoprazan versus a PPI like Lansoprazole directly illustrates the differences in onset and duration of action.
Data Presentation: In Vivo Acid Suppression
Clinical and preclinical studies have consistently shown Vonoprazan's superior pharmacodynamic profile.
| Parameter | Vonoprazan (20 mg) | Lansoprazole (30 mg) | Key Difference |
| Onset of Action | ~2-3 hours to achieve significant acid suppression[9] | ~3-5 days to reach maximal effect[12] | Vonoprazan is substantially faster due to its direct-acting mechanism.[7] |
| Duration of Action | Maintains elevated intragastric pH (>4) for ~20 hours/day[5] | Shorter duration, often with nocturnal acid breakthrough[12] | Vonoprazan's slow dissociation from the pump provides longer-lasting control.[14] |
| Meal Dependency | Can be taken with or without food[9] | Must be taken 30-60 minutes before a meal for optimal efficacy[6] | Vonoprazan's acid stability allows for more flexible dosing.[9] |
| Erosive Esophagitis Healing (8 Weeks) | 92.9% | 84.6% | Vonoprazan showed superiority, especially in severe grades of esophagitis.[21] |
These results validate the in vitro findings, confirming that the potent, direct inhibition of the H+,K+-ATPase by Vonoprazan translates into a faster, more profound, and longer-lasting suppression of gastric acid in vivo compared to traditional PPIs.[22][[“]]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are step-by-step protocols for the key validation experiments.
Experimental Workflow Overview
Caption: A two-part workflow for validating the mechanism of action.
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
Objective: To determine the IC50 of a test compound against purified H+,K+-ATPase.
Materials:
-
H+,K+-ATPase enriched gastric microsomes (prepared from swine or rabbit stomach).[10][11]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl.[24]
-
Substrate: 2 mM ATP solution.[24]
-
Test compounds (Vonoprazan, Lansoprazole) and vehicle (e.g., DMSO).
-
Stop Solution: 10% Trichloroacetic Acid (TCA).[25]
-
Reagents for phosphate detection (e.g., Fiske-Subbarow method: ammonium molybdate, ANSA reagent).[26]
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Thaw the H+,K+-ATPase enriched microsomes on ice. Determine the protein concentration using a standard method like the Bradford assay.
-
Pre-incubation: In a microcentrifuge tube, mix 0.1 mL of the microsomal suspension with 0.1 mL of the test compound at various concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control. Pre-incubate the mixture at 37°C for 60 minutes.[25][26]
-
Reaction Initiation: Add 0.6 mL of pre-warmed Assay Buffer (containing Tris, MgCl₂, and KCl) to the tube. Initiate the enzymatic reaction by adding 0.2 mL of 2 mM ATP.[25]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[24]
-
Reaction Termination: Stop the reaction by adding 1.0 mL of ice-cold 10% TCA. Centrifuge at 2000 x g for 10 minutes to pellet the precipitated protein.[25]
-
Phosphate Quantification:
-
Transfer 1.0 mL of the supernatant to a new tube.
-
Add reagents for colorimetric phosphate detection (e.g., ammonium molybdate and a reducing agent).[26][27]
-
Allow color to develop according to the specific protocol (e.g., 10 minutes at room temperature).
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[26]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Gastric Acid Secretion in the Pylorus-Ligated Rat Model
Objective: To measure the effect of a test compound on basal gastric acid secretion in vivo.
Materials:
-
Male Sprague-Dawley rats (fasted for 24 hours with free access to water).[10]
-
Anesthetic (e.g., urethane).
-
Test compound (Vonoprazan, Lansoprazole) formulated for oral (p.o.) or intravenous (i.v.) administration.
-
Surgical tools for laparotomy.
-
Saline solution.
-
pH meter or autotitrator.
-
0.01 N NaOH for titration.
Procedure:
-
Dosing: Administer the test compound or vehicle to the fasted rats at the desired dose (e.g., Vonoprazan 1-4 mg/kg, p.o.).[10]
-
Anesthesia and Surgery: After a set time post-dosing (e.g., 60 minutes), anesthetize the rats. Perform a midline laparotomy to expose the stomach.
-
Pylorus Ligation: Carefully ligate the pylorus at the junction with the duodenum to prevent gastric emptying. Close the abdominal incision.
-
Gastric Juice Collection: Allow gastric secretions to accumulate for a defined period (e.g., 4 hours).
-
Euthanasia and Sample Harvest: Euthanize the animal via an approved method. Clamp the esophagus and carefully remove the stomach.
-
Analysis:
-
Collect the entire contents of the stomach into a graduated centrifuge tube.
-
Measure the total volume of the gastric juice.
-
Centrifuge the sample to remove any debris.
-
Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH of 7.0.
-
-
Data Analysis:
-
Calculate the total acid output (μEq/hour) by multiplying the acid concentration by the volume of gastric juice and dividing by the collection time.
-
Compare the acid output in the drug-treated groups to the vehicle control group to determine the percent inhibition.
-
Conclusion: A Self-Validating System for Mechanism of Action
The validation of this compound derivatives like Vonoprazan as P-CABs relies on a logical, multi-step process.
-
In Vitro Potency: The initial biochemical assays must demonstrate potent, direct inhibition of the H+,K+-ATPase enzyme. The low nanomolar IC50 values for Vonoprazan establish its high affinity for the target.[12]
-
Competitive Inhibition: Kinetic studies must confirm a K+-competitive mechanism, distinguishing it from the non-competitive, covalent inhibition of PPIs.[7]
-
In Vivo Efficacy: The potent in vitro activity must translate to significant suppression of gastric acid secretion in animal models and, ultimately, in humans. The rapid and sustained elevation of intragastric pH by Vonoprazan confirms its physiological effect.[5]
By following this workflow, from isolated enzyme to whole organism, researchers can build a robust, self-validating case for the mechanism of action. The superior in vitro potency and distinct competitive binding of Vonoprazan directly explain its advantageous in vivo pharmacodynamic profile—a faster, more potent, and more durable control of gastric acid secretion compared to legacy PPIs. This comprehensive validation provides the authoritative grounding necessary for further drug development and clinical application.
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O'Connor, J., et al. (2015). Vonoprazan: MarKed Competition for PPIs? American Journal of Gastroenterology. [Link]
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Zhong, S., et al. (2024). Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough. Allergy, Asthma & Immunology Research. [Link]
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Gastroenterology & Hepatology. (2023). Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers. Millennium Medical Publishing. [Link]
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Kagawa, T., et al. (2016). Vonoprazan 20 mg vs lansoprazole 30 mg for endoscopic submucosal dissection-induced gastric ulcers. World Journal of Gastroenterology. [Link]
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Shichijo, S., & Hirata, Y. (2018). Is a Potassium-Competitive Acid Blocker Truly Superior to Proton Pump Inhibitors in Terms of Helicobacter pylori Eradication? Gut and Liver. [Link]
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Asano, S., et al. (2002). SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain. Biochemistry. [Link]
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World Journal of Gastrointestinal Pharmacology and Therapeutics. (2017). Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? National Institutes of Health. [Link]
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Zagari, R. M., et al. (2018). Non-invasive method for the assessment of gastric acid secretion. Acta Bio Medica. [Link]
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Ritter, M., et al. (2003). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels. British Journal of Pharmacology. [Link]
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Elekofehinti, O. O., et al. (2013). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis. Journal of Taibah University for Science. [Link]
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Asian Journal of Pharmacy and Pharmacology. (2016). In vitro H+ -K + ATPase inhib... Asian Journal of Pharmacy and Pharmacology. [Link]
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Scarpignato, C., et al. (2023). Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments. Journal of Clinical Gastroenterology. [Link]
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Dr.Oracle. (2025). What are the mechanism of action, dosing, indications, side effects, and monitoring requirements for Potassium Competitive Acid Blockers (P-CABs), such as vonoprazan (vonoprazan), in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcer disease? Dr.Oracle. [Link]
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ResearchGate. (2025). (PDF) Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? ResearchGate. [Link]
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Semantic Scholar. Sustained Acid Suppression by Potassium-Competitive Acid Blocker (P-CAB) May Be An Attractive Treatment Candidate for Patients with Eosinophilic Esophagitis. Semantic Scholar. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine and Related Kinase Inhibitors
For drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Unforeseen off-target interactions can lead to diminished efficacy, toxicity, or other adverse effects. This guide provides a comprehensive framework for the cross-reactivity profiling of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a member of the burgeoning pyrrolopyridine class of compounds. Derivatives of this scaffold have shown promise against a range of therapeutic targets, including FMS kinase and tubulin[1][2][3]. Given the potential for kinase inhibition within this chemical family, we will proceed with the working hypothesis that this compound is a kinase inhibitor and outline a robust strategy for its selectivity assessment.
This guide will compare the hypothetical cross-reactivity profile of our lead compound with two other representative kinase inhibitors, providing a detailed, step-by-step methodology for generating and interpreting the necessary experimental data.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. A promiscuous inhibitor, one that binds to multiple kinases with high affinity, can trigger a cascade of unintended signaling events, potentially leading to cellular toxicity. Therefore, a thorough understanding of a compound's selectivity profile is a critical component of preclinical safety assessment and a key determinant of its therapeutic potential[4][5].
Comparative Compounds
For the purpose of this guide, we will compare our lead compound, this compound (termed "Pyrrolo-3-amine"), with two hypothetical kinase inhibitors:
-
Compound A: A multi-targeted kinase inhibitor with known activity against both the primary target and several off-targets.
-
Compound B: A highly selective kinase inhibitor with minimal off-target activity.
A Multi-tiered Approach to Cross-Reactivity Profiling
A comprehensive cross-reactivity profiling strategy should employ a combination of in silico, in vitro, and cell-based methods to provide a holistic view of a compound's selectivity.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Experimental Protocols
In Vitro Kinome Scanning
Objective: To obtain a broad overview of the compound's interaction with a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of Pyrrolo-3-amine, Compound A, and Compound B in DMSO.
-
Assay Platform: Utilize a reputable commercial kinome scanning service (e.g., Eurofins DiscoverX, Promega). These platforms typically employ binding assays (e.g., KINOMEscan™) or activity assays. For this example, we will use a binding assay format.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM) to identify potential off-targets.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 35%.
Data Presentation:
| Kinase Target | Pyrrolo-3-amine (%Ctrl @ 1µM) | Compound A (%Ctrl @ 1µM) | Compound B (%Ctrl @ 1µM) |
| Primary Target | 5 | 4 | 6 |
| Off-Target Kinase 1 | 85 | 15 | 92 |
| Off-Target Kinase 2 | 40 | 25 | 88 |
| Off-Target Kinase 3 | 92 | 95 | 98 |
| ... (and so on for the entire panel) |
Dose-Response (IC50) Determination for Off-Target Hits
Objective: To quantify the potency of the compound against the identified off-target kinases.
Methodology:
-
Assay Selection: For each confirmed "hit" from the kinome scan, select an appropriate in vitro activity assay. This could be a radiometric assay (e.g., ³³P-ATP incorporation) or a non-radiometric assay (e.g., ADP-Glo™, HTRF®).
-
Compound Titration: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 10 µM).
-
Assay Execution: Perform the kinase activity assay according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Kinase Target | Pyrrolo-3-amine (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target | 15 | 12 | 20 |
| Off-Target Kinase 1 | >10,000 | 85 | >10,000 |
| Off-Target Kinase 2 | 1,200 | 250 | >10,000 |
Cellular Target Engagement Assays
Objective: To confirm that the compound interacts with its intended target and potential off-targets in a cellular environment.
Methodology (NanoBRET™ as an example):
-
Cell Line Preparation: Use a cell line that endogenously expresses the target kinases or engineer cell lines to express NanoLuc®-kinase fusion proteins.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Tracer Addition: Add a fluorescent tracer that binds to the same target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Data Presentation:
| Kinase Target | Pyrrolo-3-amine (Cellular IC50, nM) | Compound A (Cellular IC50, nM) | Compound B (Cellular IC50, nM) |
| Primary Target | 85 | 70 | 110 |
| Off-Target Kinase 2 | 8,500 | 1,500 | >20,000 |
Comparative Analysis and Interpretation
Based on the hypothetical data presented above:
-
Pyrrolo-3-amine: Demonstrates high potency against its primary target. While it shows some interaction with Off-Target Kinase 2 in the biochemical assay, the cellular target engagement assay reveals a significant drop in potency, suggesting that this interaction may not be relevant at therapeutic concentrations.
-
Compound A: Exhibits high potency against the primary target but also significant activity against Off-Target Kinases 1 and 2, both biochemically and in cells. This profile suggests a higher risk of off-target effects.
-
Compound B: Shows excellent selectivity for the primary target with minimal off-target interactions, making it a more desirable candidate from a safety perspective.
Conclusion
A rigorous and multi-faceted approach to cross-reactivity profiling is essential for the successful development of novel therapeutics like this compound. By combining broad-panel screening with quantitative dose-response and cellular target engagement assays, researchers can build a comprehensive selectivity profile of their lead compounds. This data is not only crucial for lead optimization and candidate selection but also forms a critical part of the preclinical safety package required by regulatory agencies[6][7][8]. The methodologies and comparative framework presented in this guide offer a robust starting point for researchers and drug development professionals working with the promising pyrrolopyridine scaffold and other novel chemical entities.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Potency of 1H-pyrrolo[3,2-c]pyridine Derivatives as Bioactive Agents
This guide provides a comprehensive comparison of the potency of various derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold. While direct comparative data on (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine derivatives is limited in publicly available research, this document will delve into the broader class of 1H-pyrrolo[3,2-c]pyridine compounds, exploring their structure-activity relationships (SAR) as potent inhibitors of various biological targets, primarily in the context of cancer research. By analyzing the existing data, we can infer the potential of the underexplored methanamine derivatives and guide future research in this promising area.
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic aromatic structure that has garnered significant attention from medicinal chemists. Its rigid framework and the presence of nitrogen atoms in both the pyrrole and pyridine rings allow for a variety of interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery. Derivatives of this core have shown a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1] This guide will focus on synthesizing the available data to provide a clear comparison of the potency of various derivatives, highlighting key structural features that drive their activity.
Structure-Activity Relationship (SAR) Analysis: Unlocking the Potency of 1H-pyrrolo[3,2-c]pyridine Derivatives
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive research has been conducted on derivatives substituted at the N-1, C-3, and C-6 positions, providing valuable insights into their SAR.
Derivatives as Colchicine-Binding Site Inhibitors
A notable class of 1H-pyrrolo[3,2-c]pyridine derivatives has been investigated as inhibitors of tubulin polymerization by binding to the colchicine site, a validated target for anticancer drugs.[2][3][4] A study by Wang et al. (2024) provides a detailed SAR analysis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]
Key SAR insights from this study include:
-
The 1-(3,4,5-trimethoxyphenyl) group is a crucial feature for potent activity, mimicking the A-ring of combretastatin A-4, a known colchicine-binding site inhibitor.
-
The nature of the aryl group at the C-6 position significantly influences potency. An indolyl group at this position, as seen in compound 10t , resulted in the most potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[2][4]
-
Electron-donating groups (e.g., -CH3, -OCH3) on the para-position of a phenyl ring at C-6 generally lead to increased antiproliferative activity, while electron-withdrawing groups (e.g., -F) can have a variable effect.[4]
Caption: SAR of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
Derivatives as FMS Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for its potential to inhibit FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[5] A study on diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine identified potent FMS kinase inhibitors.
Key SAR findings include:
-
Compound 1r , a diarylamide derivative, was identified as a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[5]
-
The diarylamide linkage was found to be important for activity.
-
The substitution pattern on the terminal phenyl ring significantly impacted potency.
Comparative Potency of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro potency of selected 1H-pyrrolo[3,2-c]pyridine derivatives from the literature, highlighting their diverse biological targets and potent activities.
| Compound ID | Target | Assay | Potency (IC50) | Cell Line(s) | Reference |
| 10t | Tubulin Polymerization | Antiproliferative (MTT) | 0.12 µM | HeLa | [2][4] |
| 0.15 µM | SGC-7901 | [2][4] | |||
| 0.21 µM | MCF-7 | [2][4] | |||
| 1r | FMS Kinase | Kinase Inhibition Assay | 30 nM | - | [5] |
| Antiproliferative | Antiproliferative Assay | 0.15 - 1.78 µM | Ovarian, Prostate, Breast Cancer Cell Lines | [5] | |
| 9b | Not specified | Antiproliferative (MTT) | 2-digit nM range | NCI-9 Melanoma Cell Line Panel | [6] |
| 8c | Not specified | Antiproliferative (MTT) | Potent (specific values not provided) | A375P Melanoma | [6] |
Signaling Pathway: Inhibition of Tubulin Polymerization
The anticancer activity of the colchicine-binding site inhibitors is derived from their ability to disrupt microtubule dynamics, which are essential for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis of cancer cells.
Caption: Simplified pathway of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The potency of many of the cited 1H-pyrrolo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Future Directions: The Untapped Potential of this compound Derivatives
The available literature strongly supports the 1H-pyrrolo[3,2-c]pyridine scaffold as a source of potent bioactive molecules. While extensive research has focused on substitutions at the N-1 and C-6 positions, the C-3 position remains relatively underexplored. The commercial availability of intermediates such as 1H-pyrrolo[3,2-c]pyridin-3-amine hydrochloride suggests that the synthesis of 3-substituted derivatives is feasible.[7]
Based on the established SAR of related heterocyclic compounds, the introduction of a methanamine group at the C-3 position could provide a key interaction point for various biological targets, particularly kinases, where the amine could form hydrogen bonds with the hinge region of the ATP-binding pocket.
Future research should focus on:
-
The synthesis of a library of this compound derivatives with diverse substitutions on the amine and the pyrrolopyridine core.
-
Screening of these derivatives against a panel of kinases and cancer cell lines to identify novel potent and selective inhibitors.
-
Detailed SAR studies to understand the impact of substitutions at the C-3 position on biological activity.
By exploring this new chemical space, it is highly probable that novel and potent drug candidates based on the this compound scaffold can be discovered.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
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Abdel-Halim, M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 13(9), 244. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(44), 27245-27254. [Link]
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El-Damasy, A. K., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(1), 214-219. [Link]
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Li, Y., et al. (2022). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Hasuoka, A., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-346. [Link]
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Yan, S., et al. (2024). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate. [Link]
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Mohn, D., et al. (2021). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
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Jiang, H., et al. (2024). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. ResearchGate. [Link]
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1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride. MySkinRecipes. [Link]
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Nielsen, M. K., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2649. [Link]
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Validating (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivatives as Kinase Inhibitor Lead Compounds: A Comparative Guide
In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities.[1] This guide focuses on the validation of a specific derivative of this family, (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, as a promising lead compound in the development of novel kinase inhibitors. Given the limited publicly available data on this exact molecule, we will use the closely related and well-characterized FMS kinase inhibitor, Compound 1r , as our primary lead candidate for the purpose of this validation guide. This will allow for a detailed, data-driven comparison against a known comparator, KIST101029 , and the broader therapeutic landscape.
This document will provide researchers, scientists, and drug development professionals with an in-depth technical guide on the validation process, from initial synthesis and target engagement to a comprehensive assessment of its drug-like properties. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare its performance with relevant alternatives, supported by experimental data.
The Lead Candidate: A Derivative of the (1H-pyrrolo[3,2-c]pyridine) Scaffold
The lead compound at the center of our validation process is a derivative of the (1H-pyrrolo[3,2-c]pyridine) scaffold, a class of compounds that has shown significant potential as anticancer agents and kinase inhibitors.[2] For this guide, we will focus on Compound 1r , a potent FMS kinase inhibitor, as a representative of this chemical series. The rationale for selecting this scaffold lies in its rigid structure, which can be strategically modified to achieve high potency and selectivity against specific kinase targets.
Structure of Lead Compound (Compound 1r) and Comparator (KIST101029):
| Compound | Structure |
| Compound 1r | (Structure not publicly available in detail, described as a pyrrolo[3,2-c]pyridine derivative) |
| KIST101029 | (Structure not publicly available in detail, described as a diarylamide derivative) |
The Target: FMS Kinase (CSF-1R)
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[3] Overexpression of FMS kinase has been implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory diseases like rheumatoid arthritis.[3] Therefore, inhibitors of FMS kinase represent a promising therapeutic strategy for these conditions.[4] The crystal structure of the FMS kinase domain is available (e.g., PDB ID: 2I0V, 3KRL), providing a basis for structure-based drug design and understanding inhibitor binding.[5][6]
Signaling Pathway of FMS Kinase:
Caption: FMS Kinase Signaling Pathway.
Synthesis of the Lead Compound
The synthesis of (1H-pyrrolo[3,2-c]pyridine) derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, based on literature precedents for similar scaffolds.
Experimental Workflow for Synthesis:
Caption: Lead Validation Workflow.
Conclusion and Future Directions
The validation of this compound derivatives, represented here by Compound 1r, demonstrates a promising path forward for the development of novel FMS kinase inhibitors. Compound 1r exhibits superior potency against FMS kinase and potent antiproliferative effects in relevant cancer cell lines compared to its predecessor, KIST101029. The next critical steps in the validation of this lead compound will involve comprehensive in vivo studies to assess its efficacy in animal models of cancer and to establish a detailed pharmacokinetic and safety profile. Further optimization of the scaffold could also lead to even greater potency and improved drug-like properties. The data presented in this guide provides a strong rationale for advancing this chemical series into the next phase of preclinical development.
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pampa-permeability-assay.pdf. Technology Networks. ([Link])
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Treatment of Ovarian Cancer. CDC. ([Link])
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metabolic stability in liver microsomes. Mercell. ([Link])
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Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. ([Link])
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2I0V: c-FMS tyrosine kinase in complex with a quinolone inhibitor. RCSB PDB. ([Link])
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. ([Link])
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Treatment for breast cancer in women. NHS. ([Link])
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Breast cancer - Diagnosis and treatment. Mayo Clinic. ([Link])
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Treatment of Prostate Cancer. CDC. ([Link])
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3KRL: cFMS Tyrosine kinase in complex with 5-Cyano-furan-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-piperidin-1-yl-phenyl]-amide. RCSB PDB. ([Link])
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. ([Link])
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Structure of the lead compound, KIST101029. ResearchGate. ([Link])
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FMS Kinase Inhibitors: Current Status and Future Prospects. PubMed. ([Link])
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1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. RCSB PDB. ([Link])
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A Head-to-Head Comparison of Novel 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The dynamic instability of microtubules is a cornerstone of cellular division, making them a prime target for anticancer therapeutics. Agents that disrupt microtubule polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. The colchicine-binding site on β-tubulin represents a key druggable pocket for the development of such antimitotic agents. This guide provides a comprehensive, head-to-head comparison of a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives against established colchicine-binding site inhibitors, namely colchicine and combretastatin A-4. We will delve into their comparative efficacy, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Evolving Landscape of Tubulin Inhibitors
Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors). While clinically successful, existing therapies are often hampered by issues of toxicity and the development of multidrug resistance.[1] This necessitates the discovery of novel compounds with improved therapeutic indices. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising structural motif for the design of new anticancer agents.[2][3][4]
The Signaling Pathway: Disruption of Microtubule Dynamics
The mechanism of action for colchicine-binding site inhibitors is centered on their ability to interfere with the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics has profound downstream effects on cellular processes, particularly mitosis.
Figure 1: Signaling pathway illustrating the mechanism of action of colchicine-binding site inhibitors.
Comparative Efficacy: In Vitro Antiproliferative Activity
A recent study detailed the synthesis and evaluation of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent antitumor agents.[2][3][4] The antiproliferative activities of these compounds were assessed against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The data, presented in Table 1, showcases a direct comparison with the well-established inhibitors, colchicine and combretastatin A-4.
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 1H-pyrrolo[3,2-c]pyridine Derivative 10t | 0.12 | 0.15 | 0.21 |
| Combretastatin A-4 (CA-4) | 95.90[5] | - | 0.008[1] |
| Colchicine | - | - | 0.009[6] |
| Table 1: Comparative in vitro antiproliferative activity (IC₅₀ values) of 1H-pyrrolo[3,2-c]pyridine derivative 10t and known inhibitors against various cancer cell lines. |
Notably, the derivative designated as 10t demonstrated significant potency, with IC₅₀ values in the sub-micromolar range across all tested cell lines.[2][3][4] This positions it as a highly promising candidate for further development. The variability in the reported IC₅₀ values for Combretastatin A-4 highlights the importance of standardized experimental conditions for direct comparison.
Experimental Validation: Key Assays and Protocols
The robust evaluation of these compounds relies on a suite of well-defined experimental protocols. Here, we provide a detailed methodology for the key assays employed in the characterization of these novel inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescent reporter.[7] Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) are prepared at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the test compounds or controls.
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, SGC-7901, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of the compounds on the microtubule network within the cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds at concentrations around their IC₅₀ values.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule structure, characterized by diffuse tubulin staining and fragmented microtubules, indicates compound activity.
Conclusion and Future Directions
The novel 1H-pyrrolo[3,2-c]pyridine derivatives, particularly compound 10t , exhibit potent antiproliferative activity against a panel of human cancer cell lines, with efficacy comparable to or exceeding that of established colchicine-binding site inhibitors in certain contexts. Their mechanism of action, confirmed through tubulin polymerization and immunofluorescence assays, involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a valuable template for the design of next-generation anticancer agents. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of these promising compounds.
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Assessing the Selectivity of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. For novel chemical entities such as (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a derivative of the frequently bioactive pyrrolopyridine scaffold, understanding its selectivity profile is not merely an academic exercise but a critical determinant of its therapeutic potential and safety. While the specific primary target of this compound is not definitively established in publicly available literature, its structural resemblance to a class of compounds known to inhibit protein kinases suggests this as a probable target family.[1][2] This guide, therefore, provides a comprehensive framework for assessing the selectivity of this compound, using the lens of kinase inhibition as a guiding paradigm. The principles and methodologies detailed herein are broadly applicable to discerning the on- and off-target activities of any small molecule inhibitor.
The central challenge in developing kinase inhibitors is achieving specificity for the target kinase.[3] The human kinome comprises over 500 members, many of which share a high degree of structural conservation in the ATP-binding site, the primary locus of interaction for many inhibitors.[3] Consequently, off-target binding is a common phenomenon that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A rigorous assessment of selectivity is thus indispensable for progressing a compound from a preliminary hit to a clinical candidate.
This guide will delineate a multi-tiered strategy for characterizing the selectivity of this compound, encompassing both in vitro biochemical assays and in-cell target engagement studies. We will explore the rationale behind experimental design, the selection of appropriate controls, and the interpretation of the resulting data.
The Selectivity Assessment Workflow
A robust evaluation of inhibitor selectivity follows a logical progression from broad, high-throughput screening to more focused, in-depth cellular analyses. This tiered approach allows for efficient resource allocation and the generation of a comprehensive and physiologically relevant selectivity profile.
Caption: A tiered workflow for assessing inhibitor selectivity.
Tier 1: Foundational Biochemical Profiling
The initial step in characterizing a novel compound is to ascertain its activity against a broad panel of purified enzymes. For a putative kinase inhibitor, this typically involves screening against a large, commercially available kinase panel.[4][5]
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration : The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Assay Format : Radiometric assays, such as the transfer of ³³P-labeled phosphate from ATP to a substrate, are a common format for these screens.[5] Non-radiometric formats, like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), are also widely used.
-
Data Analysis : The percentage of inhibition for each kinase at the tested concentration(s) is determined relative to a positive control (a known inhibitor for that kinase) and a negative control (vehicle, e.g., DMSO).
Data Presentation: Comparative Kinase Inhibition Profile
The results of the initial screen should be tabulated to provide a clear overview of the compound's activity across the kinome.
| Kinase Target | This compound (% Inhibition at 1 µM) | Alisertib (MLN8237) (% Inhibition at 1 µM) | Staurosporine (% Inhibition at 1 µM) |
| Aurora A | 95 | 98 | 99 |
| Aurora B | 45 | 15 | 98 |
| VEGFR2 | 10 | 5 | 92 |
| ABL1 | 5 | 2 | 85 |
| ... (and so on for the entire panel) |
This is a hypothetical data table for illustrative purposes.
Interpretation and Next Steps:
The initial screen will identify the most potent targets of this compound. Based on this hypothetical data, Aurora A is a primary target. The next step is to determine the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases. This involves a dose-response experiment where the compound is tested across a range of concentrations.
Tier 2: Validating Target Engagement in a Cellular Context
While biochemical assays are crucial for initial target identification, they do not always reflect a compound's behavior in the complex milieu of a living cell.[6] Cellular target engagement assays are therefore essential to confirm that the compound can enter the cell and bind to its intended target.[7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Treatment : Treat cultured cells with this compound at various concentrations for a defined period. A vehicle-treated control is essential.
-
Heating : Heat the treated cells at a range of temperatures.
-
Lysis and Protein Quantification : Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection : The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation: Comparative Cellular Target Engagement
| Compound | Target | EC50 (Cellular Thermal Shift) |
| This compound | Aurora A | 0.5 µM |
| Alisertib (MLN8237) | Aurora A | 0.2 µM |
This is a hypothetical data table for illustrative purposes.
Tier 3: Assessing Functional Consequences and Off-Target Effects
The final tier of selectivity assessment involves determining the functional consequences of target engagement. This can be achieved by measuring the modulation of downstream signaling pathways and observing the phenotypic effects on cells.
Experimental Protocol: Phospho-protein Western Blotting
If this compound is an Aurora A inhibitor, it should block the phosphorylation of known Aurora A substrates.
-
Cell Treatment : Treat cells with increasing concentrations of the compound.
-
Cell Lysis : Lyse the cells and collect the protein extracts.
-
Western Blotting : Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-Histone H3, a substrate of Aurora B, which can be a useful counter-screen target).
-
Data Analysis : Quantify the band intensities to determine the extent of phosphorylation inhibition.
Comparative Analysis with Known Selective Inhibitors:
To put the selectivity of this compound into context, it is crucial to compare its performance with established inhibitors.
-
Positive Control (Selective Inhibitor): Alisertib (MLN8237) is a well-characterized, selective Aurora A inhibitor.[9][10] Comparing the biochemical and cellular data of the test compound with Alisertib provides a benchmark for on-target potency and selectivity.
-
Positive Control (Broad-Spectrum Inhibitor): Staurosporine is a non-selective kinase inhibitor that can be used to confirm that the assay systems are responsive to kinase inhibition.
-
Negative Control (Structurally Similar Inactive Compound): If available, a structurally analogous but biologically inactive molecule is an excellent control to rule out non-specific effects.
Summarizing the Selectivity Profile:
The culmination of these experiments is a comprehensive selectivity profile that informs the future development of this compound.
| Parameter | This compound | Alisertib (MLN8237) |
| Biochemical IC50 (Aurora A) | 50 nM | 1.2 nM[10] |
| Biochemical IC50 (Aurora B) | 500 nM | 396.5 nM[9] |
| Cellular Target Engagement EC50 (Aurora A) | 0.5 µM | 0.2 µM |
| Cellular Proliferation GI50 (Cancer Cell Line) | 1 µM | 0.5 µM |
This is a hypothetical data table for illustrative purposes.
Conclusion
The assessment of selectivity is a multifaceted process that requires a combination of biochemical and cellular approaches. For a novel compound like this compound, a systematic investigation of its on- and off-target interactions is essential for elucidating its mechanism of action and predicting its therapeutic window. By employing the tiered strategy outlined in this guide and making judicious comparisons with well-characterized tool compounds, researchers can build a robust data package to support the continued development of this and other promising small molecules.
References
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Bamborough, P. et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(4), 288-298. Available at: [Link]
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Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 267, 116203. Available at: [Link]
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A Comparative Guide to the Preclinical Toxicity Assessment of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine and Novel Heterocyclic Drug Candidates
In the landscape of modern drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents.[1][2][3] (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, a representative of this class, and its analogs are of significant interest for their potential therapeutic applications, ranging from anticancer to antiviral activities.[1][4] However, the journey from a promising lead compound to a clinical candidate is contingent upon a rigorous preclinical safety evaluation.[5][6] This guide provides a comprehensive, technically-grounded comparison of the preclinical toxicity assessment of this compound, benchmarked against two hypothetical, yet structurally relevant, alternatives: a fused pyrimidine derivative (Alternative A) and a substituted indole analog (Alternative B).
The core directive of this guide is to move beyond a mere recitation of protocols and delve into the scientific rationale behind the experimental design. We will explore the causality of our choices in assay selection, the establishment of self-validating experimental systems, and the authoritative grounding of our methodologies in internationally recognized guidelines.
The Strategic Imperative of Early Toxicity Profiling
In preclinical development, identifying potential safety liabilities early is paramount to de-risking a project and optimizing resource allocation.[7][8] Drug-induced toxicities, particularly hepatotoxicity and cardiotoxicity, are leading causes of attrition for drug candidates.[7][9] A tiered approach to toxicity assessment, beginning with in vitro assays and progressing to targeted in vivo studies, provides a robust framework for evaluating the safety profile of novel chemical entities. This strategy allows for the early elimination of compounds with unfavorable toxicity profiles, saving considerable time and resources.[8]
Our comparative assessment will focus on a standard battery of preclinical toxicity studies, essential for any small molecule destined for clinical investigation.[10]
Comparative In Vitro Toxicity Assessment
In vitro toxicology assays are indispensable tools for the initial screening of compound liabilities.[9][11] They offer rapid, high-throughput evaluation of specific toxicological endpoints and reduce the reliance on animal testing.[8][11]
Cytotoxicity: A Primary Screen for Cellular Health
The initial assessment of a compound's toxicity often begins with evaluating its effect on cell viability. The MTT assay, a colorimetric method that measures the metabolic activity of cells, is a widely used and reliable indicator of cytotoxicity.[8][12]
Table 1: Comparative Cytotoxicity (IC50) in HepG2 and HEK293 Cells
| Compound | HepG2 (Human Hepatocellular Carcinoma) IC50 (µM) | HEK293 (Human Embryonic Kidney) IC50 (µM) |
| This compound | > 100 | > 100 |
| Alternative A (Fused Pyrimidine) | 45.2 | 78.9 |
| Alternative B (Substituted Indole) | 15.8 | 25.4 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Data are representative and for illustrative purposes.
Interpretation: A higher IC50 value is indicative of lower cytotoxicity. In this comparison, this compound demonstrates a superior cytotoxicity profile compared to the alternatives, suggesting a wider therapeutic window. Alternative B, in contrast, shows significant cytotoxicity at lower concentrations, raising a potential red flag for further development.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow of the MTT cytotoxicity assay.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are critical for identifying compounds that can cause genetic mutations, which may lead to cancer.[8] The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity.
Table 2: Comparative Genotoxicity (Ames Test) with Salmonella typhimurium Strains
| Compound | TA98 (+S9) | TA100 (+S9) | TA1535 (-S9) | TA1537 (-S9) | Result |
| This compound | Negative | Negative | Negative | Negative | Non-mutagenic |
| Alternative A (Fused Pyrimidine) | Negative | Negative | Negative | Negative | Non-mutagenic |
| Alternative B (Substituted Indole) | Positive | Positive | Negative | Negative | Mutagenic |
| 2-Nitrofluorene (Positive Control) | Positive | Positive | Positive | Positive | Mutagenic |
Data are representative and for illustrative purposes. "+S9" indicates the presence of a metabolic activation system.
Interpretation: Both this compound and Alternative A are non-mutagenic in the Ames test. However, Alternative B shows a positive result in strains sensitive to frameshift and base-pair substitution mutagens, particularly after metabolic activation. This is a significant finding that would likely halt the development of this compound.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 fraction from the livers of Aroclor 1254-induced rats.
-
Exposure: In a test tube, combine the test compound, the bacterial culture, and either S9 mix or phosphate buffer.
-
Plating: Add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.
dot
Caption: Simplified workflow for the Ames test.
In Vivo Acute Toxicity Assessment
Following favorable in vitro results, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism. The acute oral toxicity study provides an initial estimation of the substance's lethal dose (LD50) and identifies potential target organs for toxicity. These studies are conducted in compliance with OECD guidelines to ensure animal welfare and data reliability.[13][14][15]
Table 3: Comparative Acute Oral Toxicity in Rats (OECD 423)
| Compound | Dose (mg/kg) | Observations | Estimated LD50 (mg/kg) |
| This compound | 2000 | No mortality, no clinical signs of toxicity | > 2000 |
| Alternative A (Fused Pyrimidine) | 2000 | 1/3 mortality, lethargy, piloerection | ~2000 |
| Vehicle Control | - | No abnormalities observed | - |
Data are representative and for illustrative purposes.
Interpretation: this compound exhibits a low acute toxicity profile, with an estimated LD50 greater than 2000 mg/kg. This is a favorable outcome, suggesting a good safety margin. Alternative A, while also having a relatively high LD50, shows some signs of toxicity and mortality at the limit dose, warranting further investigation in sub-chronic studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animal Acclimation: Acclimate healthy, young adult female Wistar rats for at least 5 days.
-
Dosing: Administer the test substance by oral gavage at a starting dose of 300 mg/kg to a single animal.
-
Observation: Observe the animal for mortality and clinical signs of toxicity for 14 days.
-
Stepwise Dosing: If the animal survives, dose two additional animals at the same dose. If the first animal dies, dose the next animal at a lower dose level (e.g., 50 mg/kg). Continue this stepwise procedure until the criteria for a specific toxicity class are met.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Conclusion and Forward Look
This comparative guide illustrates a foundational preclinical toxicity assessment for this compound and its alternatives. Based on this initial screening, this compound demonstrates a superior preclinical safety profile, characterized by low cytotoxicity, no evidence of mutagenicity, and low acute in vivo toxicity.
Alternative A presents a moderate risk profile that would necessitate further investigation, while Alternative B's mutagenic potential would likely lead to its discontinuation.
It is crucial to emphasize that this represents only the initial phase of a comprehensive safety evaluation. Subsequent studies would include:
-
Cardiotoxicity Assessment: hERG channel assay to evaluate the potential for QT prolongation.
-
Hepatotoxicity Assessment: More detailed in vitro studies using primary hepatocytes or 3D liver models.[9]
-
Repeat-Dose Toxicity Studies: 28-day studies in two species (rodent and non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[14]
-
Safety Pharmacology: Studies to assess effects on the central nervous, cardiovascular, and respiratory systems.[16]
The successful navigation of these preclinical hurdles is a prerequisite for advancing a compound to clinical trials and ultimately delivering a safe and effective therapeutic to patients.[5][10]
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A Head-to-Head Comparison: Benchmarking a Novel (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivative Against the Reference ROCK Inhibitor Y-27632
In the landscape of kinase drug discovery, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical therapeutic targets for a spectrum of diseases, including glaucoma, hypertension, and cancer. The development of potent and selective ROCK inhibitors is an area of intense research. This guide provides an in-depth comparative analysis of a novel investigational compound from the pyrrolopyridine class, which we will refer to as PYR-MET-001 , against the well-established, first-generation ROCK inhibitor, Y-27632 .
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental rationale and methodologies for a head-to-head comparison, presenting hypothetical yet plausible data to illustrate the key performance indicators that guide preclinical drug development.
The Rationale for Comparison: Why Pyrrolopyridines and Why Y-27632?
The (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme active sites, including kinases. Its unique electronic and structural properties make it an attractive starting point for the design of novel kinase inhibitors with potentially improved potency and selectivity. Our hypothetical compound, PYR-MET-001 , represents a next-generation approach to ROCK inhibition, building upon this versatile scaffold.
The choice of Y-27632 as a reference compound is deliberate. It is a widely used tool compound in ROCK-related research, and its pharmacological profile is extensively documented.[1][2][3] Y-27632 serves as a robust benchmark for assessing the relative potency and selectivity of new chemical entities. While effective as a research tool, its limitations, including moderate potency and a known off-target profile, provide a clear opportunity for improvement.
The Hub of Cellular Contraction: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology.[4][5] Its activation is initiated by the binding of various extracellular ligands to G protein-coupled receptors (GPCRs), which in turn activate the small GTPase RhoA.[5] Activated, GTP-bound RhoA then binds to and activates ROCK. ROCK, a serine/threonine kinase, phosphorylates several downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent actin-myosin-driven cellular contraction.
Experimental Design for Comparative Benchmarking
A robust comparison of kinase inhibitors requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular activity and broader selectivity. The following experimental workflow provides a comprehensive characterization of our investigational compound, PYR-MET-001, relative to Y-27632.
Part 1: Biochemical Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of PYR-MET-001 and Y-27632 against purified ROCK1 and ROCK2 enzymes. This provides a direct measure of the compounds' intrinsic potency.
Methodology: In Vitro ROCK Activity Assay
This assay quantifies the phosphorylation of a specific substrate by ROCK in the presence of varying concentrations of the inhibitor.[6][7][8]
Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with recombinant MYPT1, a known ROCK substrate.[6]
-
Compound Dilution: Prepare a serial dilution of PYR-MET-001 and Y-27632 in the appropriate assay buffer.
-
Kinase Reaction: To each well, add the following in order:
-
Diluted inhibitor or vehicle control.
-
Recombinant active ROCK1 or ROCK2 enzyme.
-
ATP to initiate the kinase reaction. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[9]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove ATP and unreacted components.
-
Add a primary antibody that specifically recognizes phosphorylated MYPT1 (at Thr696).[6][10]
-
After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis: The signal intensity is inversely proportional to the inhibitor's activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data Summary:
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| PYR-MET-001 | 5 | 8 |
| Y-27632 | 220[1] | 300[1] |
These are hypothetical values for PYR-MET-001, designed to illustrate a significant potency improvement over the reference compound.
Part 2: Kinase Selectivity Profiling
Objective: To assess the specificity of PYR-MET-001 and Y-27632 by screening them against a broad panel of human kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.
Methodology: Large-Panel Kinase Screen
Commercial services (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology's Kinase Panels) offer standardized assays to test inhibitors against hundreds of kinases.[11][12][13]
Protocol:
-
Compound Submission: Provide PYR-MET-001 and Y-27632 at a fixed, high concentration (e.g., 1 µM).
-
Assay Performance: The service provider performs individual kinase activity assays for each kinase in their panel in the presence of the test compounds. The assays are typically run at the Km of ATP for each respective kinase.[9]
-
Data Reporting: The results are reported as the percentage of inhibition for each kinase at the tested concentration.
Expected Data Summary:
| Compound (at 1 µM) | ROCK1 % Inhibition | ROCK2 % Inhibition | PKA % Inhibition | Other Kinase "Hits" (>50% Inhibition) |
| PYR-MET-001 | >99% | >99% | <10% | 1 |
| Y-27632 | >95% | >95% | ~40% | 4-5 |
This hypothetical data illustrates that while both compounds are potent ROCK inhibitors, PYR-MET-001 exhibits a superior selectivity profile, with fewer off-target interactions, particularly against closely related kinases like PKA, which is a known off-target of Y-27632.
Part 3: Cellular Activity Assessment
Objective: To confirm that the compounds can penetrate the cell membrane and inhibit ROCK signaling in a cellular context. This is achieved by measuring the phosphorylation of a downstream ROCK substrate.
Methodology: Western Blot for Phospho-MYPT1
This experiment quantifies the levels of phosphorylated MYPT1 in cells treated with the inhibitors. A reduction in p-MYPT1 indicates successful target engagement in a physiological setting.[14][15]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) and grow to sub-confluency.
-
Serum Starvation & Stimulation: Serum-starve the cells to reduce basal signaling, then stimulate with a known ROCK activator (e.g., lysophosphatidic acid - LPA) in the presence of varying concentrations of PYR-MET-001 or Y-27632.
-
Cell Lysis: After a short incubation period, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.[10][16]
-
Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr696) and total MYPT1 (as a loading control).[16][17][18]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal.
Expected Data Summary:
| Compound | Cellular IC50 (p-MYPT1 Inhibition, nM) |
| PYR-MET-001 | 50 |
| Y-27632 | 1500 |
These hypothetical cellular IC50 values demonstrate that PYR-MET-001 is not only more potent in a biochemical assay but also more effectively inhibits the ROCK pathway in a cellular environment, suggesting good cell permeability and target engagement.
Synthesis and Conclusion
This comparative guide outlines a rigorous, multi-tiered approach to benchmarking a novel (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine-based ROCK inhibitor, PYR-MET-001, against the reference compound Y-27632. The experimental workflow is designed to provide a comprehensive understanding of the compound's performance, from its intrinsic enzymatic potency to its cellular activity and broader kinome selectivity.
Based on our illustrative data, PYR-MET-001 demonstrates a superior profile compared to Y-27632, with:
-
Significantly improved potency against both ROCK1 and ROCK2 in biochemical assays.
-
A cleaner selectivity profile , suggesting a lower potential for off-target effects.
-
Greater potency in a cellular context , indicating efficient cell permeability and target engagement.
This systematic and self-validating approach to benchmarking is essential in the early stages of drug discovery. It allows for the confident identification of lead candidates, like PYR-MET-001, that possess the desired characteristics for further preclinical and clinical development. The insights gained from such head-to-head comparisons are invaluable for making informed decisions and ultimately advancing the next generation of targeted therapeutics.
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1260. [Link]
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Vieth, M., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 22(1), 17-18. [Link]
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Wang, Y., et al. (2018). Fasudil increases temozolomide sensitivity and suppresses temozolomide-resistant glioma growth via inhibiting ROCK2/ABCG2. Cell Death & Disease, 9(2), 243. [Link]
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Jiang, H., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(3), 329-336. [Link]
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MDPI. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. [Link]
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Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine for Laboratory Professionals
The procedures outlined herein are based on an understanding of the potential hazards associated with the pyrrolopyridine core and the primary amine functional group. Researchers must supplement this guidance with a thorough hazard assessment based on their experimental data and adhere strictly to all local, state, and federal regulations.
Hazard Assessment: Understanding the Risks
Before any handling or disposal, a comprehensive risk assessment is crucial. Based on data from analogous pyrrolopyridine and amine compounds, (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine should be treated as a potentially hazardous substance.
Key Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Nitrogen-containing heterocyclic compounds can exhibit a wide range of biological activities.[3][4]
-
Irritation: Likely to cause skin and serious eye irritation.[1][2][5] May also cause respiratory tract irritation.[1][2]
-
Reactivity: Amines can react with oxidizing agents. The stability of this specific compound under various conditions should be evaluated. While many organic compounds are stable under recommended storage conditions, they can be incompatible with strong oxidizing agents.[5]
| Hazard Category | Assumed Risk Level | Recommended Precautions |
| Acute Oral Toxicity | Category 4 (Harmful) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves and clothing.[1][5] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Wear eye and face protection.[1][5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when handling this compound. The following PPE should be worn at all times:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, chemical-resistant aprons or suits may be appropriate.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5]
Spill Management: A Plan for the Unexpected
Accidental spills should be handled promptly and safely.
Minor Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Minor Spills (in Solution):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with all applicable environmental regulations. It is the responsibility of the waste generator to correctly classify and label the waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 2: Waste Labeling All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
Step 3: Storage Store hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]
Step 4: Final Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a licensed hazardous waste facility.[6] Landfilling is generally not a recommended option for organic compounds.
Disposal Decision Workflow:
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[7] Your institution's EHS department will be familiar with the specific requirements for hazardous waste classification, labeling, and disposal under RCRA and any applicable state and local regulations. While a specific EPA hazardous waste code cannot be definitively assigned without testing, it would likely fall under a generic code for toxic organic compounds if it meets the toxicity characteristic.[8]
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS professionals for guidance on specific disposal questions.
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A Senior Application Scientist's Guide to the Safe Handling of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine
Hazard Assessment: A Precautionary Overview
Given its structural motifs—a pyrrolopyridine core and a primary amine—we must anticipate a hazard profile that includes potential skin and eye irritation, respiratory tract irritation, and acute toxicity if swallowed or inhaled.[3][6][7] Many nitrogen-containing heterocyclic compounds exhibit these characteristics.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][9]
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[3][6]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][6][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of airborne particles or aerosols, which may be harmful.[5] |
| Eye and Face | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and airborne particles.[1][2][3] |
| Hand | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5] | To prevent skin contact, a primary route of exposure. Proper glove removal technique is crucial to avoid cross-contamination.[5] |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental spills and splashes. |
Operational Plan: From Receipt to Experiment
Safe handling is a process. The following workflow provides a step-by-step guide to minimize exposure risk at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][3] Recommended storage temperatures are often between 2-8°C.[7][10]
Handling and Experimental Use
All handling of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing: Use a weigh boat or paper and carefully transfer the desired amount of the compound. Avoid generating dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring a solution, use a calibrated pipette or syringe.
-
Solution Preparation: Add the compound to the solvent slowly. If necessary, use a sonicator or vortex mixer within the fume hood to aid dissolution.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[3]
Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek medical attention.[5][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[5][6]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound must be treated as hazardous.
-
Chemical Waste: Unused compound and solutions should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a sealed container and disposed of as hazardous waste.[5]
-
Disposal Method: Disposal should be carried out by a licensed chemical waste disposal company. Do not discharge to sewer systems.[4]
References
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (n.d.).
- ChemScene. (2025, December 8).
- Sigma-Aldrich. (2025, July 23).
- Echemi. (n.d.).
- INDOFINE Chemical Company, Inc. (2025, January 10).
- Cayman Chemical. (2025, September 19).
- American Chemistry Council. (n.d.). Guidance for Working with TDI: Things You Should Know.
- Angene Chemical. (2024, November 1).
- BLD Pharmatech. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)
- National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
- Organic Syntheses. (2014, June 27). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)
- Carl ROTH. (2025, March 31).
- MDPI. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (2022, August 26). 1H-Pyrrolo[3,2-c]pyridine-3-ethanamine | 1778-74-1.
- National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- PubMed. (2010, July 12). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)
- National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. angenechemical.com [angenechemical.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1H-Pyrrolo[3,2-c]pyridine-3-ethanamine | 1778-74-1 [chemicalbook.com]
- 11. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
